tert-Butyl azetidin-3-ylcarbamate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl N-(azetidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-9-5-6/h6,9H,4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMXVXVJGXZDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364023 | |
| Record name | tert-Butyl azetidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91188-13-5 | |
| Record name | tert-Butyl azetidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminoazetidine, 3-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl Azetidin-3-ylcarbamate: A Cornerstone Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl azetidin-3-ylcarbamate, a pivotal building block in contemporary medicinal chemistry. We delve into its chemical identity, synthesis, and characterization, with a particular focus on the causality behind synthetic choices. Furthermore, this guide explores its strategic applications in the development of novel therapeutics, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile azetidine derivative.
Introduction: The Rise of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that can enhance binding affinity, selectivity, and overall pharmacokinetic properties of drug candidates.[2] The sp³-rich character of the azetidine motif is particularly desirable in modern drug design, as it often leads to improved solubility and metabolic stability.[1] Among the functionalized azetidines, this compound has garnered significant attention as a versatile and readily deployable building block.
This guide will focus on two primary forms of this compound: the free base, this compound (CAS No. 91188-13-5), and its more commonly used hydrochloride salt, this compound hydrochloride (CAS No. 217806-26-3). The presence of the tert-butoxycarbonyl (Boc) protecting group on the 3-amino position allows for selective functionalization at the secondary amine of the azetidine ring, making it an invaluable tool in multi-step synthetic campaigns.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The hydrochloride salt is generally preferred for its enhanced stability and solubility in polar solvents.
| Property | Value | Source |
| CAS Number (Free Base) | 91188-13-5 | [3] |
| CAS Number (HCl Salt) | 217806-26-3 | [4] |
| Molecular Formula | C₈H₁₆N₂O₂ | [3] |
| Molecular Weight | 172.22 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | Room Temperature, sealed in dry, dark place | [5] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the debenzylation of a protected precursor via catalytic hydrogenation. This method is favored for its high yield and purity of the final product.
Recommended Synthetic Protocol
This protocol details the synthesis of this compound from tert-butyl (1-benzhydrylazetidin-3-yl)carbamate.
Reaction Scheme:
Caption: Synthesis of this compound via catalytic hydrogenation.
Step-by-Step Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve tert-butyl (1-benzhydrylazetidin-3-yl)carbamate (1 equivalent) in ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature for 2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Remove the catalyst by filtration through a pad of Celite®.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a white solid.
Mechanistic Insights
The catalytic hydrogenation proceeds via the adsorption of the benzhydryl group and hydrogen onto the surface of the palladium catalyst. The benzylic C-N bonds are reductively cleaved, and the resulting free amine is formed along with diphenylmethane as a byproduct. The Boc protecting group is stable under these neutral hydrogenation conditions.
Characterization
Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound. Below are the predicted Nuclear Magnetic Resonance (NMR) data.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~3.4 - 3.7 | Quintet, 1H (CH) |
| ~2.9 - 3.2 | Triplet, 2H (CH₂) |
| ~2.5 - 2.8 | Triplet, 2H (CH₂) |
| ~1.5 - 2.5 | Broad Singlet, 2H (NH₂) |
| ~1.1 | Singlet, 9H (t-Bu) |
Note: Predicted NMR data is based on analogous structures and may vary based on solvent and experimental conditions.[6]
Applications in Drug Discovery
The utility of this compound as a building block is demonstrated in the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for sequential and controlled modifications, making it a valuable intermediate.
Synthesis of P2Y12 Receptor Antagonists
This compound is a key intermediate in the synthesis of novel P2Y12 receptor antagonists, which are important antiplatelet agents for the treatment of cardiovascular diseases.[7] One notable application is in the synthesis of analogues of Ticagrelor.
Illustrative Reaction Scheme:
Caption: General workflow for the synthesis of P2Y12 antagonists.
In this synthetic route, the secondary amine of the azetidine ring displaces the chlorine atom on the pyrimidine core. The Boc group is then removed to liberate the primary amine, which can be further functionalized to introduce other pharmacophoric elements.
Synthesis of Substituted Benzothiazoles
Substituted benzothiazoles are another class of compounds with diverse biological activities, including anticancer and antimicrobial properties. This compound can be utilized in a multi-component reaction to construct these scaffolds.
Illustrative Reaction Scheme:
Caption: Multi-component synthesis of substituted benzothiazoles.
This reaction typically proceeds through the formation of an intermediate from the aldehyde and 2-aminothiophenol, which then reacts with the azetidine derivative to form the final product.[8][9]
Boc Deprotection: A Critical Step
The removal of the Boc protecting group is a crucial step to unmask the 3-amino functionality for subsequent reactions. Acid-mediated deprotection is the most common and effective method.
Recommended Deprotection Protocol
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the N-Boc protected azetidine derivative (1 equivalent) in anhydrous DCM.
-
Acid Addition: Cool the solution to 0 °C and add TFA (typically 10-20 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Workup: Remove the solvent and excess TFA under reduced pressure. The resulting amine can be isolated as its trifluoroacetate salt or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.[10][11]
Mechanism of Deprotection:
Caption: Mechanism of TFA-mediated Boc deprotection.
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its unique structural features, coupled with its synthetic accessibility, make it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery endeavors.
References
- Ambeed. (n.d.). Azetidine Derivatives in Drug Design.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.[1]
- BenchChem. (2025). The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
- Pirotte, B., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d]pyrimidines and study of their antiplatelet and antibacterial activity. European Journal of Medicinal Chemistry.[14]
- Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design.[6]
- Zhilin, E. S., et al. (2022). Renaissance of Dinitroazetidine: Novel Hybrid Energetic Boosters and Oxidizers. Dalton Transactions.[3]
- O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.[15]
- Pirotte, B., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d]pyrimidines and study of their antiplatelet and antibacterial activity. PubMed.[16]
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.[11]
- Scribd. (n.d.). Rapid N-Boc Deprotection with TFA.[17]
- ChemicalBook. (n.d.). TICAGRELOR synthesis.[8]
- BenchChem. (2025). An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Tert-butylazetidin-3-amine. BenchChem.[7]
- ResearchGate. (2025, August 9).
- MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.[19]
- ChemScene. (n.d.).
- RSC Publishing. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.[20]
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.[12]
- MedKoo Biosciences. (n.d.). Ticagrelor Synthetic Routes.[21]
- UT Southwestern Medical Center. (n.d.).
- MDPI. (n.d.).
- MDPI. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).[24]
- PMC. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide.[25]
- PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)
- ResearchGate. (n.d.). Scheme 7.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.[27]
- Google Patents. (n.d.).
- BLD Pharm. (n.d.).
- Journal of Applied Science and Engineering. (2012).
- ResearchGate. (2015).
- ResearchGate. (2025, August 6). Synthesis of 2-arylbenzothiazoles via direct condensation between in situ generated 2-aminothiophenol from disulfide cleavage and carboxylic acids.[30]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 8. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to tert-Butyl azetidin-3-ylcarbamate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In modern medicinal chemistry, the use of small, saturated heterocyclic scaffolds is a cornerstone of rational drug design. These structures offer three-dimensional diversity, can act as bioisosteres for other cyclic and acyclic moieties, and can fine-tune physicochemical properties such as solubility and metabolic stability. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a particularly valuable building block. Its strained, rigid framework provides well-defined exit vectors for substituents, enabling precise spatial orientation of functional groups for optimal target engagement.
This guide provides an in-depth technical overview of tert-butyl azetidin-3-ylcarbamate, a key synthetic intermediate whose utility lies in the differential reactivity of its two nitrogen atoms. The presence of a tert-butoxycarbonyl (Boc) protecting group on the exocyclic C3-amine leaves the ring nitrogen available for nucleophilic substitution, while the Boc group itself can be readily removed under acidic conditions for subsequent functionalization. It is crucial to distinguish this molecule from its regioisomer, tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2), where the Boc group protects the ring nitrogen.[1][2] This guide will focus exclusively on the former, commonly handled in its hydrochloride salt form (CAS 217806-26-3), and explore its properties, synthesis, and strategic application in the development of novel therapeutics.
Section 1: Core Molecular and Physicochemical Properties
This compound is a bifunctional molecule designed for sequential, site-selective chemical modification. The properties of both the free base and its more common hydrochloride salt are essential for researchers to understand for handling, reaction setup, and purification. The hydrochloride salt is typically a stable, crystalline solid, which enhances its shelf-life and simplifies weighing and dispensing compared to the potentially oily or less stable free base.
Below is a summary of its key quantitative and qualitative properties, compiled from authoritative chemical databases.
| Property | Value (this compound Hydrochloride) | Value (Parent Compound/Free Base) |
| IUPAC Name | tert-butyl N-(azetidin-3-yl)carbamate;hydrochloride[3] | tert-butyl N-(azetidin-3-yl)carbamate |
| CAS Number | 217806-26-3[4][5] | 1519405 (Parent Compound CID)[3] |
| Molecular Formula | C₈H₁₇ClN₂O₂ or C₈H₁₆N₂O₂·HCl[4] | C₈H₁₆N₂O₂ |
| Molecular Weight | 208.68 g/mol [3][4][6] | 172.23 g/mol [1][2][7] |
| Appearance | Solid[8] | Liquid or Colorless Oil[2][9] |
| Purity | Typically ≥97% | Typically ≥95-98%[1][10] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CNC1.Cl[3] | CC(C)(C)OC(=O)NC1CNC1 |
| InChIKey | VLOLOLUAVFGUTD-UHFFFAOYSA-N[3] | VLOLOLUAVFGUTD-UHFFFAOYSA-N (Parent) |
| Storage | Room temperature, sealed in dry, dark place | Refrigerator (4°C), protect from light[1][2] |
Section 2: Synthesis and Manufacturing
The synthesis of this compound requires a strategic application of protecting group chemistry to differentiate the two nitrogen atoms. A common and logical pathway involves starting with an azetidine ring that is already protected at the N-1 position with a group that can be removed orthogonally to the Boc group. The benzyl group is an ideal choice for this role, as it is stable to the basic conditions used for Boc-protection but can be cleanly removed via catalytic hydrogenation.
This multi-step synthesis is self-validating at each stage. The progress of each reaction can be monitored by Thin Layer Chromatography (TLC), and the identity and purity of each intermediate must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) before proceeding to the next step. This rigorous validation ensures the final product's quality and prevents the carry-over of impurities that could complicate subsequent drug discovery efforts.
Diagram of Synthetic Workflow
Sources
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | [frontierspecialtychemicals.com]
- 5. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. CAS RN 193269-78-2 | Fisher Scientific [fishersci.com]
- 8. Customized Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 9. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 10. 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to tert-Butyl azetidin-3-ylcarbamate: A Cornerstone Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl azetidin-3-ylcarbamate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and characterization, with a particular focus on its strategic application in the design of novel therapeutics. This document is intended to be a practical resource, offering not just theoretical knowledge but also actionable experimental protocols and insights.
Introduction: The Strategic Importance of the Azetidine Moiety
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary medicinal chemistry. Its inherent ring strain and conformational rigidity provide a unique structural scaffold that can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability, enhanced solubility, and better receptor binding affinity. The incorporation of the this compound moiety, in particular, offers a versatile platform for structural modifications, making it a highly sought-after intermediate in the synthesis of a wide range of biologically active molecules.
Physicochemical Properties and Structural Features
This compound, often supplied as a hydrochloride salt for improved stability and handling, is a white to off-white solid.[1] Its structure combines the constrained azetidine ring with a Boc-protected amine, a common strategy in multi-step organic synthesis to mask the reactivity of the amine functionality.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂ | [2] |
| Molecular Weight | 172.22 g/mol | [2] |
| CAS Number (Free Base) | 91188-13-5 | [2] |
| Molecular Formula (HCl Salt) | C₈H₁₇ClN₂O₂ | [1] |
| Molecular Weight (HCl Salt) | 208.68 g/mol | [1] |
| CAS Number (HCl Salt) | 217806-26-3 | [1] |
| Appearance | White to off-white solid | [3] |
| Storage | Store in a sealed container in a cool, dry place. | [4] |
The key structural features of this compound are the Boc-protected amine at the 3-position of the azetidine ring. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[5]
Structural Representation:
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound typically involves the Boc-protection of 3-aminoazetidine. The precursor, 3-aminoazetidine, can be synthesized through various routes, often starting from commercially available materials. A common method involves the preparation of 3-aminoazetidine dihydrochloride, which is then neutralized and reacted with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative procedure for the synthesis of this compound from 3-aminoazetidine dihydrochloride.
Materials:
-
3-Aminoazetidine dihydrochloride
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc₂O)[6]
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Neutralization of 3-Aminoazetidine Dihydrochloride:
-
Dissolve 3-aminoazetidine dihydrochloride (1.0 eq) in water in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (2.2 eq) in water, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Boc-Protection:
-
To the aqueous solution of 3-aminoazetidine, add dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the biphasic mixture while stirring vigorously at room temperature.
-
Continue stirring for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) is typically effective.
-
The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure.
Recrystallization:
-
The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate/hexanes mixture) and allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Caption: Applications of this compound in the development of various therapeutic agents.
Safety and Handling
This compound hydrochloride is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [7]It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound has established itself as a cornerstone building block in modern medicinal chemistry. Its unique structural features, combined with its synthetic accessibility, provide a powerful tool for the design and development of novel therapeutics with improved pharmacological profiles. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, offering valuable insights for researchers and scientists in the field of drug discovery.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). The Pivotal Role of Boc-Azetidine-3-Carboxylic Acid in Modern Drug Discovery.
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
- Zhang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 131.
- Alfa Chemical. (n.d.). Good Price CAS:217806-26-3 | this compound Hydrochloride for Sale.
- Al-Zoubi, R. M., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester.
- ALLGREEN. (n.d.). Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3.
- Lee, J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 921–926.
- The Royal Society of Chemistry. (n.d.). Supporting information: Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparation of Bioconjugates.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- Molecules. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. MDPI.
- PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.
- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
- Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.
- PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate.
- PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- chemeurope.com. (n.d.). Di-tert-butyl dicarbonate.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- Sunway Pharm. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.
- Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). Tert-Butyl (azetidin-3-yl)carbamate Hydrochloride/217806-26-3.
Sources
- 1. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Tert-Butyl (azetidin-3-yl)carbamate Hydrochloride/217806-26-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. Customized Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 5. Di-tert-butyl_dicarbonate [chemeurope.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. This compound hydrochloride | 217806-26-3 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Physicochemical Properties of tert-Butyl azetidin-3-ylcarbamate
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical resource on the core physical and chemical properties of tert-butyl azetidin-3-ylcarbamate (CAS No. 193269-78-2). As a pivotal building block in contemporary medicinal chemistry, a thorough understanding of its characteristics is essential for its effective application in synthesis, process development, and quality control. This guide synthesizes critical data with field-proven methodologies to ensure scientific integrity and reproducibility.
The Strategic Value of this compound in Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, is a highly valued scaffold in modern pharmaceutical design. Its rigid structure provides a defined three-dimensional exit vector for substituents, allowing for precise control over molecular shape and interaction with biological targets. The incorporation of an azetidine ring can also confer desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as improved aqueous solubility and metabolic stability.
This compound is a versatile intermediate that capitalizes on these benefits. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino position is stable under a wide range of reaction conditions yet can be removed cleanly, enabling selective derivatization. This makes it an indispensable precursor for constructing complex molecular architectures. A foundational knowledge of its physical properties is therefore not merely academic but a practical necessity for any scientist working with this reagent.
Core Physicochemical Characteristics
Accurate and reliable data on the physical properties of a starting material are the bedrock of reproducible chemical research. The following table summarizes the key physicochemical constants for this compound.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 193269-78-2 | [1][2][3] |
| Molecular Formula | C₈H₁₆N₂O₂ | [1] |
| Molecular Weight | 172.22 g/mol | [1][4] |
| Appearance | White to light yellow solid or liquid | |
| Purity | Typically ≥97% | |
| Boiling Point | 236.6 ± 33.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [3] |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | [1] |
| LogP | 0.5644 (Predicted) | [1] |
Note: The physical form of this compound can vary, with some suppliers listing it as a liquid and others as a low-melting solid. This can be dependent on purity.
Structural Integrity and Spectroscopic Profile
Verifying the identity and purity of this compound is a critical first step before its inclusion in a synthetic workflow. The following spectroscopic data are characteristic of the molecule's structure.
-
-
A singlet around δ 1.4-1.5 ppm (9H), corresponding to the tert-butyl group.[2]
-
Multiplets between δ 3.5-4.5 ppm for the azetidine ring protons (CH and CH₂ groups).
-
A broad singlet for the carbamate N-H proton.
-
-
Mass Spectrometry (MS): The expected molecular ion peak in ESI-MS (positive mode) would be [M+H]⁺ at m/z 173.2.
Experimental Protocol: Melting Point Determination for Purity Assessment
Causality and Trustworthiness: The melting point is a robust and sensitive indicator of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp, well-defined melting point that aligns with a reference value provides high confidence in the material's purity. This protocol establishes a self-validating system for quality assessment.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry. If the material is a low-melting solid, it may require cooling to handle.
-
Place a small amount (1-2 mg) of the solid on a clean, dry watch glass.
-
Finely crush the solid into a powder using a spatula.
-
Tap the open end of a capillary tube into the powder until a 2-3 mm column of packed material is obtained.
-
Tap the sealed end of the tube gently on a hard surface to further compact the sample.
-
-
Instrumental Analysis:
-
Use a calibrated digital melting point apparatus. Calibration should be periodically verified with certified standards (e.g., caffeine, vanillin).
-
Place the packed capillary tube into the sample holder of the apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.
-
Once within 15-20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium and accurate observation.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid is observed (T₁).
-
Record the temperature at which the last crystal of solid melts (T₂).
-
The melting range is reported as T₁ - T₂. A pure compound will typically have a sharp range of ≤ 2 °C.
-
Diagram 1: Workflow for Melting Point Verification
Caption: A validated workflow for determining the melting point range to assess compound purity.
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable for ensuring both personnel safety and material integrity.
-
Handling:
-
Work in a well-ventilated chemical fume hood.
-
Wear standard Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3]
-
-
Storage:
-
Safety Profile:
-
While data for the free base is limited, the hydrochloride salt is associated with hazard statements including skin, eye, and respiratory irritation.[5] Similar precautions should be taken for the free base.
-
References
- tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. (n.d.). PubChem.
- 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2. (n.d.). Chemsrc.com.
Sources
Foreword: Unlocking Complexity with a Simple Scaffold
An In-Depth Technical Guide to the Chemical Properties and Applications of tert-Butyl azetidin-3-ylcarbamate
In the intricate world of drug discovery and development, the selection of foundational chemical scaffolds is a critical determinant of success. Small, rigid, and functionally versatile building blocks are the keystones to creating novel molecular architectures with desirable pharmacokinetic and pharmacodynamic profiles. Among these, this compound, commonly known as N-Boc-3-aminoazetidine, has emerged as a preeminent tool for medicinal chemists.
This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this vital intermediate. We move beyond a mere recitation of data, delving into the causality behind experimental choices and the strategic considerations that empower researchers to leverage this molecule's full potential. The protocols and insights presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references, ensuring both technical accuracy and practical applicability for professionals in the field.
Molecular Profile and Physicochemical Characteristics
This compound is a bifunctional molecule featuring a strained four-membered azetidine ring and a tert-butyloxycarbonyl (Boc) protected primary amine. This specific combination imparts a unique set of properties: the azetidine core offers a rigid, three-dimensional scaffold that can improve metabolic stability and aqueous solubility in larger molecules, while the Boc group provides a robust yet easily removable protecting group for the amine, enabling sequential chemical modifications.[1][2][3] The compound is most commonly supplied and handled as its hydrochloride salt to improve shelf-life and handling characteristics.
Table 1: Core Physicochemical and Computational Data
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Chemical Structure | |||
| Molecular Formula | C₈H₁₆N₂O₂ | C₈H₁₇ClN₂O₂ | [4][5] |
| Molecular Weight | 172.22 g/mol | 208.68 g/mol | [4][5] |
| CAS Number | 91188-13-5 | 217806-26-3 | [4][5] |
| Appearance | Clear Colourless to Pale Yellow Oil | White to off-white solid | [6][7][8] |
| Storage Temperature | 4°C | Room Temperature, Sealed in Dry | [5] |
| Topological Polar Surface Area (TPSA) | 50.36 Ų | 50.4 Ų | [5] |
| logP (Computed) | 0.48 | N/A | [5] |
| Hydrogen Bond Donors | 2 | 2 | [4][5] |
| Hydrogen Bond Acceptors | 3 | 3 | [4][5] |
| Rotatable Bonds | 1 | 2 | [4][5] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a well-established process. One of the most reliable and high-yielding methods involves the catalytic hydrogenation of 1-Boc-3-azidoazetidine. This precursor is typically synthesized from 3-hydroxyazetidine. The choice of a palladium on carbon (Pd/C) catalyst is deliberate; it is highly effective for the reduction of azides to amines under mild conditions that do not compromise the integrity of the Boc protecting group or the strained azetidine ring.
Experimental Protocol: Synthesis via Catalytic Hydrogenation[6]
Objective: To synthesize tert-butyl 3-aminoazetidine-1-carboxylate (the Boc-protected target) from tert-butyl 3-azidoazetidine-1-carboxylate.
Materials:
-
tert-Butyl 3-azidoazetidine-1-carboxylate (1 equivalent)
-
10% Palladium on Carbon (Pd/C) (approx. 20-25% by weight of starting material)
-
Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Diatomaceous earth (Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve tert-butyl 3-azidoazetidine-1-carboxylate (e.g., 0.420 g, 2.19 mmol) in ethyl acetate (approx. 20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 100 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: Pd/C is pyrophoric and should be handled with care, especially when dry.
-
Hydrogenation: Seal the flask and purge thoroughly with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the starting azide. Typically, the reaction is complete within 12-24 hours.
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Trustworthiness Note: This filtration is critical to prevent catalyst contamination of the final product and to handle the pyrophoric catalyst safely.
-
Wash the filter pad with additional ethyl acetate to ensure complete recovery of the product.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Product Isolation: The resulting product is typically a colorless oil of high purity (often >99%) and can be used in subsequent steps without further purification.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Profile
Unambiguous characterization is essential for validating the structure and purity of this compound. The following data represents a typical analytical profile.
Table 2: Spectroscopic Characterization Data
| Technique | Expected Observations |
| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): ~4.2 (m, 2H, azetidine CH₂), ~3.8 (m, 1H, azetidine CH), ~3.6 (m, 2H, azetidine CH₂), ~1.8 (br s, 2H, NH₂), 1.45 (s, 9H, C(CH₃)₃). Note: The free amine protons are often broad and may exchange with D₂O. The azetidine protons form a complex multiplet pattern.[6][9] |
| ¹³C NMR | (CDCl₃, 100 MHz) δ (ppm): ~156.0 (C=O), ~80.0 (C(CH₃)₃), ~50.0 (azetidine CH₂), ~40.0 (azetidine CH), 28.4 (C(CH₃)₃).[9] |
| IR | ν (cm⁻¹): ~3350-3200 (N-H stretch), ~2975 (C-H stretch), ~1680-1720 (C=O stretch, carbamate).[10] |
| Mass Spec (ESI+) | m/z: Calculated for C₈H₁₇N₂O₂ [M+H]⁺: 173.13. Found: 173.13. Exact Mass for C₈H₁₆N₂O₂: 172.1212.[4] |
Chemical Reactivity: The Art of Protection and Deprotection
The synthetic utility of this compound hinges on the predictable reactivity of its two key functional groups: the Boc-protected amine and the secondary amine within the azetidine ring (which is only reactive after deprotection of the primary amine's Boc group, or more commonly, when starting with the N-unsubstituted 3-Boc-aminoazetidine). The Boc group is the central player in most synthetic strategies.
The Boc Group: A Chemist's Gatekeeper
The tert-butyloxycarbonyl (Boc) group is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation, making it an ideal orthogonal protecting group.[2] Its removal, however, is efficiently achieved under acidic conditions.
Mechanism of Acid-Catalyzed Boc Deprotection: The deprotection proceeds via a specific and reliable mechanism. The acid (e.g., trifluoroacetic acid - TFA, or hydrochloric acid - HCl) first protonates the carbonyl oxygen of the carbamate. This protonation weakens the C-O bond of the tert-butyl group, leading to its departure as a stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[2][11]
Caption: Role as a pivotal building block in drug discovery workflows.
Safety and Handling
While the free base is an oil, the more common hydrochloride salt is a solid that requires standard laboratory precautions.
-
Hazard Statements (HCl Salt): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [12]* Precautionary Measures: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [12]* Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. [13]* Incompatibilities: Avoid contact with strong oxidizing agents. [13]* Storage: Store in a tightly sealed container in a dry, cool, and dark place to ensure long-term stability. [12]
References
- PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate.
- PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.
- Couturier, M. et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. [Link]
- Radi, M. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
- Supporting Information.
- ResearchGate. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. [Link]
- ALLGREEN. Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. [Link]
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. [Link]
- Singh, A. K. et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
- Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
- Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
- Hangzhou Longshine Bio-Tech Co.,LTD. Tert-Butyl (azetidin-3-yl)
- PubChem. This compound acetate.
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- ACS GCI Pharmaceutical Roundtable.
- Ghodsi, R. et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]
- Sunway Pharm Ltd.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 7. Customized Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 8. Tert-Butyl (azetidin-3-yl)carbamate Hydrochloride/217806-26-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. This compound hydrochloride | 217806-26-3 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
The Synthesis of tert-Butyl azetidin-3-ylcarbamate: An In-Depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-butyl azetidin-3-ylcarbamate, a crucial building block in medicinal chemistry. The azetidine motif is of significant interest in drug discovery due to its ability to impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, to lead compounds. This document delves into the most prevalent and efficient synthetic routes, offering detailed, step-by-step protocols, mechanistic insights, and comparative data to aid researchers in their synthetic endeavors. The focus is on providing a practical and scientifically rigorous resource for chemists in the pharmaceutical and biotechnology sectors.
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug design. Its constrained nature introduces a unique three-dimensional geometry into molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of the tert-butyl carbamate (Boc) protecting group on the 3-amino position of the azetidine ring yields this compound, a versatile intermediate that allows for further functionalization at the ring nitrogen. This guide will focus on the most reliable and scalable methods for the preparation of this valuable synthetic intermediate.
Primary Synthetic Pathway: Reductive Amination of N-Boc-3-azetidinone
A widely adopted and efficient route to this compound involves a two-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine. This pathway is favored for its relatively mild conditions and good overall yields.
Step 1: Oxidation of N-Boc-3-hydroxyazetidine to N-Boc-3-azetidinone
The initial step is the oxidation of the secondary alcohol of N-Boc-3-hydroxyazetidine to the corresponding ketone, N-Boc-3-azetidinone. Several oxidation methods can be employed, with Dess-Martin periodinane (DMP) and Swern oxidation being two of the most common and effective choices.
The selection of a mild oxidizing agent is critical to prevent over-oxidation or degradation of the strained azetidine ring.
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers high selectivity for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] The reaction proceeds under neutral and mild conditions, typically at room temperature, which is advantageous for preserving the integrity of the azetidine core.[2]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[3][4] It is also a mild and highly efficient protocol that avoids the use of heavy metals. The reaction is typically carried out at low temperatures (-78 °C) to control the reactivity of the intermediate species.[3]
The mechanism of the Dess-Martin oxidation involves the initial formation of a periodinane ester intermediate through ligand exchange between the alcohol and an acetate group on the iodine atom.[5][6] This is followed by an intramolecular elimination reaction where a proton from the carbon bearing the oxygen is abstracted by an acetate ion, leading to the formation of the ketone, acetic acid, and a reduced iodine(III) species.[1]
Diagram: Dess-Martin Oxidation Workflow
Caption: Workflow for the oxidation of N-Boc-3-hydroxyazetidine.
| Reagent/Solvent | Molar Equiv. | Purpose |
| N-Boc-3-hydroxyazetidine | 1.0 | Starting Material |
| Dess-Martin Periodinane | 1.2 - 1.5 | Oxidizing Agent |
| Dichloromethane (DCM) | - | Solvent |
| Saturated aq. NaHCO₃ | - | Quenching |
| Sodium thiosulfate (Na₂S₂O₃) | - | Quenching |
Step-by-Step Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.2-1.5 equiv) to the solution at room temperature.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).[3]
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-3-azetidinone.
Step 2: Reductive Amination of N-Boc-3-azetidinone
The second step involves the conversion of the ketone, N-Boc-3-azetidinone, to the desired primary amine, this compound, via reductive amination. This is typically achieved in a one-pot reaction using an ammonia source and a selective reducing agent.
-
Ammonia Source: Ammonium acetate is a convenient and commonly used source of ammonia for this transformation.[7]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this reaction.[8][9] It is a mild and selective hydride donor that readily reduces the intermediate iminium ion in the presence of the starting ketone, thereby minimizing the formation of the corresponding alcohol as a byproduct.[9][10] Sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often favored due to the toxicity of cyanide byproducts.[7][11]
The reaction proceeds through the initial formation of a hemiaminal by the nucleophilic attack of ammonia on the carbonyl carbon of N-Boc-3-azetidinone.[8] This intermediate then dehydrates to form an iminium ion.[8] Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion to yield the final amine product.[9][10] The presence of acetic acid, generated in situ or added as a catalyst, can facilitate both the imine formation and the reduction step.[12]
Diagram: Reductive Amination Pathway
Caption: Mechanism of reductive amination of N-Boc-3-azetidinone.
| Reagent/Solvent | Molar Equiv. | Purpose |
| N-Boc-3-azetidinone | 1.0 | Starting Material |
| Ammonium Acetate | 10 | Ammonia Source |
| Sodium triacetoxyborohydride | 1.2 - 1.5 | Reducing Agent |
| 1,2-Dichloroethane (DCE) | - | Solvent |
| Saturated aq. NaHCO₃ | - | Quenching |
Step-by-Step Procedure:
-
To a solution of N-Boc-3-azetidinone (1.0 equiv) in 1,2-dichloroethane (DCE), add ammonium acetate (10 equiv).[8]
-
Stir the mixture at room temperature to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture.[8]
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[8]
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
Alternative Synthetic Pathway: From Epichlorohydrin
An alternative and often more cost-effective route for large-scale synthesis begins with readily available epichlorohydrin and a suitable amine, such as benzylamine or benzhydrylamine, which serves as a protecting group for the azetidine nitrogen.
Pathway Overview
This multi-step synthesis involves the initial formation of a protected 3-hydroxyazetidine, followed by oxidation to the corresponding ketone, introduction of the amino group, and finally, deprotection and Boc protection.
Diagram: Epichlorohydrin Synthesis Workflow
Caption: Multi-step synthesis from epichlorohydrin.
Key Considerations and Experimental Choices
-
Choice of Protecting Group: Benzyl or benzhydryl groups are commonly used as they can be readily removed via hydrogenolysis. The benzhydryl group can sometimes lead to cleaner reactions and easier purification.[13]
-
Oxidation and Reductive Amination: The principles and protocols for these steps are analogous to those described in the primary pathway.
-
Deprotection: The final deprotection of the benzyl or benzhydryl group is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[14]
Data Summary and Comparison
| Pathway | Starting Material | Key Steps | Typical Overall Yield | Advantages | Disadvantages |
| Primary Pathway | N-Boc-3-hydroxyazetidine | Oxidation, Reductive Amination | Good | Milder conditions, fewer steps | Higher cost of starting material |
| Alternative Pathway | Epichlorohydrin | Ring formation, Oxidation, Reductive Amination, Deprotection | Moderate | Cost-effective for large scale | More synthetic steps, potentially harsher conditions |
Conclusion
The synthesis of this compound is a well-established process with multiple viable routes. The choice of pathway often depends on the scale of the synthesis, cost considerations, and the availability of starting materials. The reductive amination of N-Boc-3-azetidinone stands out as a reliable and high-yielding method for laboratory-scale synthesis. For industrial applications, the route commencing from epichlorohydrin may be more economically feasible despite the increased number of steps. This guide provides the necessary technical details and mechanistic understanding to empower researchers to confidently synthesize this important building block for their drug discovery programs.
References
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
- Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
- Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols.
- The Organic Chemistry Tutor. (2020, March 22). Dess-Martin Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry [Video]. YouTube. [Link]
- Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Myers, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Retrieved from a university course website (note: direct link unavailable, but content is widely cited in academic settings).
- ACS Publications. (2012). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Organic-Reaction.com. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
- Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride. (n.d.). Retrieved from a chemical supplier's technical resources.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination.
- Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. (n.d.).
- ResearchGate. (2020). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
- ResearchGate. (n.d.). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series.
- National Institutes of Health. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Chemistry LibreTexts. (2023). Swern oxidation.
- HETEROCYCLES. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. 96(12), 2125-2134.
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
- Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure.
- PrepChem.com. (n.d.). Synthesis of 1-(tert.-butyl)-3-azetidinol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Pharmaceutical Potential with N-Boc-3-hydroxyazetidine: A Key Intermediate.
- Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
- AWS. (n.d.). Synthesis of Simple 3,3-diarylazetidines from N-Boc-3- aryl-azetidinols using Friedel-Crafts Arylation Conditions. Retrieved from a university server (note: direct link may be unstable).
- MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4945. [Link]
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- SciSpace. (n.d.). APPENDIX 3E Column Chromatography.
- Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro- (Dess-Martin Periodinane).
- Organic Syntheses. (2025).
- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.
- ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives.
- Longdom Publishing. (n.d.). Advanced Techniques in Column Chromatography.
- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- International Journal of Pharmaceutical Development & Technology. (n.d.). Flash Chromatography: A Review.
- Semantic Scholar. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 14. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
The Discovery and Synthetic Utility of tert-Butyl azetidin-3-ylcarbamate: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of tert-butyl azetidin-3-ylcarbamate, a pivotal building block in modern medicinal chemistry. We will delve into the strategic importance of the azetidine motif, detail the synthetic routes to this key intermediate, provide comprehensive characterization data, and illustrate its application in the development of contemporary therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile compound.
Introduction: The Strategic Value of the Azetidine Moiety in Drug Design
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1][2] Its inherent ring strain and non-planar geometry confer a degree of conformational rigidity that can be highly advantageous for optimizing ligand-receptor interactions.[3][4] Compared to more flexible acyclic amines or larger heterocyclic systems, the azetidine core can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[4]
Furthermore, the incorporation of the azetidine motif can significantly modulate the physicochemical properties of a molecule. It often improves aqueous solubility, metabolic stability, and cell permeability, key parameters in the development of orally bioavailable drugs.[1] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[1] The subject of this guide, this compound, serves as a critical entry point for introducing this valuable pharmacophore into drug candidates.
Synthesis of this compound Hydrochloride
The most common and practical form of this building block is its hydrochloride salt, which enhances stability and simplifies handling. The synthesis of this compound hydrochloride is typically achieved through a multi-step sequence, which involves the formation of the azetidine ring, introduction of the protected amine, and final salt formation.
A prevalent synthetic strategy commences with a precursor such as 1-diphenylmethyl-3-hydroxyazetidine. The hydroxyl group can be converted to an azide, followed by reduction to the primary amine and subsequent protection with the tert-butyloxycarbonyl (Boc) group. The diphenylmethyl (benzhydryl) group is then removed under hydrogenolysis conditions to yield the free secondary amine on the azetidine ring.
An alternative and often more direct route involves the use of 3-aminoazetidine or its precursors. The primary amino group at the 3-position can be selectively protected with a Boc group, followed by the formation of the hydrochloride salt.
Experimental Protocol: Synthesis of 3-(Boc-amino)azetidine
A common laboratory-scale synthesis involves the debenzylation of a protected precursor, such as tert-butyl (1-diphenylmethylazetidin-3-yl)carbamate, via catalytic hydrogenation.[4]
Step 1: Hydrogenolysis of tert-butyl (1-diphenylmethylazetidin-3-yl)carbamate
-
In a suitable reaction vessel, dissolve tert-butyl (1-diphenylmethylazetidin-3-yl)carbamate (1 equivalent) in a solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 2-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-(Boc-amino)azetidine as a solid, which can be used in the next step without further purification.[4]
Experimental Protocol: Formation of this compound Hydrochloride
Step 2: Hydrochloride Salt Formation
-
Dissolve the crude 3-(Boc-amino)azetidine from the previous step in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or anhydrous HCl in dioxane) dropwise with stirring.
-
A white precipitate of this compound hydrochloride will form.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound hydrochloride is essential for its use in synthesis. The following data provides a comprehensive profile of this compound.
| Property | Value | Reference |
| CAS Number | 217806-26-3 | [1][5] |
| Molecular Formula | C₈H₁₇ClN₂O₂ | [4] |
| Molecular Weight | 208.69 g/mol | [6] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 175 °C | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a sharp singlet, and the protons of the azetidine ring will exhibit multiplets due to spin-spin coupling.
-
δ ~1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.
-
δ ~3.8-4.2 ppm (m, 4H): The four methylene protons of the azetidine ring.
-
δ ~4.5-4.8 ppm (m, 1H): The methine proton of the azetidine ring.
-
δ ~8.0-8.5 ppm (br s, 1H): The carbamate N-H proton.
-
δ ~9.0-9.5 ppm (br s, 2H): The azetidine N-H₂⁺ protons (as the hydrochloride salt).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbons of the tert-butyl group and the azetidine ring.
-
δ ~28 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
δ ~45-50 ppm: The methylene carbons of the azetidine ring.
-
δ ~55-60 ppm: The methine carbon of the azetidine ring.
-
δ ~80 ppm: The quaternary carbon of the tert-butyl group.
-
δ ~156 ppm: The carbonyl carbon of the carbamate.
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O functional groups.
-
~3400 cm⁻¹: N-H stretching of the carbamate.
-
~2700-3000 cm⁻¹: N-H stretching of the ammonium salt.
-
~2970 cm⁻¹: C-H stretching of the alkyl groups.
-
~1700 cm⁻¹: C=O stretching of the carbamate.
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the free base after loss of HCl.
-
[M+H]⁺: Expected at m/z 173.13, corresponding to the protonated free base (C₈H₁₆N₂O₂).
Applications in Medicinal Chemistry
This compound serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The Boc protecting group is stable under many reaction conditions but can be readily removed with acid, allowing for subsequent functionalization of the 3-amino group. The azetidine nitrogen can also be derivatized, for example, through nucleophilic substitution or reductive amination.
Workflow: Incorporation into a Drug Candidate
The following workflow illustrates a typical application of this compound hydrochloride in a synthetic sequence.
This diagram illustrates a common sequence where the azetidine nitrogen is first functionalized, followed by the deprotection of the 3-amino group, which is then used in a subsequent coupling reaction to build the final target molecule.
Conclusion
This compound is a cornerstone building block for the incorporation of the azetidine motif in drug discovery. Its synthesis is well-established, and its chemical properties make it a versatile and reliable intermediate. The strategic use of this compound allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, ultimately contributing to the development of novel and improved therapeutics.
References
- Royal Society of Chemistry. Supporting Information.
- Organic Syntheses. Azetidine.
- PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.
- ALLGREEN. Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3.
- Chongqing Chemdad Co., Ltd. tert-Butyl (azetidin-3-yl)carbamate hydrochloride.
- Singh, U. P., & Singh, R. P. (2012). Azetidines: a promising scaffold for antimicrobial agents. European journal of medicinal chemistry, 55, 1-13.
- Couty, F., & Evano, G. (2006). The chemistry of azetidines. Organic & biomolecular chemistry, 4(22), 4063-4076.
- Xianghui Medical Technology. tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.
- Al-Ghulikah, H. A., & Al-Wabli, R. I. (2020). Synthesis, characterization and biological evaluation of some new azetidine derivatives. Journal of the Serbian Chemical Society, 85(1), 35-46.
- Wuts, P. G. M. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
Sources
- 1. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate hydrochloride(2708287-78-7) 1H NMR spectrum [chemicalbook.com]
- 4. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Customized Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 6. tert-Butyl (azetidin-3-yl)carbamate hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Foreword: The Strategic Value of Strained Scaffolds
An In-depth Technical Guide to tert-Butyl azetidin-3-ylcarbamate: A Cornerstone Building Block in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with favorable drug-like properties is paramount. Small, strained ring systems, particularly nitrogen-containing heterocycles, have emerged as powerful tools for navigating and optimizing chemical space. The azetidine motif, a four-membered nitrogen heterocycle, offers a unique combination of three-dimensional character (sp³-richness), conformational rigidity, and metabolic stability that often translates to improved pharmacokinetic profiles and target engagement.[1] This guide focuses on a particularly valuable derivative, This compound , a key building block that serves as a versatile synthon for introducing the 3-aminoazetidine core into complex pharmaceutical agents. We will delve into its synthesis, characterization, and critical applications, providing not just protocols, but the underlying chemical logic to empower researchers in their drug development endeavors.
Physicochemical and Structural Properties
This compound, often handled as its more stable hydrochloride salt, is a foundational building block. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine, which is crucial for controlled, sequential synthetic transformations. Its properties are summarized below.
| Property | Value (for Hydrochloride Salt) | Value (for Free Base) | Source(s) |
| CAS Number | 217806-26-3 | 91188-13-5 | [2][3][4] |
| Molecular Formula | C₈H₁₇ClN₂O₂ | C₈H₁₆N₂O₂ | [2][5] |
| Molecular Weight | 208.68 g/mol | 172.22 g/mol | [2][5] |
| IUPAC Name | tert-butyl N-(azetidin-3-yl)carbamate;hydrochloride | tert-butyl N-(azetidin-3-yl)carbamate | [2] |
| Appearance | White to off-white solid | Solid | |
| Storage Temperature | Room temperature, keep sealed in dry, dark place | 4°C | [5] |
| Solubility | Soluble in water, methanol | Soluble in dichloromethane, chloroform | General |
Synthesis Strategy: From Precursor to Product
The most common and industrially scalable route to this compound begins with the precursor 1-Boc-3-azetidinone . This ketone provides the electrophilic handle necessary to install the amine functionality at the C3 position. The overall strategy involves two key stages: the formation of the ketone and its subsequent conversion to the protected amine.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow from hydroxy precursor to final product.
Stage 1: Synthesis of 1-Boc-3-Azetidinone (Precursor)
The key precursor, 1-Boc-3-azetidinone, is typically prepared by the oxidation of 1-Boc-3-hydroxyazetidine.[1] This transformation is critical, and the choice of oxidant is dictated by scale, cost, and safety considerations.
-
Expertise & Causality: While strong oxidants like those used in Swern or Dess-Martin oxidations are effective at the lab scale, they often generate stoichiometric amounts of toxic and malodorous byproducts (e.g., dimethyl sulfide). For industrial applications, catalytic methods are preferred. TEMPO-mediated oxidation, using sodium hypochlorite (bleach) as the terminal oxidant, is a greener and more cost-effective alternative suitable for large-scale production.[6]
Stage 2: Reductive Amination (Core Transformation)
Reductive amination is a robust and highly reliable method for forming carbon-nitrogen bonds.[7] It proceeds in a two-step, one-pot sequence: the formation of an imine or iminium ion, followed by its immediate reduction to the amine.
-
Mechanism Deep Dive: The reaction begins with the nucleophilic attack of an ammonia equivalent (derived from ammonium acetate) on the carbonyl carbon of 1-Boc-3-azetidinone. This forms a hemiaminal intermediate which readily dehydrates to form a reactive iminium ion. The choice of reducing agent is critical at this juncture.
-
Trustworthiness through Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[8] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective hydride donor. It is not reactive enough to reduce the starting ketone but is highly effective at reducing the protonated iminium ion intermediate. This selectivity prevents the formation of the starting alcohol as a byproduct, simplifying purification and ensuring high yields of the desired amine. The acetic acid byproduct from the reagent can also gently catalyze the initial imine formation.[8]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for reductive amination.[8][9]
-
Reaction Setup: To a solution of 1-Boc-3-azetidinone (1.0 eq., e.g., 10.0 g) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2 M), add ammonium acetate (NH₄OAc) (2.0-3.0 eq.).
-
Scientist's Note: Ammonium acetate serves as both the ammonia source and a mild acid catalyst for imine formation. An excess is used to drive the equilibrium towards the iminium intermediate.
-
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the iminium intermediate by TLC or LC-MS if desired.
-
Reduction: To the stirring suspension, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 30 minutes.
-
Safety & Control: The addition is exothermic. Maintain the internal temperature below 30°C using an ice bath if necessary. The portion-wise addition controls the reaction rate and prevents a rapid temperature increase.
-
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the iminium intermediate by LC-MS or the starting ketone by TLC.
-
Work-up and Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding until gas evolution ceases. This neutralizes any remaining acid and quenches the excess reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude material by column chromatography on silica gel to afford the pure this compound.
Application in Drug Discovery: The Case of JAK Inhibitors
The 3-aminoazetidine scaffold is a privileged structure in the design of kinase inhibitors. Its primary amine, once deprotected, serves as a key pharmacophoric element, often forming a critical hydrogen bond within the hinge region of the kinase active site. This compound is a direct precursor to the core of Baricitinib , an approved inhibitor of Janus Kinase 1 and 2 (JAK1/JAK2).[6][10]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade for numerous cytokines and growth factors, making it central to immune regulation and cell growth.[11][12] Dysregulation of this pathway is implicated in a host of autoimmune diseases and cancers.
-
Ligand Binding & Receptor Dimerization: The pathway is initiated when a cytokine (e.g., Interleukin-6) binds to its specific receptor on the cell surface, causing the receptor units to dimerize.[13]
-
JAK Activation: This dimerization brings the intracellular Janus Kinase (JAK) proteins associated with each receptor unit into close proximity, allowing them to trans-phosphorylate and activate each other.[12]
-
STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[14][15] The recruited STATs are subsequently phosphorylated by the JAKs.
-
STAT Dimerization & Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the cell nucleus.[11]
-
Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of target genes involved in inflammation, immunity, and cell proliferation.[13]
Role of Baricitinib and the Azetidine Moiety
Baricitinib functions as an ATP-competitive inhibitor, binding to the active site of JAK1 and JAK2 and preventing the phosphorylation of STATs. This effectively blocks the downstream signaling cascade. The 3-aminoazetidine moiety, derived from intermediates like this compound, is crucial for anchoring the drug within the kinase's active site.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
References
- Wikipedia. (n.d.). JAK-STAT signaling pathway.
- Arbouzova, N. I., & Zeidler, M. P. (2006). The JAK/STAT pathway. Cold Spring Harbor perspectives in biology.
- Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Journal of Cell Science.
- Elabscience. (n.d.). JAK-STAT Signaling Pathway.
- Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway.
- Li, P., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry.
- Organic Chemistry International. (n.d.). An Efficient Synthesis of Baricitinib.
- PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.
- Henan Allgreen Chemical Co., Ltd. (n.d.). Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3.
- Université de Rennes. (n.d.). Synthesis of Fmoc-protected aza-b-amino acids via reductive amination of glyoxylic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 1-Boc-3-azetidinone in Modern Pharmaceutical Synthesis.
Sources
- 1. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 2. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Customized Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 4. This compound hydrochloride | [frontierspecialtychemicals.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 10. nbinno.com [nbinno.com]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
tert-Butyl azetidin-3-ylcarbamate IUPAC name.
An In-depth Technical Guide to tert-Butyl N-(azetidin-3-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of tert-butyl N-(azetidin-3-yl)carbamate, a pivotal building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its strategic applications in the design of novel therapeutics.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of drug discovery, the quest for novel chemical matter with favorable ADME (absorption, distribution, metabolism, and excretion) properties is paramount. Small, strained ring systems have emerged as valuable scaffolds that can impart desirable characteristics such as metabolic stability, improved solubility, and three-dimensional complexity. The azetidine ring, a four-membered nitrogen-containing heterocycle, is particularly noteworthy in this regard.[1][2] Its inherent ring strain and non-planar geometry offer a unique vectoral exit from a core molecular structure, allowing for precise exploration of chemical space.[3]
tert-Butyl N-(azetidin-3-yl)carbamate combines the advantages of the azetidine scaffold with the utility of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in a broad range of chemical environments and its facile removal under mild acidic conditions.[4][5] This dual functionality makes tert-butyl N-(azetidin-3-yl)carbamate an exceptionally versatile intermediate, enabling the selective functionalization of the azetidine nitrogen while the 3-amino group is masked, or vice-versa after deprotection.
Nomenclature and Physicochemical Properties
The formal IUPAC name for this compound is tert-butyl N-(azetidin-3-yl)carbamate . It is frequently supplied and used in its more stable hydrochloride salt form, for which the IUPAC name is tert-butyl N-(azetidin-3-yl)carbamate;hydrochloride . Clarity on which form is being used is critical for stoichiometric calculations in synthesis.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| IUPAC Name | tert-butyl N-(azetidin-3-yl)carbamate | tert-butyl N-(azetidin-3-yl)carbamate;hydrochloride | |
| Synonyms | 3-Boc-aminoazetidine; N-Boc-3-aminoazetidine | 3-Boc-aminoazetidine HCl; tert-Butyl (azetidin-3-yl)carbamate HCl | [6] |
| CAS Number | 91188-13-5 | 217806-26-3 | [6] |
| Molecular Formula | C₈H₁₆N₂O₂ | C₈H₁₇ClN₂O₂ | [6] |
| Molecular Weight | 172.22 g/mol | 208.69 g/mol | [6] |
| Appearance | Solid | White to off-white solid | [6] |
| Storage | 4°C | Room temperature, sealed in dry, dark place |
Synthesis Protocol: Boc Protection of 3-Aminoazetidine
The most direct and common synthesis of tert-butyl azetidin-3-ylcarbamate involves the protection of the primary amine of a 3-aminoazetidine precursor. The following protocol is a robust and scalable method.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Starting Material: 3-Aminoazetidine dihydrochloride Reagents: Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminoazetidine dihydrochloride (1.0 eq). Suspend the salt in dichloromethane (approx. 0.2 M concentration).
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture and carbon dioxide. Dichloromethane is an excellent solvent for both the reactants and the product and is relatively unreactive.
-
-
Basification: Cool the suspension to 0°C using an ice bath. Add triethylamine (2.2 eq) dropwise. Stir the mixture at 0°C for 30 minutes.
-
Causality: Triethylamine is a non-nucleophilic organic base used to neutralize the hydrochloride salt, liberating the free 3-aminoazetidine in situ. Using a slight excess ensures complete neutralization. The reaction is cooled to control the exotherm of the acid-base reaction.
-
-
Boc Anhydride Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Causality: The primary amine of 3-aminoazetidine acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.[7] A slight excess of (Boc)₂O ensures the complete conversion of the starting material. Slow addition is crucial to manage the reaction exotherm and prevent potential side reactions, such as double protection.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).
-
Causality: The reaction is typically slow and requires an extended period to go to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Causality: The water quench removes the triethylamine hydrochloride salt and any unreacted (Boc)₂O (which hydrolyzes). The bicarbonate wash removes any acidic impurities, and the brine wash helps to remove residual water from the organic layer, breaking any emulsions.
-
-
Isolation and Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude material can be purified by flash column chromatography on silica gel if necessary.
-
Causality: Drying with sodium sulfate removes dissolved water. Evaporation of the solvent yields the product. Chromatography is a standard method to remove any remaining impurities to yield the final product with high purity.
-
Applications in Medicinal Chemistry and Drug Design
The true value of tert-butyl N-(azetidin-3-yl)carbamate lies in its role as a versatile intermediate for introducing the 3-aminoazetidine moiety into more complex molecules. The azetidine ring is found in several FDA-approved drugs, where it often enhances metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1]
Role as a Nucleophilic Building Block
After synthesis, the Boc-protected azetidine can be used in reactions where the secondary amine of the azetidine ring acts as a nucleophile. A common application is in nucleophilic aromatic substitution (SNAᵣ) or Buchwald-Hartwig amination reactions to couple the azetidine ring to aromatic or heteroaromatic systems.
Example Application: Synthesis of a pyrimidine derivative.[8]
Caption: Use as an intermediate in an SNAr reaction.
In this workflow, the secondary amine of tert-butyl N-(azetidin-3-yl)carbamate displaces the chlorine atom on the pyrimidine ring.[8] The Boc group remains intact, protecting the 3-amino group from participating in the reaction. This protected amine can then be deprotected in a subsequent step to allow for further functionalization at that position, demonstrating the principle of orthogonal protection.[4]
Deprotection and Further Functionalization
The Boc group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid (HCl) in an organic solvent like methanol or 1,4-dioxane.[7][9] This deprotection unmasks the primary amine at the 3-position, making it available for a wide range of subsequent chemical transformations, including:
-
Amide bond formation: Coupling with carboxylic acids to form amides.
-
Reductive amination: Reaction with aldehydes or ketones.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
This strategic unmasking is a cornerstone of multi-step syntheses in drug development, allowing for the late-stage introduction of diversity elements.
Safety and Handling
This compound hydrochloride is classified as an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: The hydrochloride salt should be stored at room temperature in a dry, dark, and well-sealed container. The free base is typically stored at refrigerated temperatures (4°C).
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
tert-Butyl N-(azetidin-3-yl)carbamate is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, and its unique structure offers a powerful combination of a desirable pharmacokinetic scaffold (the azetidine ring) and a robust, versatile chemical handle (the Boc-protected amine). Understanding the principles behind its synthesis and the strategic logic of its application empowers researchers to design and execute more efficient and innovative synthetic routes toward the next generation of therapeutic agents.
References
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- Focus Synthesis.
- J&K Scientific LLC. BOC Protection and Deprotection. [Link]
- PubMed.
- PubMed. Azetidines of pharmacological interest. [Link]
- MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
- ResearchGate. Drugs containing an azetidine core. [Link]
- Chemistry Steps. Boc Protecting Group for Amines. [Link]
- PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]
- Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- ALLGREEN. Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines - Enamine [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Customized Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 7. jk-sci.com [jk-sci.com]
- 8. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
The Strategic Role of tert-Butyl azetidin-3-ylcarbamate in Modern Drug Discovery: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of tert-butyl azetidin-3-ylcarbamate, a pivotal building block in contemporary medicinal chemistry. We will explore its chemical identity, focusing on the definitive SMILES notation, and delve into its synthesis, characterization, and strategic applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its use, detailed experimental protocols, and its role in the synthesis of marketed pharmaceuticals, such as the Janus kinase (JAK) inhibitor, Baricitinib.
Introduction: The Azetidine Scaffold's Rise to Prominence
In the landscape of drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Saturated heterocycles have become indispensable motifs, and among them, the four-membered azetidine ring has emerged as a "privileged scaffold."[1][2] Its unique structural features—high ring strain (approx. 25.4 kcal/mol), significant sp³-rich character, and conformational rigidity—provide a powerful tool for medicinal chemists.[3]
The incorporation of an azetidine moiety can enhance a drug candidate's profile in several ways:
-
Improved Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often increasing the aqueous solubility of the parent molecule.
-
Enhanced Metabolic Stability: The rigid ring can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.[1]
-
Vectorial Exit from Flatland: The three-dimensional nature of the azetidine ring helps to create more complex and specific interactions with biological targets, moving away from the often-promiscuous flat, aromatic structures.
-
Fine-Tuning of Basicity: The nitrogen atom's pKa can be modulated by substituents, allowing for precise control over the molecule's ionization state at physiological pH.[4]
This compound (also known as 3-(Boc-amino)azetidine) is a particularly valuable derivative. It provides a stable, yet readily deployable, azetidine core where the 3-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group. This configuration allows for selective functionalization at the ring nitrogen, followed by deprotection and subsequent elaboration at the 3-position, making it a versatile and strategic intermediate in multi-step syntheses.
Chemical Identity and Structure
The unambiguous representation of a molecule is critical for database searching, cheminformatics, and regulatory documentation. The Simplified Molecular-Input Line-Entry System (SMILES) provides a linear text-based representation of chemical structures.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| SMILES Notation | O=C(OC(C)(C)C)NC1CNC1 | [5] |
| IUPAC Name | tert-butyl N-(azetidin-3-yl)carbamate | N/A |
| CAS Number | 91188-13-5 (Free Base) | [5] |
| CAS Number | 217806-26-3 (Hydrochloride Salt) | [6] |
| Molecular Formula | C₈H₁₆N₂O₂ | [5] |
| Molecular Weight | 172.22 g/mol | [5] |
The structure features a central four-membered azetidine ring. The nitrogen at position 1 is a secondary amine, providing a reactive site for substitution. The amino group at position 3 is protected as a carbamate with a tert-butoxycarbonyl (Boc) group.
Synthesis and Characterization
The synthesis of this compound is a critical process, requiring robust and scalable methods. While various routes exist, a common and reliable laboratory-scale synthesis involves the deprotection of a more complex precursor.
Synthetic Protocol: Catalytic Hydrogenation
A validated method for producing the free base involves the hydrogenolysis of an N-benzhydryl protected precursor. The benzhydryl group is a useful protecting group for the azetidine nitrogen that can be cleaved under catalytic hydrogenation conditions, which are orthogonal to the acid-labile Boc group.
Diagram 1: Synthesis of this compound
Caption: Synthetic workflow for the preparation of the title compound.
Experimental Protocol: [7]
-
Reaction Setup: A mixture of tert-butyl (1-diphenylmethylazetidin-3-yl)carbamate (113 mg, 0.33 mmol) and a 10% Palladium on carbon (Pd/C) catalyst (88 mg) is prepared in ethanol (3 mL) in a suitable reaction vessel.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature for 2 hours.
-
Work-up: Upon completion (monitored by Thin Layer Chromatography), the catalyst is removed by filtration through a pad of Celite®.
-
Isolation: The filtrate is concentrated under reduced pressure to yield this compound as a white solid (63 mg).
Causality Insight: The choice of a Palladium catalyst is crucial for the efficient cleavage of the C-N bonds of the benzhydryl group. Ethanol is selected as a solvent due to its ability to dissolve the starting material and its compatibility with the hydrogenation conditions. This deprotection strategy is particularly effective because it leaves the acid-sensitive Boc group intact.
Spectroscopic Characterization
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~4.8 (broad) | br s | NH (carbamate) |
| ~4.2 | m | CH (azetidine) | |
| ~3.8 | t | 2 x CH₂ (azetidine) | |
| ~3.2 | t | 2 x CH₂ (azetidine) | |
| 1.44 | s | 9H, C(CH₃)₃ (Boc) | |
| ¹³C NMR | ~156.0 | s | C=O (carbamate) |
| ~79.5 | s | C (CH₃)₃ (Boc) | |
| ~48.0 | s | CH₂ (azetidine) | |
| ~38.0 | s | CH (azetidine) | |
| 28.4 | s | C(C H₃)₃ (Boc) |
Note: Predicted values are based on data from analogous structures like (R)-3-(Boc-amino)pyrrolidine and N-Boc-azetidine derivatives.[8][9] Actual shifts may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Key expected absorbances include a strong C=O stretch for the carbamate group around 1700-1680 cm⁻¹ and N-H stretching vibrations around 3400-3300 cm⁻¹.[10]
Mass Spectrometry (MS): In positive-ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be expected at m/z 173.13.
Reactivity and Application in Synthesis
The utility of this compound lies in its bifunctional nature, allowing for sequential and controlled modifications.
Boc Group Protection/Deprotection Chemistry
The Boc group is the cornerstone of this reagent's strategic value. It is stable to a wide range of nucleophilic and basic conditions but can be readily removed under acidic conditions.
Diagram 2: Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol (General - TFA Deprotection): [11][12]
-
Dissolution: The Boc-protected azetidine is dissolved in a suitable solvent, typically dichloromethane (DCM).
-
Acid Addition: Trifluoroacetic acid (TFA), often in a 25-50% solution with DCM, is added to the mixture at room temperature.
-
Reaction: The reaction is stirred for 1-2 hours. The evolution of carbon dioxide and isobutylene gas is observed.
-
Isolation: The volatiles are removed in vacuo to yield the amine as its trifluoroacetate salt. An aqueous basic workup can be performed to isolate the free amine.
Causality Insight: TFA is an ideal reagent because it is a strong acid that efficiently cleaves the Boc group, and its low boiling point allows for easy removal after the reaction. The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the unstable carbamic acid intermediate.[3]
Case Study: Synthesis of Baricitinib
The clinical and commercial relevance of this compound is exemplified by its role in the synthesis of Baricitinib. Baricitinib (trade name Olumiant) is an FDA-approved drug for the treatment of rheumatoid arthritis and other autoimmune diseases. It functions as an inhibitor of Janus kinase (JAK), specifically subtypes JAK1 and JAK2.[13]
While this compound itself is not directly incorporated, a key precursor, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate , is synthesized from a closely related starting material, tert-butyl 3-oxoazetidine-1-carboxylate. This intermediate embodies the core azetidine scaffold protected at the nitrogen, ready for further modification.
Diagram 3: Role of Azetidine Intermediate in Baricitinib Synthesis
Caption: Simplified synthetic pathway to Baricitinib highlighting the azetidine intermediate.
The synthesis demonstrates the strategic utility of the Boc-protected azetidine system:[14][15][16]
-
Scaffold Construction: The synthesis begins with a Boc-protected azetidinone. The Boc group ensures the ring nitrogen does not interfere with subsequent reactions.
-
Functionalization: A Horner-Wadsworth-Emmons reaction introduces the cyanomethylene group at the 3-position.
-
Deprotection: The Boc group is removed using hydrochloric acid to liberate the secondary amine on the azetidine ring.
-
Further Modification: The now-free nitrogen is functionalized via sulfonylation with ethanesulfonyl chloride.
-
Final Assembly: This functionalized azetidine piece is then coupled with the pyrazolopyrimidine core of Baricitinib via an aza-Michael addition.
The azetidine ring in Baricitinib is not merely a linker; it provides a rigid, three-dimensional element that correctly orients the ethylsulfonyl and acetonitrile moieties for optimal binding within the ATP-binding pocket of the JAK enzymes.[1][17]
Safety and Handling
This compound and its hydrochloride salt are stable solids under standard laboratory conditions. However, as with all chemical reagents, appropriate safety precautions must be taken.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep containers tightly sealed.
-
Toxicity: While comprehensive toxicological data is not available, the compound should be handled as potentially harmful. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its SMILES notation, O=C(OC(C)(C)C)NC1CNC1, represents a molecule designed for versatility, stability, and controlled reactivity. The azetidine scaffold imparts desirable physicochemical properties that can translate to improved drug candidates, while the orthogonal Boc protecting group allows for intricate and elegant synthetic strategies. As demonstrated by its role in the synthesis of complex pharmaceuticals like Baricitinib, this building block is a testament to the power of rational molecular design and will undoubtedly continue to be a key component in the development of next-generation therapeutics.
References
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. Customized Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 7. 3-N-Boc-amino-azetidine | 91188-13-5 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof - Google Patents [patents.google.com]
- 12. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 13. Reactome | JAK3 binds JAK3 inhibitors [reactome.org]
- 14. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of tert-Butyl azetidin-3-ylcarbamate for Pharmaceutical Development
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical research and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent dictates its bioavailability, ease of formulation, and ultimately, its therapeutic efficacy.[1] Poor aqueous solubility, in particular, is a primary contributor to the failure of many drug candidates, leading to unpredictable in vitro results and poor in vivo performance.[2][3] This guide provides an in-depth technical overview of tert-butyl azetidin-3-ylcarbamate, a key building block in medicinal chemistry, with a core focus on understanding and determining its solubility profile.
This document is intended for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple data sheet to provide a framework for approaching solubility determination, explaining the causality behind experimental choices and grounding protocols in established scientific principles. We will explore the physicochemical properties of this compound, delve into the critical distinction between kinetic and thermodynamic solubility, and provide actionable, step-by-step protocols for their experimental determination.
Physicochemical Profile of this compound
Understanding the inherent physicochemical properties of a molecule is the first step in predicting its solubility behavior. This compound (and its common hydrochloride salt) possesses structural features that directly influence its interaction with various solvents.
The molecule contains a polar azetidine ring and a carbamate group capable of acting as hydrogen bond donors and acceptors, which suggests potential for solubility in polar solvents.[4][5] However, the bulky, non-polar tert-butyl group introduces lipophilicity, which can enhance solubility in organic solvents.[5] This amphiphilic nature makes its solubility highly dependent on the chosen solvent system.
Below is a summary of key computed physicochemical properties for the hydrochloride salt form, which is a common commercially available solid.[6]
| Property | Value (Computed) | Source | Significance for Solubility |
| Molecular Formula | C₈H₁₇ClN₂O₂ | PubChem[6] | Basic information for concentration calculations. |
| Molecular Weight | 208.68 g/mol | PubChem[6] | Essential for converting mass to molarity. |
| Hydrogen Bond Donor Count | 2 | PubChem | Indicates potential for interaction with protic solvents like water and alcohols. |
| Hydrogen Bond Acceptor Count | 2 | PubChem | Indicates potential for interaction with a wide range of polar solvents. |
| Rotatable Bond Count | 2 | PubChem | Relates to conformational flexibility, which can influence crystal packing and solvation. |
| Topological Polar Surface Area (TPSA) | 50.4 Ų | PubChem[6] | A predictor of polarity; values in this range are typical for orally bioavailable drugs. |
| Physical Form | Solid / Powder | Sigma-Aldrich | The starting material for solubility experiments is a solid, requiring energy to overcome the crystal lattice. |
Note: These properties are computationally derived for the hydrochloride salt and provide a theoretical baseline. Experimental verification is crucial.
Conceptual Framework: Kinetic vs. Thermodynamic Solubility
A frequent point of confusion in early-stage drug development is the distinction between kinetic and thermodynamic solubility.[7] Misinterpretation of these values can lead to costly errors in lead optimization and formulation development.[8]
-
Kinetic Solubility is typically measured in high-throughput screening (HTS) settings. It reflects the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration DMSO stock into an aqueous buffer.[1][3] The resulting precipitate, if any, often lacks sufficient time to form a stable crystalline structure and is likely amorphous.[7] This method is fast and requires minimal compound, making it ideal for ranking large numbers of molecules in early discovery.[9] However, it often overestimates the true solubility.[7]
-
Thermodynamic Solubility , also known as equilibrium solubility, is the true saturation concentration of the most stable crystalline form of a compound in a solvent at a specific temperature and pressure, after equilibrium has been reached.[8] This measurement is achieved by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours).[10] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[10][11] While more time and compound-intensive, this value is critical for guiding formulation and predicting in vivo behavior.[8]
The following diagram illustrates the divergent paths and outcomes of these two fundamental types of solubility measurements.
Caption: Workflow comparison of kinetic and thermodynamic solubility determination.
Factors Influencing the Solubility of this compound
Several factors will significantly modulate the solubility of this compound. A rational approach to formulation requires a deep understanding of these variables.
pH and Ionization
The presence of the azetidine nitrogen makes this compound a weak base.[4] The solubility of such ionizable compounds is highly dependent on the pH of the aqueous medium.[9]
-
In acidic conditions (low pH): The azetidine nitrogen will be protonated, forming a cationic species (the ammonium salt). This charged form will exhibit significantly higher aqueous solubility due to favorable ion-dipole interactions with water molecules.[4][12] This is why the hydrochloride salt form is commonly used and is expected to be more water-soluble than the free base.
-
In neutral or basic conditions (higher pH): The compound will exist predominantly as the neutral, free base form. This form is less polar, and its aqueous solubility will be considerably lower.[5]
Therefore, when determining aqueous solubility, it is imperative to use buffered solutions at physiologically relevant pH values (e.g., pH 5.0, pH 7.4) to obtain meaningful data.[9]
Solvent Polarity
The choice of solvent is paramount.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability to form hydrogen bonds suggests moderate to good solubility, especially for the salt form.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are generally excellent solvents for a wide range of organic molecules and are often used to create high-concentration stock solutions.[1]
-
Non-polar Solvents (e.g., Hexane, Toluene): Due to the polar functional groups, solubility is expected to be very low in these solvents.
Temperature
For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[13] This relationship should be characterized if the intended application involves temperature variations, such as in heated manufacturing processes or certain administration routes.
Experimental Protocols for Solubility Determination
The following protocols describe validated, field-proven methods for determining the thermodynamic and kinetic solubility of this compound.
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
This method is the definitive approach for establishing equilibrium solubility and is crucial for late-stage development.[8][10]
Objective: To determine the maximum concentration of this compound (or its HCl salt) that can be dissolved in a given solvent under equilibrium conditions.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Acetate Buffer pH 5.0, Ethanol)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (ensure low compound binding)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Preparation: Add an excess of the solid compound to a pre-weighed 2 mL glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment (e.g., 2-5 mg).[11]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired pre-equilibrated solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[14] Some compounds may require 48-72 hours; this should be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.[14]
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let heavy particles settle. Then, separate the saturated solution from the excess solid. This is a critical step and can be done by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm filter. The first few drops should be discarded to saturate any binding sites on the filter.[2]
-
-
Quantification:
-
Prepare a calibration curve using stock solutions of the compound of known concentrations.
-
Dilute the clear, saturated filtrate with an appropriate solvent (e.g., mobile phase for HPLC) to bring it within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine its concentration.
-
-
Calculation: Multiply the measured concentration by the dilution factor to obtain the thermodynamic solubility in units such as mg/mL or µM.
The following diagram outlines the logical flow of the shake-flask protocol.
Caption: Step-by-step workflow for the Shake-Flask method.
Protocol 2: Kinetic Solubility via Turbidimetry
This high-throughput method is ideal for screening and ranking compounds in early discovery phases.[9]
Objective: To rapidly assess the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Automated liquid handler (recommended)
-
Plate-reading nephelometer or spectrophotometer capable of reading turbidity
Methodology:
-
Plate Preparation: Using an automated liquid handler, dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 100-200 µM). The final DMSO concentration should be kept low (<1-2%) to minimize co-solvency effects.
-
Serial Dilution (Optional but Recommended): While not always performed, creating a dilution series in the plate can help pinpoint the concentration at which precipitation occurs.
-
Incubation: Shake the plate gently for a short period (e.g., 1.5 to 2 hours) at a controlled temperature (e.g., 25°C).[1]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. Alternatively, absorbance at a high wavelength (e.g., 620 nm) can be used as a surrogate for turbidity.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly exceeds the background reading of the buffer/DMSO control wells.[9]
Conclusion and Forward Outlook
While specific, quantitative solubility data for this compound is not widely published, this guide provides the essential framework for its determination and interpretation. The compound's structure suggests a pH-dependent aqueous solubility profile, with higher solubility expected in acidic conditions due to the basicity of the azetidine nitrogen. For drug development professionals, a thorough characterization using the gold-standard shake-flask method is non-negotiable for lead optimization and pre-formulation activities. Kinetic assays, while useful for initial screening, should be interpreted with caution as they can provide an optimistic and potentially misleading picture of a compound's true solubility. By applying the principles and protocols outlined herein, researchers can generate robust, reliable solubility data to make informed decisions and accelerate the progression of new chemical entities through the development pipeline.
References
- Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- ResearchGate. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]
- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. ADMET & DMPK, 1(1), 1-10. [Link]
- askIITians. (2025).
- OUCI. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]
- Sheriff, J., MacKinnon, K., & Lotito, N. J. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 61(11), 5344-5363. [Link]
- University of Liverpool. (n.d.). Solubility and pH of amines. [Link]
- ACS Publications. (2021).
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
- PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)
- PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)
- ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
- YouTube. (2020). How Does pH Affect Solubility?[Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. Why are amines soluble in nature? - askIITians [askiitians.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
Introduction: The Strategic Importance of the Azetidine Scaffold and Its Boc-Protected Synthon
An In-depth Technical Guide to the Application of tert-Butyl azetidin-3-ylcarbamate in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with drug-like properties is paramount. Small, strained ring systems have emerged as valuable scaffolds for imparting unique three-dimensional character to lead compounds, often leading to improved physicochemical properties and biological activity. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its rigid structure can precisely orient substituents in space, enabling fine-tuned interactions with biological targets.
This guide focuses on This compound (CAS No. 217806-26-3), a key synthetic intermediate that serves as a gateway to a diverse array of more complex, biologically active molecules.[1][2][3] While this compound itself is not typically considered a biologically active agent, its role as a Boc-protected building block is critical. The tert-butyloxycarbonyl (Boc) protecting group provides a stable, readily cleavable handle on the azetidine-3-amine, allowing for controlled, regioselective derivatization. Understanding the utility of this intermediate is fundamental for researchers and scientists engaged in the design and synthesis of novel therapeutics.
This document will provide an in-depth perspective on the physicochemical properties of this compound, its role in synthesis, the biological activities of the derivatives it helps create, and the experimental workflows used to assess them.
Physicochemical Properties and Identification
A clear understanding of a starting material's properties is the foundation of any successful synthetic campaign.
| Property | Value | Source(s) |
| CAS Number | 217806-26-3 | [1][4] |
| Molecular Formula | C8H17ClN2O2 (for the hydrochloride salt) | [5][6] |
| Molecular Weight | 208.69 g/mol (for the hydrochloride salt) | [5][7] |
| Appearance | White to off-white solid | [2] |
| Synonyms | 3-(Boc-amino)azetidine hydrochloride, N-Boc-3-aminoazetidine HCl | [4][5] |
| Storage Conditions | Room temperature, sealed in dry, dark place | [6][8] |
The Role of this compound as a Synthetic Intermediate
The primary function of this compound is to introduce the 3-aminoazetidine scaffold into a target molecule. The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine. This free amine can then participate in a wide range of chemical reactions, including amide bond formation, reductive amination, and nucleophilic substitution.
For instance, it is a precursor for synthesizing compounds like tert-butyl (1-(5-(hydroxymethyl)pyrimidin-2-yl)azetidin-3-yl)carbamate, where the azetidine nitrogen has been functionalized.[1] The stability of the Boc group allows for modifications at the azetidine ring nitrogen without affecting the protected amine at the 3-position.
The following diagram illustrates the general workflow for utilizing this intermediate in a synthetic route.
Caption: General synthetic workflow using this compound.
Biological Activities of Azetidine-Containing Derivatives
While the title compound is a building block, the azetidine core it provides is present in numerous biologically active molecules. The rigid nature of the four-membered ring helps to lock substituents into specific conformations, which can be advantageous for binding to protein targets.
Antibacterial Activity
Azetidine derivatives have shown promise as antibacterial agents.[9] The scaffold can be incorporated into structures that mimic bacterial cell wall components or inhibit essential bacterial enzymes. For example, fluoroquinolone-azetidine derivatives have demonstrated activity against both Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA).[10] Additionally, certain azetidin-2-one derivatives have shown significant zones of inhibition against Escherichia coli and Staphylococcus aureus.[11]
GABA Uptake Inhibition
The azetidine ring is also a key feature in compounds designed to interact with the central nervous system. Several azetidine analogs have been investigated as inhibitors of the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA).[10] Inhibition of GABA transporters (GATs) can increase the concentration of GABA in the synaptic cleft, leading to a therapeutic effect in conditions like epilepsy. Derivatives such as azetidin-2-ylacetic acid with specific side chains have shown potent inhibition of GAT-1.[10]
Experimental Protocols for Biological Evaluation
As a Senior Application Scientist, it is crucial to not only understand the "what" but also the "how." If a novel series of compounds were synthesized using this compound, the following validated protocols would be essential for characterizing their biological activity.
Protocol 1: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a robust and widely used preliminary assessment of a compound's antibacterial potential.[10][11]
Principle: The test compound diffuses from a well through an agar plate seeded with a specific bacterium. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's activity.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli).
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Use a sterile cork borer (e.g., 6 mm diameter) to punch wells into the inoculated agar.[10]
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration, dissolved in a suitable solvent like DMSO) into each well. Include a positive control (a known antibiotic like Ampicillin) and a negative control (solvent only).[10][11]
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition in millimeters. A larger diameter indicates greater antibacterial activity.
Caption: Workflow for the Agar Well Diffusion antibacterial assay.
Protocol 2: [³H]-GABA Uptake Assay in Cultured Neurons or Transfected Cells
This assay is a gold-standard method for quantifying the inhibitory activity of compounds on GABA transporters.[10]
Principle: The assay measures the ability of a test compound to compete with radiolabeled GABA ([³H]-GABA) for uptake into cells expressing GABA transporters (GATs). A reduction in the intracellular radioactivity in the presence of the test compound indicates inhibitory activity.
Step-by-Step Methodology:
-
Cell Culture: Grow primary neuronal cultures or a cell line stably expressing a specific GAT subtype (e.g., HEK293-hGAT-1) in appropriate culture plates.
-
Assay Preparation: Remove the culture medium and wash the cells with an uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Compound Incubation: Add the test compound at various concentrations to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
[³H]-GABA Addition: Add a solution containing a fixed concentration of [³H]-GABA to each well and incubate for a short period (e.g., 10 minutes) to allow for uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration that inhibits 50% of GABA uptake) by performing a non-linear regression analysis of the concentration-response curve.[10]
Future Perspectives and Conclusion
This compound is a quintessential example of a modern synthetic building block. While devoid of significant intrinsic biological activity, its true value lies in the potential it unlocks. The Boc-protected 3-aminoazetidine scaffold it provides is a privileged structure in medicinal chemistry, enabling the exploration of chemical space with a degree of three-dimensional precision that is difficult to achieve with more traditional, flexible linkers.
Future research will undoubtedly continue to leverage this and similar intermediates to develop next-generation therapeutics. The ability to systematically modify both the azetidine ring nitrogen and the 3-amino group allows for the creation of large, diverse chemical libraries for screening against a wide range of biological targets. The insights and protocols detailed in this guide provide a solid foundation for researchers aiming to harness the power of the azetidine scaffold in their drug discovery programs.
References
- ChemicalBook. (2023). tert-Butyl (azetidin-3-yl)carbamate hydrochloride.
- BenchChem. (n.d.). Comparative Biological Activity of Azetidine Analogs: A Guide for Researchers.
- PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.
- PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate.
- Al-Amiery, A. A., et al. (2022). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. ResearchGate.
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (n.d.).
- Zhang, W., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications.
- ALLGREEN. (n.d.). Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). Tert-Butyl (azetidin-3-yl)carbamate Hydrochloride/217806-26-3. Retrieved from Hangzhou Longshine Bio-Tech Co.,LTD.
- Chongqing Chemdad Co., Ltd. (n.d.). tert-Butyl (azetidin-3-yl)carbamate hydrochloride.
- BLD Pharm. (n.d.). 217806-26-3|this compound hydrochloride.
- Benediktsdottir, A., et al. (2021). Antibacterial sulfonimidamide-based oligopeptides as type I signal peptidase inhibitors: Synthesis and biological evaluation. European Journal of Medicinal Chemistry.
- Sunway Pharm Ltd. (n.d.). This compound hydrochloride - CAS:217806-26-3.
- ChemShuttle. (n.d.). This compound hydrochloride;CAS No..
Sources
- 1. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]
- 2. Tert-Butyl (azetidin-3-yl)carbamate Hydrochloride/217806-26-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. This compound hydrochloride | [frontierspecialtychemicals.com]
- 4. This compound hydrochloride - CAS:217806-26-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 217806-26-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. Customized Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 8. tert-Butyl (azetidin-3-yl)carbamate hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ajchem-a.com [ajchem-a.com]
An In-depth Technical Guide to tert-Butyl azetidin-3-ylcarbamate Derivatives and Analogs
This guide provides an in-depth exploration of tert-butyl azetidin-3-ylcarbamate, a pivotal building block in modern medicinal chemistry. We will dissect its core chemical principles, strategic applications, and the nuanced methodologies for its synthesis and derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the azetidine scaffold.
The Azetidine Scaffold: A Privileged Motif in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in therapeutic design.[1] Its significance is rooted in a unique combination of physicochemical properties that address many challenges in drug development.
-
Structural Rigidity and Vectorial Orientation: The inherent strain of the four-membered ring (approx. 25.4 kcal/mol) imparts significant conformational rigidity.[2] This constrained nature allows for precise, predictable orientation of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[1]
-
Improved Physicochemical Properties: As a saturated heterocycle rich in sp³-hybridized carbons, the azetidine motif can improve key pharmacokinetic parameters.[3] Its incorporation into a lead molecule often increases solubility, enhances metabolic stability, and reduces lipophilicity compared to more traditional carbocyclic or larger heterocyclic rings.[4]
-
Bioisosteric Replacement: The azetidine ring serves as a versatile bioisostere for other common chemical groups. Its compact, three-dimensional structure can mimic the functionality of larger rings like piperidine or morpholine, or even acyclic fragments, while introducing novel structural vectors and improved properties.[5]
Several FDA-approved drugs, including the kinase inhibitor Cobimetinib and the antihypertensive agent Azelnidipine , feature the azetidine ring, underscoring its therapeutic relevance and successful application in marketed pharmaceuticals.[3]
The Indispensable Role of the tert-Butoxycarbonyl (Boc) Protecting Group
The utility of 3-aminoazetidine is unlocked through the strategic use of protecting groups, with the tert-butoxycarbonyl (Boc) group being the most prominent.[6] A protecting group is a chemical moiety that temporarily masks a reactive functional group, preventing it from engaging in unwanted side reactions during synthetic transformations elsewhere in the molecule.[7]
The Boc group is ideal for protecting the exocyclic amine of the azetidine core for several reasons:
-
Ease of Installation: It is readily introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[7]
-
Robust Stability: The Boc-protected amine is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, allowing for extensive modification of other parts of the molecule.[6][7]
-
Facile and Orthogonal Removal: Its key advantage lies in its lability under acidic conditions.[8] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) cleanly removes the Boc group, regenerating the free amine.[9] This deprotection occurs via a mechanism that forms a stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.[9] This acid-lability makes it orthogonal to many other protecting groups (e.g., Fmoc, Cbz) that are removed under basic or hydrogenolytic conditions, respectively, enabling complex, multi-step synthetic strategies.[10]
Synthesis of the Core: this compound
The synthesis of the title compound is a critical first step for any drug discovery campaign utilizing this scaffold. While various routes exist, a common and reliable strategy involves the intramolecular cyclization of a precursor derived from epichlorohydrin and an appropriate amine, followed by protection.[11]
Detailed Experimental Protocol: Synthesis of this compound[11]
This protocol is representative and may require optimization based on laboratory conditions and scale.
Step 1: Synthesis of 1-(Diphenylmethyl)azetidin-3-ol
-
To a stirred solution of benzhydrylamine in methanol at room temperature, add epichlorohydrin dropwise. Causality: The nucleophilic amine opens the epoxide ring of epichlorohydrin.
-
Heat the reaction mixture to reflux for 16-24 hours. The intramolecular cyclization is driven by the displacement of the chloride by the secondary amine formed in situ, favored by heat.
-
Cool the mixture and concentrate under reduced pressure. The resulting crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired alcohol.
Step 2: Conversion to 3-Azido-1-(diphenylmethyl)azetidine
-
Dissolve the alcohol from Step 1 in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Causality: The hydroxyl group is converted into a good leaving group (mesylate) to facilitate nucleophilic substitution.
-
After stirring for 1-2 hours, wash the reaction with water and brine, dry over sodium sulfate, and concentrate.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide. Heat the mixture to 80-90 °C for 4-6 hours. Causality: The azide ion displaces the mesylate via an Sₙ2 reaction.
-
Cool, dilute with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the crude azide.
Step 3: Reduction to 3-Amino-1-(diphenylmethyl)azetidine
-
Dissolve the crude azide in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 12-18 hours at room temperature. Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the amine.
Step 4: Boc Protection
-
Dissolve the amine from Step 3 in DCM.
-
Add triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O).
-
Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Wash, dry, and concentrate the reaction mixture. Purify by column chromatography to obtain tert-butyl (1-diphenylmethylazetidin-3-yl)carbamate.
Step 5: Final Deprotection (Hydrogenolysis)
-
Dissolve the product from Step 4 in ethanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere for 2 hours at room temperature.[11] Causality: The diphenylmethyl (benzhydryl) group is a nitrogen protecting group that is readily cleaved by catalytic hydrogenation, leaving the acid-sensitive Boc group intact.
-
Filter the catalyst and concentrate the filtrate to yield the final product, this compound, as a white solid.[11]
Derivatization and Analogs: Expanding Chemical Space
The true power of this compound lies in its utility as a versatile intermediate.[11] The secondary amine of the azetidine ring is a nucleophile that can be functionalized in numerous ways, while the Boc-protected amine at the 3-position can be deprotected to allow for further modification.
A. N-Functionalization of the Azetidine Ring
The ring nitrogen can readily participate in reactions such as reductive amination, nucleophilic aromatic substitution (SₙAr), and amide coupling.
Protocol: Synthesis of a Representative N-Arylated Derivative
-
Dissolve this compound hydrochloride (1 equivalent) in a suitable solvent such as DMSO or NMP.[12]
-
Add a base, typically diisopropylethylamine (DIPEA) (2-3 equivalents), to neutralize the hydrochloride salt and act as an acid scavenger.
-
Add the desired aryl halide or heteroaryl halide (e.g., 2-chloropyrimidine derivative) (1-1.2 equivalents).[12]
-
Heat the reaction mixture to 80-120 °C and monitor by LC-MS. Causality: SₙAr reactions with electron-deficient aromatic systems are common and often require heat to proceed at a practical rate.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by chromatography.
B. Functionalization at the 3-Position
Following N-functionalization, the Boc group can be removed to expose the primary amine at the 3-position, opening a new site for diversification.
Protocol: Boc Deprotection and Subsequent Amide Coupling
-
Dissolve the N-functionalized, Boc-protected azetidine derivative in DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as 4M HCl in dioxane or 20-50% TFA in DCM.[8][13]
-
Stir at room temperature for 1-3 hours. Causality: The strong acid protonates the carbamate, leading to its cleavage as described previously.
-
Concentrate the mixture under reduced pressure to remove the excess acid and solvent, yielding the amine salt.
-
To the crude amine salt, add a suitable solvent (e.g., DMF), a coupling agent (e.g., HATU, HOBt/EDC), and a base (e.g., DIPEA).
-
Add the desired carboxylic acid and stir at room temperature until the reaction is complete.
-
Perform a standard aqueous workup and purify the final product.
Applications in Medicinal Chemistry
Derivatives of this compound are being explored across a multitude of therapeutic areas.
| Therapeutic Area | Target/Application Example | Representative Derivatives | Key Insights |
| Antidepressants | Triple Reuptake Inhibitors (SERT, NET, DAT) | 3-aminoazetidine derivatives with various aryl and alkyl substituents.[13] | The azetidine core acts as a rigid scaffold to orient pharmacophores for transporter binding.[13] |
| Oncology | Kinase Inhibitors (e.g., p38 MAPK) | N-aryl and N-heteroaryl substituted azetidines.[14] | The azetidine can serve as a solvent-exposed vector to improve solubility and ADME properties.[5] |
| Neuroscience | P2Y12 Receptor Antagonists | Sulfonylurea derivatives of aminonicotinates linked to the azetidine.[11] | The azetidine linker provides an optimal spatial arrangement for receptor antagonism. |
| Anti-infectives | Quinolone Antibiotics | Azetidine-substituted fluoroquinolones.[15] | The 3-aminoazetidine moiety often enhances antibacterial potency and spectrum.[15][16] |
| Inflammation | Monoacylglycerol Lipase (MAGL) Inhibitors | 3-substituted azetidine carbamates.[17] | The azetidine acts as an efficient linker for covalent inhibitors, improving potency and selectivity.[17] |
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for navigating the complexities of modern drug discovery. Its unique conformational and physicochemical properties, combined with the robust and versatile chemistry enabled by the Boc protecting group, provide medicinal chemists with a powerful platform for generating novel, patentable, and effective therapeutic agents. Understanding the principles behind its synthesis and the logic of its derivatization is key to unlocking the full potential of this remarkable scaffold.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Azetidines in medicinal chemistry: emerging applic
- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
- The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..
- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modific
- Substituted Azetidines in Drug Discovery. Life Chemicals.
- Synthesis of azetidine derivatives.
- 3-N-Boc-amino-azetidine Chemical Properties,Uses,Production. ChemicalBook.
- Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Review of 3-substituted azetidine synthesis methods. Benchchem.
- tert-Butyl (azetidin-3-yl)
- The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide. Benchchem.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Comparative Biological Activity of Azetidine Analogs: A Guide for Researchers. Benchchem.
- Protecting Groups for Amines: Carbam
- Boc Protecting Group for Amines. Chemistry Steps.
- Azetidines of pharmacological interest. PubMed.
- Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 3-N-Boc-amino-azetidine | 91188-13-5 [chemicalbook.com]
- 12. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]
- 13. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 16. lifechemicals.com [lifechemicals.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Purification of tert-Butyl azetidin-3-ylcarbamate methods
An In-Depth Technical Guide to the Purification of tert-Butyl azetidin-3-ylcarbamate
Introduction
This compound, often referred to as N-Boc-3-aminoazetidine, is a pivotal building block in modern medicinal chemistry. Its constrained four-membered azetidine ring is a valuable scaffold for introducing conformational rigidity into drug candidates, a strategy often employed to enhance binding affinity and selectivity for biological targets. The Boc (tert-butoxycarbonyl) protecting group provides a stable yet readily cleavable handle, making it an ideal intermediate for multi-step syntheses of complex pharmaceutical agents, including inhibitors of Janus kinase (JAK) and tachykinin antagonists[1][2].
Given its role as a key starting material, the purity of this compound is paramount. Impurities, whether from starting materials, side reactions, or residual reagents, can lead to the formation of undesired byproducts, complicate reaction monitoring, and reduce the overall yield and purity of the final active pharmaceutical ingredient (API). This guide provides detailed application notes and protocols for the most common and effective methods for purifying this versatile intermediate, designed for researchers, scientists, and drug development professionals.
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. For this compound, common impurities may include:
-
Unreacted Starting Materials: Such as 1-Boc-3-azetidinone or precursors to the amine.
-
Over-alkylation or Di-Boc Species: Where the azetidine nitrogen also reacts.
-
Solvents and Reagents: Residual solvents or reagents like triethylamine or di-tert-butyl dicarbonate.
-
Ring-Opened Byproducts: Resulting from nucleophilic attack on the strained azetidine ring under harsh conditions.
The choice of purification method depends on the nature of these impurities, the scale of the purification, and the desired final purity level.
Purification Strategy Overview
A logical approach to purification involves assessing the crude material and selecting the most appropriate technique. The free base form of this compound is typically a low-melting solid (mp 63-72 °C). It is often supplied or isolated as a hydrochloride salt, which is a more stable, crystalline solid[3][4]. The purification method will differ depending on whether the free base or the salt is being handled.
Caption: Decision workflow for selecting a purification method.
Method 1: Acid-Base Extraction
Scientific Principle
Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their differing acid-base properties and solubility in aqueous and organic solvents[5][6]. This compound possesses a basic azetidine nitrogen. In its neutral (free base) form, it is soluble in many organic solvents like ethyl acetate or dichloromethane. When treated with an aqueous acid (e.g., HCl), the azetidine nitrogen is protonated, forming a water-soluble ammonium salt[7]. This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. Subsequently, neutralizing the aqueous layer with a base regenerates the neutral, organic-soluble free base, which can be extracted back into a fresh organic solvent[6].
This method is exceptionally effective for removing neutral or acidic impurities and is highly scalable.
Workflow Diagram: Acid-Base Extraction
Caption: Step-by-step workflow for acid-base extraction.
Detailed Protocol
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 10-20 mL per gram of crude material.
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the protonated product) into a clean flask.
-
Re-extraction (Optional but Recommended): To ensure complete transfer, add a second portion of 1M HCl (0.5 volumes) to the organic layer, shake, and combine the aqueous layer with the first extract.
-
Organic Wash: Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., ethyl acetate, 0.3 volumes) to remove any entrained neutral impurities. Discard this organic wash.[8]
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 10 (confirm with pH paper). This neutralizes the HCl and deprotonates the product. Care should be taken as this may be exothermic.
-
Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel. Extract the free base into a fresh portion of organic solvent (e.g., ethyl acetate, 1 volume).[9] Repeat the extraction two more times with smaller portions of the organic solvent (2 x 0.5 volumes).
-
Drying and Concentration: Combine all the organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Assessment: Analyze the resulting solid or oil for purity via Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or melting point determination.
| Parameter | Recommended Conditions | Rationale |
| Organic Solvent | Ethyl Acetate, Dichloromethane | Good solubility for the free base, immiscible with water. |
| Aqueous Acid | 1M HCl | Forms a highly water-soluble hydrochloride salt. |
| Aqueous Base | 1-2M NaOH, K₂CO₃ | Effectively deprotonates the ammonium salt to regenerate the free base. |
| Final pH | > 10 | Ensures complete deprotonation of the azetidine nitrogen (pKa of azetidinium is ~8-9). |
Method 2: Recrystallization
Scientific Principle
Recrystallization is a purification technique for solid compounds based on differences in solubility.[10] The ideal recrystallization solvent will dissolve the target compound poorly at low temperatures but readily at high temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.[10] When a hot, saturated solution is cooled, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form, leaving the impurities behind in the solvent (mother liquor).[11]
This method is excellent for removing small amounts of impurities from a solid crude product to achieve high purity. It is often used as a final polishing step after another purification method.
Workflow Diagram: Recrystallization
Caption: General procedure for recrystallization.
Detailed Protocol
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. For this compound, a single solvent like isopropanol or a binary solvent system such as ethyl acetate/hexanes or toluene/heptane is often effective.
-
To find a good solvent: Test small amounts of the crude material in different solvents. A good single solvent will show poor solubility at room temperature but high solubility when heated. For a binary system, find one solvent that dissolves the compound well (e.g., ethyl acetate) and a second "anti-solvent" in which it is poorly soluble (e.g., hexanes).[12]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding the solvent in small portions until the solid just dissolves completely.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Purity can also be confirmed by TLC or NMR.
| Solvent System | Type | Rationale |
| Isopropanol (IPA) | Single Solvent | The polar alcohol group solubilizes the carbamate and amine, but solubility decreases significantly upon cooling. |
| Ethyl Acetate / Hexanes | Binary System | The compound is soluble in hot ethyl acetate; adding hexanes as an anti-solvent induces crystallization upon cooling. |
| Toluene / Heptane | Binary System | Similar to EtOAc/Hexanes, suitable for larger scales and can provide different crystal morphology. |
Method 3: Flash Column Chromatography
Scientific Principle
Flash column chromatography is a preparative liquid chromatography technique used to separate components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) and partitioning into a mobile phase (the eluent).[13] Compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly. Less polar compounds travel faster. By carefully selecting an eluent system, components can be separated and collected as they exit the column.[14]
This method is highly versatile and can separate complex mixtures, even those containing compounds with very similar properties. For this compound, a basic modifier is often added to the eluent to prevent "tailing" of the amine on the acidic silica gel.
Workflow Diagram: Column Chromatography
Caption: Standard workflow for flash column chromatography.
Detailed Protocol
-
TLC Analysis: Before running the column, determine the optimal eluent system using TLC. A good system will show the desired product with a retention factor (Rf) of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar version for gradient elution). Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or DCM. Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Maintain a constant flow rate and begin collecting fractions.
-
Fraction Collection and Analysis: Collect the eluate in a series of test tubes. Spot each fraction (or every few fractions) onto a TLC plate to monitor the separation.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified this compound.
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for polarity-based separation of organic molecules. |
| Eluent System | Dichloromethane / Methanol (e.g., 95:5 to 90:10) + 0.5% Triethylamine (TEA) | A common system providing good separation. TEA is a basic modifier that deactivates acidic sites on the silica, preventing peak tailing of the basic amine. |
| Alternative Eluent | Ethyl Acetate / Hexanes (Gradient) + 0.5% TEA | Useful for separating less polar impurities. |
| TLC Visualization | UV light (if applicable), Potassium Permanganate or Ninhydrin stain | Ninhydrin stains primary/secondary amines, making it ideal for visualizing this compound. |
Conclusion
The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. The choice of method—acid-base extraction, recrystallization, or column chromatography—should be guided by the scale of the reaction, the nature of the impurities, and the required final purity. Acid-base extraction offers excellent scalability for removing neutral and acidic impurities. Recrystallization is a powerful technique for achieving high crystalline purity from a mostly pure solid. Flash column chromatography provides the highest resolution for separating complex mixtures. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently obtain high-purity this compound, ensuring the success of subsequent synthetic steps.
References
- Gotor, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- Williamson, K. L., & Masters, K. M. (n.d.). Acid-Base Extraction. University of Texas at El Paso.
- Supporting Information for Angewandte Chemie International Edition. (n.d.). Wiley Online Library.
- Okano, K., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine. HETEROCYCLES, Vol. 96, No. 12.
- Greengrass, C. W., et al. (2000). Synthesis of azetidine derivatives. Google Patents.
- Loev, B., & Kormendy, M. F. (1973). Carbamic acid, tert-butyl ester. Organic Syntheses, Coll. Vol. 5, p.162.
- National Center for Biotechnology Information. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. PubChem.
- ALLGREEN. (n.d.). Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3.
- CN111362852A. (2020). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.
- Montini, R. (2020). Patent Application. Google Patents.
- National Center for Biotechnology Information. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. PubChem.
- Scribd. (n.d.). Recrystallization Procedure Guide.
- Chongqing Chemdad Co., Ltd. (n.d.). tert-Butyl (azetidin-3-yl)carbamate hydrochloride.
- Sunwaypharm. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.
- Lee, et al. (2020). United States Patent. Google Patents.
- Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). Tert-Butyl (azetidin-3-yl)carbamate Hydrochloride/217806-26-3.
- Pittelkow, M., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 1.
- LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
- JPH05310645A. (1993). Method for purifying di-tert-butyl dicarbonate. Google Patents.
- US20210323946A1. (2021). Process for preparing a phthalazinone derivative and intermediates thereof. Google Patents.
- Taylor & Francis Online. (n.d.). Acid-base extraction – Knowledge and References.
- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial. YouTube.
- Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride.
Sources
- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 2. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 3. This compound hydrochloride | [frontierspecialtychemicals.com]
- 4. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
The Strategic Incorporation of tert-Butyl azetidin-3-ylcarbamate in Modern Medicinal Chemistry: A Guide to Application and Synthesis
Introduction: The Azetidine Ring as a Privileged Scaffold in Drug Design
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a particularly valuable motif.[1][2] Its growing prevalence in FDA-approved drugs and clinical candidates stems from a unique combination of structural features: high ring strain (approx. 25.4 kcal/mol), a significant sp³-rich character, and conformational rigidity.[1][2] These attributes collectively contribute to enhanced metabolic stability, improved solubility, and better receptor selectivity and pharmacokinetics for molecules that incorporate this scaffold.[1] Several approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine moiety, underscoring its therapeutic relevance.[1]
This guide focuses on a key building block that provides access to this privileged scaffold: tert-Butyl azetidin-3-ylcarbamate . We will delve into its strategic applications, provide detailed, field-proven protocols for its manipulation, and present a comparative analysis that rationalizes its selection over other common linkers in drug design.
Core Applications of this compound
This compound is a bifunctional molecule offering two key points for chemical modification: the Boc-protected amine at the 3-position and the secondary amine of the azetidine ring. This dual functionality allows for its versatile use as both a central scaffold and a linker to modulate the properties of a lead compound.
As a Bioisosteric Replacement and Scaffold
The rigid nature of the azetidine ring makes it an excellent bioisostere for larger, more flexible rings like piperidine. This strategic replacement can lead to a more favorable orientation of substituents for target binding, potentially increasing potency and selectivity. Furthermore, the inherent stability of the azetidine ring can protect against metabolic degradation, a common issue with larger heterocyclic linkers.[3]
A compelling example of this application is in the development of C-C chemokine receptor 2 (CCR2) antagonists. CCR2 is a G protein-coupled receptor implicated in various inflammatory diseases. A novel series of potent CCR2 antagonists were developed using an N-(azetidin-3-yl)-2-(heteroarylamino)acetamide scaffold, demonstrating the utility of the 3-aminoazetidine core in generating bioactive compounds.[4]
As a Linker in Advanced Drug Modalities
The 1,3-disubstituted pattern accessible from this compound makes it an attractive linker for connecting two distinct pharmacophores. This is particularly relevant in the design of Proteolysis-Targeting Chimeras (PROTACs), where the linker's geometry is critical for inducing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[5] The constrained nature of the azetidine linker, in comparison to a more flexible piperidine linker, can offer a different spatial orientation of the two ends of the PROTAC, potentially leading to improved degradation efficacy.[5]
Key Synthetic Transformations and Protocols
The synthetic utility of this compound hinges on the selective manipulation of its two amine functionalities. The tert-butyloxycarbonyl (Boc) group provides a robust protecting group for the 3-amino substituent, allowing for initial modification of the azetidine ring nitrogen. Subsequent deprotection of the Boc group then reveals the 3-amino group for further derivatization.
Protocol 1: Boc-Deprotection of this compound
The removal of the Boc group is a crucial step to unmask the 3-amino functionality for subsequent reactions. The choice of deprotection conditions is dictated by the sensitivity of other functional groups in the molecule.
Method A: Acidic Deprotection with Trifluoroacetic Acid (TFA)
This is a standard and highly efficient method for Boc deprotection.
-
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the Boc-protected azetidine (1.0 equiv) in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (5-10 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Method B: Deprotection with HCl in Dioxane
This method provides the hydrochloride salt of the amine, which can be advantageous for purification and stability.
-
Materials:
-
This compound derivative
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected azetidine (1.0 equiv) in a minimal amount of a suitable solvent if necessary (e.g., methanol or DCM).
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the hydrochloride salt often precipitates. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the amine hydrochloride salt.
-
| Method | Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| A | TFA | DCM | 0 to RT | 1-4 | >95 | Provides the free amine after basic workup. |
| B | 4M HCl | 1,4-Dioxane | RT | 1-4 | >95 | Yields the stable hydrochloride salt. |
Causality Behind Experimental Choices: The use of a strong acid like TFA or HCl is necessary to protonate the carbamate and facilitate the elimination of the stable tert-butyl cation. Dichloromethane is a common solvent for TFA deprotections due to its inertness and ability to dissolve a wide range of organic compounds. The use of ethereal solvents for precipitation of hydrochloride salts is effective due to their low polarity.
Protocol 2: N-Arylation of the Azetidine Ring
The introduction of an aryl group onto the azetidine nitrogen is commonly achieved via palladium-catalyzed Buchwald-Hartwig amination.
-
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Buchwald ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 75-95 |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 110 | 70-90 |
Causality Behind Experimental Choices: The Buchwald-Hartwig amination requires a palladium catalyst to form the C-N bond. The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step. The base is required to deprotonate the azetidine nitrogen, making it nucleophilic. Anhydrous and inert conditions are essential to prevent catalyst deactivation.
Case Study: The Role of the Azetidine Scaffold in the JAK Inhibitor Baricitinib
Baricitinib is an FDA-approved Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis. A key structural feature of baricitinib is the 1-(ethylsulfonyl)azetidin-3-yl group. The synthesis of this crucial fragment often starts from a precursor like tert-butyl 3-oxoazetidine-1-carboxylate, a close relative of our title compound.[6][7]
The synthetic strategy involves a Horner-Wadsworth-Emmons reaction on the 3-oxoazetidine, followed by deprotection of the Boc group, and subsequent sulfonylation of the azetidine nitrogen.[6] This resulting functionalized azetidine is then coupled to the core of the molecule.
The incorporation of the azetidine ring in baricitinib is a deliberate design choice. Compared to a more flexible acyclic or larger ring linker, the azetidine provides a rigid scaffold that orients the ethylsulfonyl group in a precise manner for optimal interaction with the target kinase. This rigidity can reduce the entropic penalty upon binding, leading to higher affinity. Furthermore, the azetidine ring is known to improve metabolic stability, a critical attribute for an orally administered drug.[1][3]
A comparative analysis of azetidine versus piperidine linkers in various drug candidates has shown that the smaller, more constrained azetidine ring can effectively block N-dealkylation, a common metabolic pathway for piperidines.[3] This often results in a longer half-life and improved drug exposure in vivo.
| Drug Candidate | Target | Key Scaffold | Reported IC₅₀ (nM) |
| Baricitinib | JAK1/JAK2 | 1-(ethylsulfonyl)azetidin-3-yl | JAK1: 5.9, JAK2: 5.7 |
| CCR2 Antagonist | CCR2 | N-(azetidin-3-yl)acetamide | 180 |
| MAGL Inhibitor | MAGL | 3-substituted azetidine carbamate | Varies with substitution |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its strategic use allows for the introduction of the conformationally constrained and metabolically robust azetidine ring, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The straightforward and reliable protocols for the manipulation of its protected amino functionalities make it an accessible and valuable tool for researchers in drug discovery and development. As the demand for novel therapeutics with improved properties continues to grow, the application of functionalized azetidines, and specifically this compound, is poised to expand further into new and exciting areas of medicinal chemistry.
References
- An Efficient Synthesis of Baricitinib. (2016). Journal of Chemical Research.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- An Efficient Synthesis of Baricitinib. (2016). ResearchGate.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). BMC Chemistry.
- Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019). Nature Communications.
- Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. (2017). Journal of Medicinal Chemistry.
- Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. (2022). Journal of Labelled Compounds and Radiopharmaceuticals.
- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). ResearchGate.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv.
- 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. (2021). ResearchGate.
- A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists. (2013). Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of tert-Butyl azetidin-3-ylcarbamate: A Guide to Reaction Conditions and Protocols
Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1][2] Its unique combination of properties, including a high degree of sp³ character, conformational rigidity, and inherent ring strain of approximately 25.4 kcal/mol, imparts favorable physicochemical and pharmacokinetic characteristics to parent molecules.[3][4] These attributes often translate into enhanced metabolic stability, improved solubility, and better receptor binding affinity, making azetidines highly sought-after scaffolds in the design of novel therapeutics.[1] Indeed, several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine ring, underscoring its significance in contemporary drug development.[1]
tert-Butyl azetidin-3-ylcarbamate serves as a pivotal building block for the introduction of the 3-aminoazetidine core. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the exocyclic amine allows for the selective functionalization of the secondary amine within the azetidine ring. Subsequently, the Boc group can be efficiently removed to unveil the primary amine for further elaboration, making it a versatile synthon for creating diverse chemical libraries. This guide provides a comprehensive overview of the synthesis and key reaction conditions for this compound, offering detailed protocols for its preparation and subsequent derivatization.
Synthesis of this compound
The preparation of this compound can be achieved through various synthetic routes. A common and effective method involves the deprotection of a more elaborate precursor, such as tert-butyl (1-diphenylmethylazetidin-3-yl)carbamate, via catalytic hydrogenation. The diphenylmethyl (benzhydryl) group serves as a readily cleavable protecting group for the azetidine nitrogen.
Protocol 1: Synthesis via Hydrogenolysis of a Benzhydryl-Protected Precursor
This protocol details the synthesis of this compound from tert-butyl (1-diphenylmethylazetidin-3-yl)carbamate.[5]
Reaction Scheme:
A schematic for the synthesis of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| tert-Butyl (1-diphenylmethylazetidin-3-yl)carbamate | 91189-18-3 | 338.45 |
| 10% Palladium on Carbon (Pd/C) | 7440-05-3 | - |
| Ethanol (EtOH), anhydrous | 64-17-5 | 46.07 |
| Hydrogen (H₂) gas | 1333-74-0 | 2.02 |
Procedure:
-
To a solution of tert-butyl (1-diphenylmethylazetidin-3-yl)carbamate (1.0 eq.) in anhydrous ethanol (0.1 M), carefully add 10% palladium on carbon (10 wt% of the substrate).
-
The reaction vessel is then purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with ethanol.
-
The filtrate is concentrated under reduced pressure to yield this compound as a white solid. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization if necessary.[5]
Key Reactions of this compound
The synthetic utility of this compound lies in the orthogonal reactivity of its two nitrogen atoms. The secondary amine of the azetidine ring is readily nucleophilic, while the Boc-protected primary amine is unreactive under neutral or basic conditions.
N-Alkylation of the Azetidine Ring
The secondary amine of the azetidine can be readily alkylated through various methods, including reductive amination and nucleophilic substitution with alkyl halides. Reductive amination is a particularly mild and efficient method that avoids the potential for over-alkylation.
This protocol provides a general procedure for the N-alkylation of this compound with an aldehyde or ketone.
Reaction Scheme:
A general scheme for the N-alkylation of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 91188-13-5 | 172.22 |
| Aldehyde or Ketone | - | - |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Acetic Acid (optional) | 64-19-7 | 60.05 |
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (0.1-0.2 M) is added the aldehyde or ketone (1.0-1.2 eq.).
-
The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Sodium triacetoxyborohydride (1.2-1.5 eq.) is then added portion-wise to the reaction mixture. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30 °C.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
N-Acylation of the Azetidine Ring
The secondary amine of this compound can be acylated using standard conditions with acyl chlorides or anhydrides in the presence of a base.
This protocol describes a general procedure for the N-acylation of this compound.[6]
Reaction Scheme:
A general scheme for the N-acylation of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 91188-13-5 | 172.22 |
| Acyl Chloride | - | - |
| Triethylamine (Et₃N) or Pyridine | 121-44-8 | 101.19 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
Procedure:
-
To a solution of this compound (1.0 eq.) and a suitable base such as triethylamine (1.2-1.5 eq.) in anhydrous dichloromethane (0.2 M) at 0 °C is added the acyl chloride (1.1 eq.) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-4 hours).
-
The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to provide the pure N-acylated product.
Boc-Deprotection of the Exocyclic Amine
The Boc group is readily cleaved under acidic conditions to reveal the primary amine, which can then be used in subsequent synthetic transformations.
This is a standard and highly effective method for Boc deprotection.
Reaction Scheme:
A general scheme for the Boc-deprotection of a functionalized azetidine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Boc-protected azetidine derivative | - | - |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
Procedure:
-
The Boc-protected azetidine derivative is dissolved in dichloromethane (0.1-0.2 M).
-
Trifluoroacetic acid (5-10 equivalents) is added to the solution at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS. The deprotection is usually complete within 1-2 hours.
-
The solvent and excess TFA are removed under reduced pressure.
-
The resulting residue, the TFA salt of the deprotected amine, can be used directly in the next step or neutralized by partitioning between a basic aqueous solution (e.g., saturated sodium bicarbonate) and an organic solvent (e.g., dichloromethane or ethyl acetate) to obtain the free amine.
Characterization Data
The successful synthesis and derivatization of this compound can be confirmed by standard analytical techniques.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| CAS Number | 91188-13-5 | [5] |
| Molecular Formula | C₈H₁₆N₂O₂ | [5] |
| Molecular Weight | 172.22 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| ¹H NMR (CDCl₃) | δ 4.25-4.15 (m, 1H), 3.85-3.75 (m, 2H), 3.35-3.25 (m, 2H), 1.44 (s, 9H) | Typical Data |
| ¹³C NMR (CDCl₃) | δ 156.0, 79.5, 48.0, 47.5, 28.4 | Typical Data |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Applications in Drug Development
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility is demonstrated in the preparation of inhibitors of various enzymes and modulators of receptors. For example, it has been used in the synthesis of antagonists of the P2Y12 receptor, which are important antiplatelet agents.[5] The ability to readily functionalize the azetidine nitrogen and subsequently deprotect the exocyclic amine allows for the construction of complex molecular architectures with precise control over the substitution pattern.
Conclusion
This compound is a versatile and highly valuable building block for the introduction of the 3-aminoazetidine scaffold in drug discovery and development. The straightforward protocols for its synthesis and subsequent N-alkylation, N-acylation, and Boc-deprotection provide medicinal chemists with a robust toolkit for the creation of novel chemical entities with potentially improved pharmacological profiles. The unique structural features of the azetidine ring are expected to continue to be exploited in the design of next-generation therapeutics.
References
- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
- Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The construction of the azetidine ring. Chemical reviews, 108(9), 3988-4035.
- Singh, G. S., & D'hooghe, M. (2016). Synthesis and applications of azetidines and their derivatives. Chemical Society Reviews, 45(11), 2914-2947.
- PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.
- PubChem. (n.d.). tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- K. Phukan, et al. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS CATALYZED BY A NATURALLY AVAILABLE REUSABLE CLAY. International Journal of Pharmaceutical Sciences and Research, 5(6), 2435-2440.
- CEM. (n.d.). Automated N-Terminal Acetylation.
- Yao, et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 575-579.
- Nazih, A., & Heissler, D. (2002). One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. Synthesis, 2002(02), 203-206.
- Google Patents. (n.d.). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- Google Patents. (n.d.). Synthesis of azetidine derivatives.
- CDN. (n.d.). N-Terminus Acetylation Protocol.
- PubMed. (2010). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids.
- PubMed. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- ALLGREEN. (n.d.). Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 3-N-Boc-amino-azetidine | 91188-13-5 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Incorporation of tert-Butyl azetidin-3-ylcarbamate in Advanced Peptide Synthesis
Executive Summary: Beyond the Canonical
In the landscape of modern drug development and chemical biology, peptides represent a class of therapeutics with high specificity and low toxicity. However, their application is often hampered by poor metabolic stability and limited conformational control. The strategic incorporation of non-canonical amino acids and peptidomimetic building blocks is a field-proven approach to overcome these limitations. This guide focuses on tert-Butyl azetidin-3-ylcarbamate, a versatile diamine building block used to introduce the 3-aminoazetidine (3-AAz) moiety into a peptide backbone. The strained, four-membered azetidine ring imparts significant structural and functional advantages, including enhanced resistance to proteolytic degradation and the ability to induce specific secondary structures.[1][2][3] This document provides a comprehensive overview, detailed protocols, and expert insights for leveraging this reagent in solid-phase peptide synthesis (SPPS).
The Azetidine Advantage: Rationale for Use
The incorporation of an azetidine ring into a peptide backbone is not merely a substitution but a strategic design choice. The inherent ring strain and constrained geometry of the 3-AAz unit offer compelling benefits for the medicinal chemist and peptide scientist.
-
Enhanced Proteolytic Stability: The replacement of a natural α-amino acid with the 3-AAz core creates a non-standard backbone linkage that is resistant to cleavage by common proteases. This modification can significantly extend the in vivo half-life of a peptide therapeutic.[3][4][5]
-
Conformational Constraint: The rigid four-membered ring dramatically reduces the rotational freedom of the peptide backbone compared to a linear amino acid. This pre-organization can stabilize desired secondary structures, such as β-turns, leading to higher receptor affinity and biological activity.[1][2][6]
-
Turn Induction: The 3-AAz subunit has been identified as a potent turn-inducing element.[4][5] This property is particularly advantageous in the synthesis of small-to-medium-sized macrocyclic peptides, where efficient cyclization is often a major synthetic hurdle.[4][5]
-
Novel Structural Scaffolds: As a peptidomimetic building block, it allows for the creation of novel peptide architectures with unique folding patterns and tailored functionalities, opening new avenues for drug design and biomaterial development.[1][7]
The this compound molecule is specifically designed for this purpose. The Boc (tert-butyloxycarbonyl) group provides acid-labile protection for the exocyclic amine at the 3-position, while the secondary amine within the ring serves as the nucleophile for coupling to the growing peptide chain.
Reagent Profile: Physicochemical Properties
A thorough understanding of the building block's properties is critical for successful and reproducible synthesis.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | [8] |
| CAS Number | 217806-26-3 (for hydrochloride salt) | [9] |
| Molecular Formula | C₈H₁₇ClN₂O₂ | [8] |
| Molecular Weight | 208.68 g/mol | [8] |
| Physical Form | Solid, white to faintly beige powder | [9] |
| Purity | Typically ≥97% | [9] |
| Storage | Room temperature, sealed in dry, dark place | [9] |
Core Protocol: Sub-Monomer Incorporation in Fmoc-SPPS
The integration of this compound is most effectively achieved using a sub-monomer solid-phase synthesis strategy. This approach involves the sequential coupling of the building block's two reactive amines, allowing it to replace a single amino acid residue in the peptide sequence. The following protocol is based on the standard Fmoc/tBu strategy.[10][11]
Experimental Workflow Overview
The diagram below illustrates the key steps for incorporating the 3-AAz moiety into a growing peptide chain on a solid support.
Caption: Sub-monomer SPPS workflow for 3-AAz incorporation.
Detailed Step-by-Step Methodology
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide, 2-Cl-Trt)
-
Fmoc-protected amino acids
-
This compound hydrochloride
-
Coupling Reagents: HATU, HBTU, or PyBOP
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Bases: N,N-Diisopropylethylamine (DIEA), Piperidine
-
Deprotection Acid: Trifluoroacetic acid (TFA)
Procedure:
-
Resin Preparation and Peptide Elongation:
-
Synthesize the peptide sequence C-terminal to the desired insertion point using standard Fmoc-SPPS cycles.[11][12]
-
Perform a final Fmoc deprotection on the N-terminal residue of the peptide-resin using 20% piperidine in DMF for 5-15 minutes.
-
Thoroughly wash the resin with DMF (3x) and DCM (3x) to remove residual piperidine.
-
-
Coupling of this compound:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, prepare the coupling solution:
-
Dissolve this compound hydrochloride (2.0 eq. relative to resin loading) in DMF.
-
Add DIEA (4.0 eq.) to neutralize the hydrochloride and facilitate the reaction.
-
-
In the SPPS reaction vessel containing the resin, add a solution of the activating agent (e.g., HATU, 1.95 eq.) and DIEA (2.0 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Add the prepared azetidine solution to the activated peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. Note: Coupling to the secondary amine of the azetidine ring can be sterically hindered and may require longer reaction times or double coupling.
-
Monitor the reaction completion using a Chloranil test (the Kaiser test will be negative for secondary amines).
-
Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
On-Resin Boc Group Deprotection:
-
Treat the resin with a solution of 20-50% TFA in DCM.[13]
-
Agitate for 30 minutes at room temperature.
-
Drain the TFA solution. Caution: Handle TFA in a fume hood with appropriate personal protective equipment.
-
Wash the resin thoroughly with DCM (5x) to remove all traces of acid.
-
Caption: Acid-catalyzed removal of the Boc protecting group.
-
Neutralization and Coupling of the Next Amino Acid:
-
Wash the resin with DCM (2x).
-
Neutralize the newly formed ammonium salt by treating the resin with 5-10% DIEA in DCM for 5-10 minutes.[13]
-
Wash the resin with DCM (3x) and DMF (3x).
-
Proceed immediately to the coupling of the next Fmoc-protected amino acid in the sequence using standard activation methods (e.g., Fmoc-AA-OH/HATU/DIEA).[14][15]
-
-
Continuation of Synthesis and Final Cleavage:
-
Continue standard Fmoc-SPPS cycles to complete the peptide sequence.
-
Upon completion, cleave the peptide from the resin and remove all side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, purify by reverse-phase HPLC, and confirm by mass spectrometry.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete coupling of the azetidine building block | - Steric hindrance of the azetidine ring's secondary amine.- Insufficient activation or reaction time. | - Use a more potent coupling reagent like COMU or HATU.[15]- Increase the reaction time to 4 hours or overnight.- Perform a double coupling with fresh reagents. |
| Incomplete Boc deprotection on the resin | - Insufficient TFA concentration or deprotection time.- Presence of water in the TFA solution, reducing its acidity. | - Increase TFA concentration to 50% in DCM.- Extend deprotection time to 45-60 minutes.- Use fresh, high-purity TFA. |
| Low yield of final peptide | - Aggregation of the peptide chain after azetidine incorporation.- Degradation of the azetidine ring under harsh conditions. | - The azetidine ring is generally stable to standard TFA cleavage conditions.[4][5]- If aggregation is suspected, consider using chaotropic salts or switching to a more solubilizing solvent like NMP.[15] |
| Alkylation side products | - The tert-butyl cation generated during Boc deprotection can alkylate sensitive residues (e.g., Trp, Met, Cys). | - While less of a concern during the on-resin deprotection step, ensure the final cleavage cocktail contains appropriate scavengers (e.g., TIS, EDT).[16] |
Conclusion
This compound is a powerful building block for the synthesis of advanced peptidomimetics. Its incorporation via a sub-monomer SPPS protocol allows for the precise placement of a conformationally constrained, protease-resistant 3-aminoazetidine unit within a peptide sequence. While the coupling and deprotection steps require careful optimization, the resulting modified peptides offer significant advantages for the development of next-generation therapeutics and research tools. By following the detailed protocols and troubleshooting advice provided, researchers can confidently integrate this valuable reagent into their peptide synthesis workflows.
References
- Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.Available at: https://vertexaisearch.cloud.google.
- Ramtohul, Y. K., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: https://onlinelibrary.wiley.com/doi/10.1002/chem.202401007
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/38758416/
- tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/22101213
- tert-Butyl azetidin-3-yl(methyl)carbamate. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/23033645
- This compound hydrochloride. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/ambeed/amb2d6f046f
- The Role of Azetidinecarboxylic Acid in Polypeptide Synthesis. Boronpharm. Available at: https://www.boronpharm.com/news/the-role-of-azetidinecarboxylic-acid-in-polypeptide-synthesis
- The Pivotal Role of Boc-Azetidine-3-Carboxylic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.Available at: https://www.inno-pharmchem.com/news/the-pivotal-role-of-boc-azetidine-3-carboxylic-acid-in-modern-drug-discovery
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: https://researchonline.ljmu.ac.uk/id/eprint/23058/1/Synthesis%20and%20Functionalization%20of%20Azetidine-Containing%20Small%20Macrocyclic%20Peptides.pdf
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob00559k
- tert-Butyl (azetidin-3-yl)carbamate hydrochloride. ChemicalBook. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB02420803_EN.htm
- Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. Available at: https://www.researchgate.net/publication/327771694_Synthesis_and_Conformational_Study_of_Model_Peptides_Containing_N-Substituted_3-Aminoazetidine-3-carboxylic_Acids
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864233/
- 1-Boc-azetidine-3-carboxylic acid. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/692991
- Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: http://sioc-journal.cn/Jwk_yjhx/EN/10.6023/cjoc201703031
- Boc-Azetidine-3-carboxylic acid. Aapptec Peptides. Available at: https://www.aapptec.com/Boc-Azetidine-3-carboxylic-acid-BBA1130-PI
- Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.5c02492
- Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace. Available at: https://typeset.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: https://www.
- Application Notes and Protocols for tert-Butyl Carbamate in Solid-Phase Peptide Synthesis (SPPS). Benchchem. Available at: https://www.benchchem.
- 3-(Boc-aminomethyl)azetidine HCl. Ambeed. Available at: https://www.ambeed.com/products/1170108-38-9.html
- Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: https://link.springer.com/protocol/10.1385/1-59259-976-9:239
- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.8b01243
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: https://www.acsgcipr.org/wp-content/uploads/2019/07/Reagent-Guide-BOC-Deprotection.pdf
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06354a
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.Available at: https://www.boze-chem.com/news/boc-deprotection-2/
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: https://www.aapptec.com/standard-coupling-procedures-dichobt-pybop-hbtu-pybrop-s-21.html
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. Available at: https://www.sigmaaldrich.
- Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: https://www.researchgate.net/publication/226027318_Methods_and_protocols_of_modern_solid_phase_peptide_synthesis
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: https://www.reddit.com/r/Chempros/comments/s1f592/advice_on_nboc_deprotection_in_the_presence_of/
- Technical Support Center: Boc Deprotection of Tert-butyl hexa-1,5-dien-3-ylcarbamate Adducts. Benchchem. Available at: https://www.benchchem.com/technical-support/11
- 26.7: Peptide Synthesis. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/26%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/26.07%3A_Peptide_Synthesis
- Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/2202688/
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride | 217806-26-3 [sigmaaldrich.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
The Azetidine Ring: A Privileged Scaffold in Modern Drug Discovery — Applications of tert-Butyl azetidin-3-ylcarbamate
Introduction: The Strategic Value of Strained Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Medicinal chemists are increasingly turning to three-dimensional, saturated heterocyclic scaffolds to escape the "flatland" of traditional aromatic compounds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold".[1] Its inherent ring strain, conformational rigidity, and sp³-rich character bestow unique and advantageous physicochemical properties upon molecules that contain it.[1] These properties often translate to improved solubility, metabolic stability, and target selectivity, crucial parameters in the development of successful therapeutics.[1][2]
tert-Butyl azetidin-3-ylcarbamate serves as a versatile and strategically important building block for introducing the 3-aminoazetidine motif. The Boc (tert-butyloxycarbonyl) protecting group provides stability during initial synthetic steps and allows for facile deprotection under acidic conditions, unmasking a reactive secondary amine for further functionalization. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and the scientific rationale underpinning its use.
Application Focus I: Kinase Inhibitors - Engineering Selectivity and Improved Pharmacokinetics
Kinase inhibitors represent a cornerstone of modern targeted therapy, particularly in oncology. The azetidine moiety has been successfully incorporated into several potent and selective kinase inhibitors, demonstrating its ability to favorably modulate pharmacokinetic and pharmacodynamic properties.
Case Study: The Azetidine Moiety in Baricitinib (Olumiant®)
Baricitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2) approved for the treatment of rheumatoid arthritis.[3] The inclusion of an azetidine ring in its structure is a key design element that contributes to its desirable drug-like properties.[4] While the synthesis of Baricitinib often starts from tert-butyl 3-oxoazetidine-1-carboxylate, the synthetic logic and the role of the azetidine scaffold are directly relevant to the application of this compound.[5][6]
Improving Physicochemical Properties:
The non-planar, polar nature of the azetidine ring helps to disrupt planarity and increase the three-dimensionality of the molecule. This can lead to a reduction in off-target binding, particularly to planar aromatic receptors, and an improvement in aqueous solubility.
| Property | Value | Reference |
| Molecular Weight | 371.42 g/mol | [4] |
| LogP | 1.5 | [4] |
| Topological Polar Surface Area | 99.9 Ų | [4] |
| Bioavailability | ~79% | [7] |
| Half-life | ~12.5 hours | [4] |
Table 1: Physicochemical and Pharmacokinetic Properties of Baricitinib. This table summarizes key drug-like properties of Baricitinib, highlighting the successful incorporation of the azetidine scaffold.
Synthetic Strategy Overview:
A common strategy to access the core of Baricitinib involves the initial elaboration of a Boc-protected azetidine precursor, followed by deprotection and subsequent coupling reactions. The following diagram illustrates a generalized synthetic workflow.
Caption: Synthetic workflow for Baricitinib utilizing an azetidine core.
Application in MerTK Inhibitors
The receptor tyrosine kinase MerTK is a promising target in oncology. Azetidine-containing compounds have been developed as potent MerTK inhibitors. The azetidine scaffold can serve as a rigid linker to orient key pharmacophoric groups for optimal binding to the kinase active site.
Application Focus II: Central Nervous System (CNS) Agents - Modulating Receptor Interactions
The conformational rigidity of the azetidine ring is particularly advantageous in the design of CNS-active agents, where precise spatial orientation of functional groups is often required for selective interaction with receptors and transporters.[1]
Azetidine-Based Triple Reuptake Inhibitors (TRIs)
Novel 3-aminoazetidine derivatives have been explored as triple reuptake inhibitors, targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[5] These agents have potential as antidepressants with a broader mechanism of action. This compound is an ideal starting point for the synthesis of libraries of such compounds.
The general synthetic approach involves the deprotection of the Boc group, followed by functionalization of the secondary amine on the azetidine ring and the primary amine at the 3-position.
Caption: General workflow for the synthesis of a 3-aminoazetidine library.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Boc Deprotection of this compound
Causality: The Boc group is labile under acidic conditions. Strong acids like HCl or trifluoroacetic acid (TFA) protonate the carbamate, leading to its fragmentation into the free amine, carbon dioxide, and the stable tert-butyl cation.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (or anhydrous solvent of choice)
-
Diethyl ether
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane) or use it directly if it is in its hydrochloride salt form.
-
To the stirred solution at 0 °C, add a solution of 4M HCl in 1,4-dioxane (2-4 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product, azetidin-3-amine dihydrochloride, will often precipitate.
-
The precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.
Protocol 2: N-Arylation of Azetidin-3-amine (Buchwald-Hartwig Amination)
Causality: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between the azetidine nitrogen and an aryl halide. The choice of ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.
Materials:
-
Azetidin-3-amine salt (from Protocol 1)
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add the azetidin-3-amine salt (1.2 eq) and the aryl halide (1.0 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Amide Coupling with the 3-Amino Group
Causality: A carboxylic acid is activated in situ using a coupling reagent (e.g., HATU) to form a highly reactive species that readily undergoes nucleophilic attack by the primary amine of the 3-aminoazetidine derivative. A non-nucleophilic base is required to neutralize the acid formed during the reaction.
Materials:
-
N-functionalized azetidin-3-amine (from Protocol 2)
-
Carboxylic acid (1.0 eq)
-
Peptide coupling reagent (e.g., HATU, HOBt/EDC) (1.1 eq)
-
Non-nucleophilic base (e.g., DIPEA or triethylamine) (2-3 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add the coupling reagent (1.1 eq) and the base (2.0 eq) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the N-functionalized azetidin-3-amine (1.2 eq) to the reaction mixture, followed by an additional equivalent of the base.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-12 hours).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its strategic use allows for the incorporation of the azetidine scaffold, which can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates. The protocols provided herein offer a practical guide for the derivatization of this important intermediate, enabling the synthesis of diverse compound libraries for screening and lead optimization. As the demand for novel, three-dimensional chemical matter continues to grow, the applications of this compound are poised to expand further, solidifying the role of the azetidine ring as a truly privileged structure in medicinal chemistry.
References
- Chem-Impex. 3-(N-Boc-aminomethyl)azetidine. [Link]
- Choi, H. J., et al. (2012). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 3(11), 923-927. [Link]
- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 133. [Link]
- Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
- Chongqing Chemdad Co., Ltd. tert-Butyl (azetidin-3-yl)
- Lee, K., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(22), 6858-6862. [Link]
- Gorman, J. V., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 67(19), 17033-17052. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 1-Boc-3-azetidinone in Modern Pharmaceutical Synthesis. [Link]
- Slavish, P. J., et al. (2009). Design and synthesis of a novel tyrosine kinase inhibitor template. Bioorganic & Medicinal Chemistry, 17(9), 3308-3316. [Link]
- Norman, M. H. (2005). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. Medicinal Chemistry, 1(4), 310-330. [Link]
- An, G., et al. (2020). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences, 21(23), 9037. [Link]
- PubChem. tert-butyl N-(azetidin-3-yl)
- Saeed, M., et al. (2018). Baricitinib: The Second FDA-Approved JAK Inhibitor for the Treatment of Rheumatoid Arthritis. Annals of Pharmacotherapy, 52(10), 1005-1014. [Link]
- Hangzhou Longshine Bio-Tech Co.,LTD. Tert-Butyl (azetidin-3-yl)
- Yang, X., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208. [Link]
- Shi, J. G., et al. (2014). The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. The Journal of Clinical Pharmacology, 54(12), 1354-1361. [Link]
- Kim, H. Y., et al. (2021). Baricitinib: A Review of Pharmacology, Safety, and Emerging Clinical Experience in COVID-19. Journal of Clinical Pharmacology, 61(6), 725-736. [Link]
- Kim, H. L., et al. (2020). Pharmacokinetics, Pharmacodynamics, and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients. Clinical Pharmacology & Therapeutics, 107(2), 426-436. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets | Scilit [scilit.com]
- 4. tert-Butyl (azetidin-3-yl)carbamate hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of the Azetidine Scaffold
An Application Note on the Robust and Scalable Synthesis of tert-Butyl azetidin-3-ylcarbamate
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and rigid, three-dimensional structure impart unique conformational constraints on molecules, often leading to improved potency, selectivity, and pharmacokinetic properties.[2][3] this compound, in particular, serves as a crucial building block for a multitude of pharmaceutical candidates across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4][5]
Despite its utility, the synthesis of azetidine derivatives is not trivial, largely due to the high ring strain that complicates ring-formation reactions.[2][3] Scaling these syntheses from the laboratory bench to pilot or manufacturing scale introduces further challenges related to safety, cost-effectiveness, and process robustness. This application note provides a comprehensive, field-tested protocol for the multi-hundred-gram scale synthesis of this compound, focusing on the causality behind key process decisions to ensure reproducibility and high purity.
Synthetic Strategy: A Process Designed for Scalability
The chosen synthetic route involves the direct N-acylation of 3-aminoazetidine with di-tert-butyl dicarbonate (Boc₂O). This approach is predicated on its high efficiency, operational simplicity, and the use of readily available starting materials. While other routes, such as those involving intramolecular cyclization of epoxy amines or reductive amination of azetidinones, are mechanistically elegant, the direct Boc-protection of a commercially available 3-aminoazetidine salt is often the most pragmatic and economically viable strategy for large-scale production.[5][6]
The tert-butoxycarbonyl (Boc) group is the protecting group of choice for this application for several key reasons:
-
Stability: It is robust and stable to a wide range of non-acidic reagents and reaction conditions, allowing for subsequent chemical modifications on other parts of the molecule.
-
Orthogonality: It can be selectively removed under acidic conditions without affecting other common protecting groups, such as Cbz or Fmoc.[7]
-
Crystallinity: The Boc-protected product often exhibits excellent crystallinity, which greatly simplifies purification by recrystallization, thereby avoiding costly and time-consuming chromatographic methods unsuitable for large-scale work.[8]
The overall process flow is designed to be linear and efficient, minimizing complex manipulations and maximizing throughput.
Caption: High-level workflow for the scale-up synthesis.
Detailed Scale-Up Protocol (200 g Scale)
This protocol details the synthesis starting from 3-aminoazetidine dihydrochloride. All operations should be conducted in a well-ventilated fume hood or appropriate process chemistry equipment.
Part 1: Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount (moles) | Mass/Volume |
| 3-Aminoazetidine Dihydrochloride | 189954-87-4 | 147.03 | 1.00 | 1.36 | 200.0 g |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.20 | 2.99 | 119.7 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 1.05 | 1.43 | 312.0 g |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | 2.0 L |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - | 1.0 L |
| Deionized Water | 7732-18-5 | 18.02 | - | - | 2.0 L |
| Sodium Chloride (brine) | 7647-14-5 | 58.44 | - | - | Saturated Sol. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | ~50 g |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - | For Recrystallization |
| Hexanes | 110-54-3 | 86.18 | - | - | For Recrystallization |
Part 2: Step-by-Step Experimental Procedure
-
Reaction Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet.
-
Neutralization:
-
Charge the reactor with 3-aminoazetidine dihydrochloride (200.0 g, 1.36 mol) and deionized water (1.0 L).
-
Stir the mixture until all solids are dissolved.
-
In a separate vessel, prepare a solution of sodium hydroxide (119.7 g, 2.99 mol) in deionized water (1.0 L). Caution: This dissolution is highly exothermic; cool the solution in an ice bath to room temperature before use.
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Slowly add the sodium hydroxide solution to the reactor over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. This step generates the free base of 3-aminoazetidine in situ.
-
-
Boc-Protection:
-
To the cold aqueous solution of the free amine, add dichloromethane (2.0 L).
-
In a separate flask, dissolve di-tert-butyl dicarbonate (312.0 g, 1.43 mol) in tetrahydrofuran (1.0 L).
-
Add the Boc₂O solution to the vigorously stirred, biphasic reaction mixture dropwise over 1.5-2 hours. Maintain the internal temperature between 0 °C and 5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour, then let it warm to room temperature and stir for 12-16 hours (overnight).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: Silica gel, 10% Methanol in Dichloromethane. Stain with ninhydrin (starting material will be positive, product will be negative).
-
The reaction is considered complete when the starting material is no longer detectable.
-
-
Work-up and Isolation:
-
Stop the stirring and allow the layers to separate.
-
Transfer the contents to a suitable separatory funnel (or use the reactor's bottom outlet valve). Separate the lower organic (DCM) layer.
-
Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine all organic layers and wash with saturated sodium chloride solution (brine, 1 x 500 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (~50 g), stir for 20 minutes, and then filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a white to off-white solid.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexanes until the solution becomes cloudy (turbid).
-
Gently heat the mixture again until it becomes clear.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for at least 4 hours to complete crystallization.
-
Collect the white crystalline solid by vacuum filtration, wash the filter cake with cold hexanes, and dry under vacuum at 40 °C to a constant weight.
-
Part 3: Expected Results and Characterization
| Parameter | Expected Result |
| Yield | 200 - 225 g (85-96%) |
| Appearance | White crystalline solid |
| Purity (by HPLC) | >98% |
| Melting Point | 63-72 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.85 (br s, 1H), 4.15 (t, J=7.8 Hz, 2H), 3.90 (m, 1H), 3.70 (t, J=7.8 Hz, 2H), 1.45 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 156.0, 79.5, 48.0 (2C), 38.0, 28.4 (3C) |
| Mass Spec (ESI+) | m/z 173.1 [M+H]⁺ |
Scientific Rationale and Process Safety
-
Choice of Base: Sodium hydroxide is a cost-effective and strong base suitable for neutralizing the dihydrochloride salt on a large scale. Using a slight excess (2.2 eq.) ensures complete conversion to the free amine.
-
Biphasic System (DCM/Water): This system is advantageous for scale-up. The free amine has some water solubility, but the Boc-protected product is highly soluble in DCM. This drives the reaction to completion and simplifies the work-up by allowing for a direct phase separation, minimizing the need for extensive extractions.
-
Temperature Control: The reaction of amines with Boc₂O is exothermic. Maintaining a low temperature (0-5 °C) during addition is critical to prevent the thermal decomposition of Boc₂O and to minimize the formation of undesired urea byproducts.
-
Purification: Avoiding chromatography is a primary goal in process chemistry. The high crystallinity of this compound makes recrystallization from an ethyl acetate/hexanes system an efficient and scalable method for achieving high purity.[8]
-
Safety:
-
Azetidines: Can be irritants; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Sodium Hydroxide: Corrosive. The dissolution in water is highly exothermic and can cause boiling if water is added to the solid. Always add NaOH slowly to water with cooling.
-
Dichloromethane: A volatile solvent with potential health risks. All operations must be performed in a well-ventilated area.
-
Di-tert-butyl dicarbonate: A lachrymator and irritant. Handle in a fume hood.
-
By adhering to this robust protocol and understanding the underlying chemical principles, researchers and drug development professionals can confidently and safely produce high-purity this compound on a scale suitable for preclinical and clinical development programs.
References
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.
- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. National Institutes of Health (NIH).
- Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
- Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. PubMed.
- multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, Vol. 96, No. 12, 2018.
- Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. ResearchGate.
- tert-Butyl (azetidin-3-yl)carbamate hydrochloride. Chongqing Chemdad Co., Ltd.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
- tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. PubChem.
- Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. ALLGREEN.
- A. General synthetic route for accessing azetidines via intermolecular.... ResearchGate.
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (NIH).
- Azetidines of pharmacological interest. PubMed.
- Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry (RSC Publishing).
- Azetidine synthesis. Organic Chemistry Portal.
- (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Carbamic acid, tert-butyl ester. Organic Syntheses.
- analytical methods. Agency for Toxic Substances and Disease Registry (ATSDR).
- Tert-Butyl (azetidin-3-yl)carbamate Hydrochloride/217806-26-3. Hangzhou Longshine Bio-Tech Co.,LTD.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosyntheses of azetidine-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. 91188-13-5 Cas No. | 3-Aminoazetidine, 3-BOC protected | Apollo [store.apolloscientific.co.uk]
Application Note & Protocols: Comprehensive Characterization of tert-Butyl azetidin-3-ylcarbamate
Introduction: The Analytical Imperative for a Key Building Block
Tert-Butyl azetidin-3-ylcarbamate is a pivotal saturated N-heterocyclic building block in modern medicinal chemistry and drug development. Its strained four-membered ring and protected amine functionality make it a valuable scaffold for introducing conformational rigidity and novel vectors for molecular exploration. Its derivatives are integral to the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other targeted therapeutics[1].
Given its role as a critical starting material, verifying the identity, purity, and stability of this compound is paramount. A failure to adequately characterize this raw material can lead to significant downstream consequences, including impurity propagation, compromised biological data, and costly delays in development timelines. This document provides a comprehensive suite of analytical methods and detailed protocols designed to ensure the quality and consistency of this reagent, presented from the perspective of an application scientist. The methodologies are designed to be self-validating, providing orthogonal data that, when combined, create a robust quality profile.
This guide will focus on the commonly used hydrochloride salt form, tert-butyl N-(azetidin-3-yl)carbamate hydrochloride[2], as it offers enhanced stability and handling properties. The principles and methods described are readily adaptable to the free base form.
Physicochemical Properties Summary
A foundational step in any analytical protocol is understanding the basic properties of the analyte. The table below summarizes key identifiers and characteristics for the hydrochloride salt.
| Property | Value | Source |
| Chemical Name | tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | [2] |
| Synonyms | 3-(Boc-amino)azetidine hydrochloride | [3][4] |
| CAS Number | 217806-26-3 | [3][5] |
| Molecular Formula | C₈H₁₇ClN₂O₂ | [2] |
| Molecular Weight | 208.69 g/mol | [2][3] |
| Appearance | White to off-white solid | [6] |
| Storage | Sealed in a dry, dark place at room temperature | [3][4] |
The Analytical Workflow: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's quality. A robust characterization strategy relies on an integrated workflow where orthogonal methods are used to confirm identity, quantify purity, and identify potential impurities. The following diagram illustrates a logical workflow for the comprehensive analysis of an incoming batch of this compound hydrochloride.
Caption: Recommended analytical workflow for quality control.
Structural Elucidation and Identity Confirmation
The primary goal of this stage is to unequivocally confirm that the material is indeed this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose, providing an atomic-level fingerprint of the molecule. Mass spectrometry provides orthogonal confirmation of the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is indispensable for structural confirmation. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice for the hydrochloride salt due to its high polarity, which ensures complete dissolution and often allows for the observation of exchangeable protons (N-H). For the free base, CDCl₃ is a common alternative.
Protocol 3.1.1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.
-
Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Referencing: Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
Data Interpretation & Expected Results: The spectrum should be consistent with the structure, showing characteristic signals for the azetidine ring, the carbamate N-H, and the tert-butyl group.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| C(CH₃)₃ | ~1.40 | Singlet (s) | 9H | The large singlet is characteristic of the Boc protecting group[7][8]. |
| Azetidine CH₂ | ~3.8 - 4.2 | Multiplet (m) | 4H | The protons on the azetidine ring are diastereotopic and couple with each other and the CH proton, leading to complex multiplets[9][10]. |
| Azetidine CH | ~4.3 - 4.6 | Multiplet (m) | 1H | This proton is coupled to the adjacent CH₂ groups and the N-H proton. |
| Carbamate NH | ~7.5 - 8.0 | Broad Singlet (br s) or Doublet (d) | 1H | The chemical shift can be variable. Coupling to the adjacent CH may be observed. |
| Azetidine NH₂⁺ | ~9.0 - 9.5 | Broad Singlet (br s) | 2H | For the HCl salt, the azetidine nitrogen is protonated. This peak is often broad due to exchange. |
Protocol 3.1.2: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Record on a 400 MHz (or higher) spectrometer, observing at the appropriate carbon frequency (~100 MHz).
-
Data Acquisition: Acquire a sufficient number of scans (e.g., 1024 or more) with proton decoupling to obtain a good signal-to-noise ratio.
Data Interpretation & Expected Results:
| Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C(C H₃)₃ | ~28.0 | Characteristic signal for the methyl carbons of the Boc group[7]. |
| Azetidine C H/CH₂ | ~45.0 - 55.0 | The exact shifts for the azetidine ring carbons can vary based on substitution and protonation state[11]. |
| C (CH₃)₃ | ~78.0 - 80.0 | Quaternary carbon of the Boc group[7]. |
| C=O | ~155.0 - 157.0 | Carbonyl carbon of the carbamate functional group[11]. |
Mass Spectrometry (MS)
Expertise & Causality: MS provides a rapid and highly accurate measurement of the molecular mass, serving as a crucial secondary check on identity. Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically yields the intact molecular ion, minimizing fragmentation and simplifying interpretation. For this molecule, positive ion mode is ideal as the azetidine nitrogen is readily protonated.
Protocol 3.2.1: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrumentation: Infuse the sample directly into an ESI-MS system.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-400.
-
Analysis: Look for the protonated molecular ion [M+H]⁺. For the free base (C₈H₁₆N₂O₂), the expected monoisotopic mass is 172.12. Therefore, the target ion is m/z 173.13.
Expected Result: A prominent peak at m/z 173.13 ± 0.1 , corresponding to [C₈H₁₇N₂O₂]⁺.
Purity Assessment and Impurity Profiling
Once identity is confirmed, the focus shifts to determining the purity of the material. High-Performance Liquid Chromatography (HPLC) is the primary technique for this, capable of separating the main component from process-related impurities and degradation products.
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis of small organic molecules. A C18 stationary phase provides a good balance of hydrophobicity for retaining the analyte. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is chosen to elute the compound with a good peak shape and retention time. UV detection is suitable as the carbamate functionality provides a chromophore, albeit a weak one. Detection at a low wavelength (~200-210 nm) is necessary to ensure adequate sensitivity.
Protocol 4.1.1: RP-HPLC for Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard column for robust reversed-phase separations. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a controlled pH to ensure consistent analyte ionization and good peak shape[12]. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 15 min, hold 5 min | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 205 nm | Maximizes sensitivity for the carbamate chromophore. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1.0 mg/mL in 50:50 Water/Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |
Data Interpretation:
-
Purity: Calculate the area percent of the main peak relative to the total area of all peaks. A typical specification for a high-quality building block is ≥97%[3].
-
Impurities: Identify and report any impurity peaks exceeding a certain threshold (e.g., 0.1%).
Chiral Purity (If Applicable)
Expertise & Causality: While this compound is achiral, many of its synthetic precursors and subsequent derivatives are chiral[13][14]. If the synthesis route involves chiral intermediates, it may be necessary to confirm the absence of enantiomeric impurities. Chiral HPLC, which uses a chiral stationary phase (CSP), is the definitive technique for this analysis[15][16]. Polysaccharide-based CSPs are often effective for separating enantiomers of small molecules containing hydrogen bond donors/acceptors[16].
Protocol 4.2.1: Chiral HPLC Screening
-
Column Screening: Screen various polysaccharide-based chiral columns (e.g., Chiralpak® series) with different mobile phases (normal phase like hexane/isopropanol or reversed-phase).
-
Method Optimization: Once separation is achieved, optimize the mobile phase composition to achieve a resolution (Rs) of >1.5 between the enantiomers. The principles of chiral separation often involve finding the right balance of interactions between the analyte and the chiral stationary phase[17].
Complementary and Specification-Based Analyses
The following diagram illustrates the complementary nature of the primary analytical techniques in building a complete quality profile for the compound.
Caption: Interrelation of analytical techniques for quality assessment.
Elemental Analysis (EA)
Expertise & Causality: Elemental analysis provides a fundamental measure of a compound's bulk purity by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretical values. It is an excellent orthogonal check to HPLC purity, as it is insensitive to impurities that have a similar UV response but sensitive to inorganic salts or residual solvents that would not be detected by HPLC-UV.
Protocol 5.1.1: C, H, N Analysis
-
Sample Preparation: Accurately weigh ~2 mg of the dried sample into a tin capsule.
-
Instrumentation: Analyze using a calibrated CHN elemental analyzer.
-
Analysis: Compare the experimental %C, %H, and %N values to the theoretical values.
Expected Results for C₈H₁₇ClN₂O₂:
-
Theoretical: C, 46.04%; H, 8.21%; N, 13.42%
-
Acceptance Criteria: Experimental values should be within ±0.4% of the theoretical values.
Summary of Specifications
A Certificate of Analysis (CoA) should summarize the results against pre-defined specifications. The following table provides a typical set of specifications for a high-quality batch.
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity by ¹H NMR | NMR Spectroscopy | Conforms to structure |
| Identity by MS | ESI-MS | [M+H]⁺ = 173.13 ± 0.2 amu |
| Purity by HPLC | RP-HPLC (205 nm) | ≥ 97.0% (Area %) |
| Elemental Analysis | CHN Analyzer | C, H, N ± 0.4% of theoretical |
Conclusion
The analytical protocols detailed in this document provide a robust framework for the comprehensive characterization of this compound hydrochloride. By integrating data from NMR, MS, HPLC, and EA, researchers and drug development professionals can establish a high degree of confidence in the identity, purity, and overall quality of this critical building block. Adherence to these or similar validated methods is a cornerstone of scientific integrity and is essential for ensuring the reproducibility and success of synthetic and pharmaceutical development programs.
References
- Frink, L.A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
- The Royal Society of Chemistry (2022). Deconstructive Isomerization of Azetidinols via C-C Bond Cleavage Enabled by N-Heterocyclic Carbene (NHC) Catalysis - Supporting Information.
- Liu, D., et al. (a) Evolution of NH chemical shifts for 5 in the CDCl3 ¹H NMR spectrum... ResearchGate.
- PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. National Center for Biotechnology Information.
- PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate. National Center for Biotechnology Information.
- ALLGREEN. Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. Product Page.
- Supporting Information for an unspecified article.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Ellman, J.A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
- Chongqing Chemdad Co., Ltd. tert-Butyl (azetidin-3-yl)carbamate hydrochloride. Product Page.
- Gottlieb, H.E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Al-Ghanim, A.M. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI.
- ALFA CHEMICAL. Good Price CAS:217806-26-3 | this compound Hydrochloride for Sale. Product Page.
- ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164).
- Rice, K.D., et al. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
- SpectraBase. TERT.-BUTYL-N-(3-AZIDOPROPYL)-CARBAMATE.
- SIELC Technologies. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column.
- NIST. L-3-Methylhistidine, 2TBDMS derivative. NIST Chemistry WebBook.
- Raftery, D. Advanced NMR: Metabolite ID by NMR. University of Washington.
Sources
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | 217806-26-3 [sigmaaldrich.com]
- 4. tert-Butyl (azetidin-3-yl)carbamate hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound hydrochloride | [frontierspecialtychemicals.com]
- 6. tert-Butyl (azetidin-3-yl)carbamate hydrochloride CAS#: 217806-26-3 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Azetidine(503-29-7) 1H NMR [m.chemicalbook.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: tert-Butyl azetidin-3-ylcarbamate in the Synthesis of Novel Heterocycles
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern drug discovery.[1][2] Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that can enhance binding affinity, selectivity, and overall pharmacokinetic properties of bioactive molecules.[1][2] Unlike its more flexible five- and six-membered counterparts, the constrained nature of the azetidine scaffold allows for precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[2] This has led to the incorporation of azetidine moieties into several FDA-approved drugs, including baricitinib and cobimetinib, where the scaffold contributes to improved metabolic stability and receptor selectivity.[1]
tert-Butyl azetidin-3-ylcarbamate, a commercially available and versatile building block, serves as a key entry point for the synthesis of a diverse array of novel azetidine-containing heterocycles. The presence of a Boc-protected amine at the 3-position and a secondary amine within the ring allows for sequential and regioselective functionalization, making it an invaluable tool for medicinal chemists. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing robust protocols for the construction of fused, spirocyclic, and substituted heterocyclic systems with significant therapeutic potential.
The Strategic Advantage of this compound
The utility of this compound stems from the orthogonal reactivity of its two nitrogen atoms. The Boc-protected exocyclic amine is readily deprotected under acidic conditions, allowing for subsequent derivatization. The endocyclic secondary amine, while less nucleophilic due to ring strain, can undergo a variety of transformations including N-arylation, N-alkylation, and acylation. This differential reactivity is the cornerstone of its application in divergent synthetic strategies.
Core Reactivity Principles: A Visual Guide
The following diagram illustrates the fundamental pathways for the functionalization of this compound, highlighting the sequential nature of its derivatization.
Sources
Application Notes and Protocols for tert-Butyl azetidin-3-ylcarbamate
Introduction
tert-Butyl azetidin-3-ylcarbamate is a pivotal building block in modern medicinal chemistry and drug discovery. The presence of a Boc-protected amine on the strained azetidine ring makes it a valuable intermediate for introducing the 3-aminoazetidine scaffold into more complex molecules. Azetidine moieties are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and receptor binding affinity. This guide provides detailed protocols and best practices for the safe handling, storage, and common synthetic applications of this compound, available as both the free base (CAS 91188-13-5) and its hydrochloride salt (CAS 217806-26-3).
Chemical and Physical Properties
A summary of the key properties for both the free base and hydrochloride salt forms of this compound is provided below. These properties are essential for designing experimental procedures, including reaction setup and purification.
| Property | This compound (Free Base) | This compound HCl |
| CAS Number | 91188-13-5 | 217806-26-3 |
| Molecular Formula | C₈H₁₆N₂O₂ | C₈H₁₇ClN₂O₂ |
| Molecular Weight | 172.22 g/mol | 208.69 g/mol [1] |
| Appearance | Solid | White to off-white solid[2] |
| Storage Temperature | 4°C | Room Temperature[3] |
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
Storage Recommendations
To prevent degradation, this compound and its hydrochloride salt should be stored in a tightly sealed container in a cool, dry place.[1]
-
This compound (Free Base): Store at 4°C for long-term stability.
-
This compound Hydrochloride: Store at room temperature, away from light.[3]
Chemical Stability
The stability of this compound is influenced by the Boc protecting group and the strained azetidine ring.
-
Boc Group Stability: The tert-butoxycarbonyl (Boc) group is generally stable to basic conditions and nucleophiles but is readily cleaved under acidic conditions.[4] The mechanism of acid-catalyzed deprotection involves the formation of a stable tert-butyl cation.
-
Azetidine Ring Stability: The azetidine ring is susceptible to ring-opening reactions under strongly acidic conditions, a process that can be exacerbated by the substitution pattern on the ring.[5] It is crucial to employ mild acidic conditions for Boc deprotection to avoid compromising the azetidine core.
Application Protocols
This compound is primarily used as a secondary amine synthon after deprotection or as a nucleophile in N-alkylation reactions.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of the azetidine nitrogen using an aldehyde or ketone in the presence of a mild reducing agent. This method is highly efficient for the synthesis of tertiary amines.[6][7]
Diagram of Reductive Amination Workflow
Caption: Workflow for N-alkylation via reductive amination.
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Add the desired aldehyde or ketone (1.0-1.2 equivalents) to the solution via syringe and stir the mixture at room temperature for 20-30 minutes.
-
To this mixture, add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
In a separate container, weigh sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents) and add it portion-wise to the reaction mixture over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the pure N-alkylated product.
Protocol 2: Boc-Group Deprotection
The removal of the Boc protecting group is a common step to unmask the primary amine for further functionalization. This is typically achieved under acidic conditions.[8]
Diagram of Boc Deprotection Workflow
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Tert-Butyl (azetidin-3-yl)carbamate Hydrochloride/217806-26-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. youtube.com [youtube.com]
- 4. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating the Safe Handling of tert-Butyl Azetidin-3-ylcarbamate: A Guide for Researchers
This document provides a comprehensive guide to the safe handling, storage, and disposal of tert-butyl azetidin-3-ylcarbamate and its common hydrochloride salt form. As a vital building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutics, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: Understanding the Compound
This compound is a bifunctional molecule incorporating a reactive azetidine ring and a Boc-protected amine. This structure makes it a valuable intermediate for introducing the azetidine moiety into larger molecules, a common strategy in drug discovery to enhance properties such as solubility, metabolic stability, and target binding affinity. It is typically a solid at room temperature.[1][2] The hydrochloride salt is also frequently used.
Hazard Identification and Risk Assessment
A critical first step in the safe handling of any chemical is a thorough understanding of its potential hazards. While the toxicological properties of this compound have not been fully investigated, the available data for its hydrochloride salt indicates several key hazards that must be addressed.[3]
GHS Hazard Classification:
The hydrochloride salt of this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H411: Toxic to aquatic life with long lasting effects.[4]
Pictogram:
-
GHS07: Exclamation Mark
Signal Word:
-
Warning[1]
The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The fine, dusty nature of the solid form necessitates careful handling to prevent aerosolization.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE is the final and most direct barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[5] | Protects against splashes and airborne dust particles that can cause serious eye irritation. |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile).[5] | Prevents skin contact, which can lead to irritation. Gloves must be inspected before use and proper removal technique should be followed.[5] |
| Respiratory Protection | For nuisance exposures or when handling larger quantities, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[5] | Minimizes the risk of inhaling dust particles that may cause respiratory tract irritation. |
| Body Protection | A standard laboratory coat should be worn. | Protects personal clothing from contamination. |
Safe Handling and Experimental Protocols
Adherence to established safe handling procedures is crucial for minimizing exposure and preventing accidents.
General Handling Precautions
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[5]
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols when handling the solid material.[5]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[5][6]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[3][7]
Protocol for Weighing and Dispensing
-
Preparation: Don the appropriate PPE as outlined in Section 3. Ensure the weighing area is clean and free of clutter. If possible, perform weighing within a ventilated enclosure.
-
Container Handling: Gently open the container to avoid creating airborne dust.
-
Dispensing: Use a spatula to carefully transfer the desired amount of the compound to a secondary container. Avoid scooping in a manner that generates dust.
-
Cleaning: After dispensing, securely close the main container. Clean any residual dust from the weighing area using a damp cloth or a vacuum with a HEPA filter. Do not dry sweep.
Protocol for Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements.
-
Addition of Solid: In a fume hood, add the pre-weighed this compound to the solvent in a suitable flask.
-
Dissolution: Gently swirl or stir the mixture to dissolve the solid. If necessary, sonication can be used. Avoid heating unless the reaction protocol specifically requires it, and if so, do so under controlled conditions with appropriate vapor management.
-
Storage of Solution: If the solution is to be stored, ensure the container is properly labeled and sealed.
Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring the safety of all laboratory personnel.
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7]
-
Temperature: Store at room temperature.[1]
-
Light: Keep in a dark place.[1]
-
Incompatibilities: Store away from strong oxidizing agents.[2][3]
Spill Management
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so.
-
Clean-up: For solid spills, sweep up the material without creating dust and place it in a suitable, closed container for disposal.[5] For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains, as it is toxic to aquatic life.[4]
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |
In all cases of exposure, show the safety data sheet to the medical professional in attendance.[5]
Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist. However, its potential hazards necessitate a respectful and cautious approach. By understanding the risks, utilizing appropriate personal protective equipment, adhering to safe handling protocols, and being prepared for emergencies, researchers can confidently and safely incorporate this versatile building block into their synthetic workflows.
References
- MSDS of tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride. (n.d.). Capot Chemical Co., Ltd.
- This compound hydrochloride | 217806-26-3. (n.d.). Sigma-Aldrich.
- tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. (n.d.). PubChem.
- SAFETY DATA SHEET. (2010-10-28). Fisher Scientific.
- This compound hydrochloride | 217806-26-3. (n.d.). Sigma-Aldrich.
- Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. (n.d.). ALLGREEN.
- SAFETY DATA SHEET. (n.d.). Enamine.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Customized Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 3. fishersci.com [fishersci.com]
- 4. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.cn [capotchem.cn]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in tert-Butyl azetidin-3-ylcarbamate Synthesis
Welcome to the technical support center for the synthesis of tert-butyl azetidin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly low yields, during this critical synthetic step. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing a significantly lower yield than expected in my Boc-protection of azetidin-3-amine. What are the most common initial factors to investigate?
A1: Low yields in the synthesis of this compound often stem from a few primary areas. Before delving into complex troubleshooting, a systematic check of your reagents and reaction setup is the most effective first step.[1]
-
Reagent Quality and Stoichiometry:
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is sensitive to moisture and can slowly decompose over time, especially if not stored properly, leading to the formation of tert-butanol and carbon dioxide.[2] This reduces the effective concentration of the active reagent. Always use a fresh bottle or a properly stored aliquot.
-
Azetidin-3-amine (or its salt): The purity of the starting amine is crucial. If starting from a hydrochloride or other salt, ensure its complete conversion to the free amine or that the appropriate amount of base is used to neutralize the salt and facilitate the reaction.
-
Solvent and Base: Ensure all solvents are anhydrous, as water can hydrolyze (Boc)₂O.[1] The choice and purity of the base are also critical; it should be non-nucleophilic and strong enough to deprotonate the amine (or its salt) but not so strong as to promote side reactions.
-
-
Reaction Conditions:
-
Temperature: While Boc protections are often run at room temperature, the reaction can be exothermic.[3][4] Uncontrolled temperature increases can lead to side reactions. Conversely, for less reactive systems, gentle heating might be necessary.[4]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to product degradation or side-product formation.
-
Q2: My reaction appears to stall, with a significant amount of starting material remaining even after extended reaction times. What could be the cause?
A2: Incomplete conversion is a common hurdle. Several factors can contribute to a stalled reaction:
-
Insufficient Base: If you are starting with azetidin-3-amine hydrochloride, a stoichiometric amount of base is required to neutralize the HCl and an additional amount to act as a base for the reaction itself. A common mistake is using only a catalytic amount of base. A total of 2.0-2.2 equivalents of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often recommended.
-
Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent, limiting the reaction rate. Consider using a solvent system that can effectively dissolve all components. For Boc protections, common solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and dioxane.[5] In some cases, a biphasic system with water can be effective.[3][4]
-
Formation of an Unreactive Intermediate: The reaction proceeds through a nucleophilic attack of the amine on the (Boc)₂O.[3] If the amine is not sufficiently nucleophilic, or if steric hindrance is an issue, the reaction rate will be slow. While azetidin-3-amine is not particularly hindered, aggregation or complexation could reduce its effective concentration.
Q3: I'm observing multiple spots on my TLC plate besides my product and starting material. What are the likely side products?
A3: The formation of multiple side products is a clear indicator of non-optimal reaction conditions. The most common side products in a Boc protection are:
-
Double Boc-protected amine: While less common for secondary amines, it's a possibility if the reaction conditions are too harsh or if a highly activating catalyst like 4-dimethylaminopyridine (DMAP) is used in excess.[6]
-
Urea derivatives: These can form from the reaction of the amine with isocyanate, which can be generated from (Boc)₂O, particularly in the presence of DMAP at low temperatures.[7]
-
Ring-opening of the azetidine: The azetidine ring is strained and can be susceptible to ring-opening under certain conditions, although it is generally stable under standard Boc protection conditions.[8][9] This is more likely to occur under strongly acidic or basic conditions or in the presence of certain nucleophiles.[10][11]
-
Byproducts from (Boc)₂O decomposition: As mentioned, tert-butanol and carbon dioxide are the primary decomposition products.[3] While volatile, their formation indicates a loss of the key reagent.
Troubleshooting Guides
Issue 1: Low Yield Due to Incomplete Reaction
Symptoms:
-
TLC/LC-MS analysis shows a significant amount of unreacted azetidin-3-amine.
-
The isolated product yield is consistently below 50%.
Possible Causes & Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Insufficient Base | Increase the equivalents of base, especially when starting with an amine salt. | To a solution of azetidin-3-amine hydrochloride (1.0 eq.) and (Boc)₂O (1.1-1.2 eq.) in an appropriate solvent (e.g., DCM or THF), add triethylamine (2.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. |
| Poor Reagent Quality | Use fresh, high-purity (Boc)₂O and azetidin-3-amine. Store (Boc)₂O under anhydrous conditions. | Purchase new reagents from a reputable supplier. If (Boc)₂O is a liquid at room temperature, it may have decomposed; it should be a solid.[2] |
| Inadequate Solvent | Switch to a solvent that provides better solubility for all reactants. | Consider using a polar aprotic solvent like acetonitrile or a mixture of solvents such as THF/water. A study by Vilaivan et al. showed that alcoholic solvents can enhance the rate of Boc protection for some amines.[12] |
Workflow for Optimizing Reaction Conditions:
Caption: Troubleshooting workflow for incomplete reaction.
Issue 2: Formation of Multiple Byproducts
Symptoms:
-
Complex TLC or LC-MS chromatogram with multiple peaks.
-
Difficulty in purifying the desired product.
Possible Causes & Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Over-activation with DMAP | Reduce or eliminate the use of DMAP. | For the standard Boc protection of a primary amine like azetidin-3-amine, DMAP is often unnecessary. If used, limit it to a catalytic amount (0.05-0.1 eq.). |
| Reaction Temperature Too High | Maintain a controlled temperature, typically between 0 °C and room temperature. | Set up the reaction in an ice bath and allow it to slowly warm to room temperature. Monitor the internal temperature, especially during the addition of reagents. |
| Azetidine Ring Instability | Avoid harsh acidic or basic conditions during work-up. | During the aqueous work-up, use a mild base like saturated sodium bicarbonate solution to quench the reaction. Avoid strong acids or bases.[8] |
Reaction Mechanism and Potential Side Reactions:
Caption: Desired reaction pathway and common side reactions.
Detailed Experimental Protocol: Boc Protection of Azetidin-3-amine
This protocol is a standard starting point and may require optimization based on your specific observations.
Materials:
-
Azetidin-3-amine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azetidin-3-amine hydrochloride (1.0 equivalent).
-
Add anhydrous DCM to form a suspension.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 equivalents) to the suspension and stir for 15-20 minutes.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in DCM eluent system and ninhydrin stain to visualize the amine).[3]
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
References
- ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines.
- National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- ACS Publications. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
- PubMed. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
- Chemtips - WordPress.com. (2012). Reactions that Work: Boc Protection.
- ACS Publications. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
- ACS Publications. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.
- ALLGREEN. (n.d.). Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- ACS Publications. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. The Journal of Organic Chemistry.
- ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
- YouTube. (2015). Di-tert-butyl dicarbonate.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- Synlett. (2007). One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures.
- PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.
- Chongqing Chemdad Co., Ltd. (n.d.). tert-Butyl (azetidin-3-yl)carbamate hydrochloride.
- Alchem.Pharmtech. (n.d.). CAS 217806-26-3 | this compound hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
Technical Support Center: Synthesis of tert-Butyl azetidin-3-ylcarbamate
Introduction
Welcome to the technical support guide for the synthesis of tert-Butyl azetidin-3-ylcarbamate. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this important building block. Azetidine moieties are increasingly incorporated into modern pharmaceuticals, and this compound is a key intermediate in their synthesis.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights. Our goal is to help you anticipate and resolve common challenges, ensuring a successful and efficient synthesis.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is presented with its likely causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptoms:
-
After the reaction and workup, little to no desired product is observed by TLC, LC-MS, or NMR analysis.
-
Starting material (3-aminoazetidine or its salt) remains largely unreacted.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inefficient Boc Protection | The nucleophilicity of the amino group on the azetidine ring may be insufficient to react efficiently with di-tert-butyl dicarbonate (Boc₂O). This can be due to steric hindrance or suboptimal reaction conditions.[3] | 1. Optimize Base: Ensure an appropriate base (e.g., triethylamine, diisopropylethylamine) is used in slight excess to neutralize any acid present and to facilitate the nucleophilic attack. 2. Solvent Choice: Use an appropriate solvent. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.[4] 3. Increase Reaction Time/Temperature: While Boc protections are often rapid, sterically hindered or less reactive amines may require longer reaction times or gentle heating. Monitor the reaction progress by TLC or LC-MS. |
| Degradation of Boc Anhydride | Di-tert-butyl dicarbonate is sensitive to moisture and can decompose over time, especially if not stored properly. | 1. Use Fresh Reagent: Whenever possible, use a fresh bottle of Boc₂O. 2. Proper Storage: Store Boc₂O in a desiccator or under an inert atmosphere to prevent hydrolysis. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion. | 1. Verify Calculations: Double-check all molar calculations for the substrate, Boc₂O, and base. 2. Slight Excess of Boc₂O: It is common practice to use a slight excess (1.1-1.2 equivalents) of Boc₂O to drive the reaction to completion. |
Issue 2: Presence of Multiple Spots on TLC/Impure Product
Symptoms:
-
TLC analysis of the crude product shows multiple spots in addition to the desired product.
-
NMR or LC-MS analysis reveals the presence of significant impurities.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Over-reaction (Di-Boc Formation) | If the reaction conditions are too harsh or if there is a large excess of Boc₂O, a second Boc group can add to the azetidine nitrogen, forming a di-Boc protected species. | 1. Control Stoichiometry: Use a controlled amount of Boc₂O (typically 1.05-1.1 equivalents). 2. Monitor Reaction: Closely monitor the reaction by TLC. The di-Boc product will have a different Rf value. Stop the reaction once the starting material is consumed. |
| Ring-Opening of the Azetidine Ring | The strained four-membered azetidine ring can be susceptible to ring-opening, especially under acidic conditions or in the presence of strong nucleophiles.[1][5][6] | 1. Maintain Neutral or Basic pH: Ensure the reaction mixture is not acidic. The presence of a base during the Boc protection should mitigate this. 2. Avoid Harsh Conditions: Avoid high temperatures for prolonged periods. |
| Formation of Urea Byproducts | If the Boc₂O has degraded to isocyanate, this can react with the amine to form urea byproducts. | 1. Use High-Quality Boc₂O: As mentioned previously, ensure the quality of your Boc anhydride. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The desired product is difficult to separate from starting materials or byproducts by column chromatography or crystallization.
-
The product appears as an oil that is difficult to solidify.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Polarity of Product and Byproducts | The polarity of the desired product, starting material, and byproducts may be very similar, making chromatographic separation challenging. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 2. Acid-Base Extraction: Utilize the basicity of the unreacted amine starting material. An acidic wash (e.g., dilute HCl) during the workup can remove unreacted 3-aminoazetidine into the aqueous layer. Be cautious to not use conditions that are too acidic, which could cleave the Boc group.[7] |
| Product is an Oil | Many Boc-protected amines are oils or low-melting solids. | 1. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane. 2. Salt Formation: If the free base is an oil, consider converting it to a stable, crystalline salt (e.g., hydrochloride or trifluoroacetate) for easier handling and storage.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and common method is the N-acylation of 3-aminoazetidine (or its hydrochloride salt) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4] This reaction is typically performed in a suitable aprotic solvent.
Q2: Can I use 3-aminoazetidine dihydrochloride as a starting material?
Yes, the dihydrochloride salt is a common starting material. However, you will need to use at least two equivalents of base to neutralize the two equivalents of HCl and to facilitate the reaction with Boc₂O.
Q3: What are the key differences if I am synthesizing tert-butyl 3-aminoazetidine-1-carboxylate instead?
While the names are similar, tert-butyl 3-aminoazetidine-1-carboxylate has the Boc group on the ring nitrogen (N1), leaving the amino group at the 3-position free.[10] The synthesis would start from a different precursor, such as 3-azidoazetidine, followed by reduction of the azide.[10] It is crucial to use the correct starting material for your desired isomer.
Q4: What are the typical reaction conditions for the Boc protection of 3-aminoazetidine?
A common protocol involves dissolving 3-aminoazetidine or its salt in a solvent like DCM or THF, adding a base such as triethylamine (1.1-2.2 equivalents, depending on the salt form of the starting material), and then adding a solution of Boc₂O (1.05-1.1 equivalents) dropwise at 0 °C or room temperature. The reaction is typically stirred for a few hours to overnight.[4]
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method. The Boc-protected product will be less polar than the starting amine and will have a higher Rf value. Staining with ninhydrin can be useful, as the starting amine will stain (usually yellow or purple), while the protected product will not. LC-MS is also an excellent tool for monitoring the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Aminoazetidine Dihydrochloride
Materials:
-
3-Aminoazetidine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 3-aminoazetidine dihydrochloride (1.0 eq).
-
Add DCM to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the suspension with stirring.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing Reaction Pathways
Desired Reaction vs. Side Reactions
The following diagram illustrates the intended synthetic pathway and the potential side reactions that can occur during the synthesis.
Caption: Desired vs. Side Reaction Pathways
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues related to low product yield.
Caption: Troubleshooting Workflow for Low Yield
References
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021).
- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014).
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. (n.d.).
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - ResearchGate. (2024).
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
- Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. (n.d.).
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.).
- BOC Protection and Deprotection - J&K Scientific LLC. (2025).
- This compound hydrochloride - MySkinRecipes. (n.d.).
- Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.).
- tert-butyl N-(azetidin-3-yl)carbamate hydrochloride - PubChem. (n.d.).
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC - NIH. (2024).
- JPH05310645A - Method for purifying di-tert-butyl dicarbonate - Google Patents. (n.d.).
- Good Price CAS:217806-26-3 | this compound Hydrochloride for Sale. (n.d.).
- tert-Butyl (azetidin-3-yl)carbamate hydrochloride - Chongqing Chemdad Co. ,Ltd. (n.d.).
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]
- 10. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl azetidin-3-ylcarbamate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for tert-butyl azetidin-3-ylcarbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable building block. Azetidine rings are crucial pharmacophores found in numerous natural products and synthetic compounds with diverse biological activities.[1] As a protected form of 3-aminoazetidine, this reagent is a cornerstone for introducing the azetidine moiety in complex molecule synthesis, particularly in the development of CNS and antiviral agents.[2]
This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing reactions, troubleshooting common issues, and understanding the chemical principles behind each experimental step. Note that this compound is frequently supplied and handled as its hydrochloride salt (CAS: 217806-26-3), a critical consideration for reaction setup.[3][4][5]
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries and challenges encountered during the synthesis and application of this compound.
Q1: I'm attempting the Boc-protection of 3-aminoazetidine hydrochloride and experiencing low yields and multiple byproducts. What are the likely causes?
A: This is a classic challenge rooted in the properties of the starting material and the reaction mechanism. The primary issues are typically:
-
Starting Material Form: You are likely starting with the hydrochloride salt. The Boc-protection reaction requires a free amine. Therefore, you must add at least two equivalents of base: one to neutralize the HCl salt and generate the free amine in situ, and a second to facilitate the reaction with di-tert-butyl dicarbonate (Boc₂O).
-
Solubility: 3-aminoazetidine can be zwitterionic and may have poor solubility in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[6][7] This can lead to a sluggish, incomplete reaction. Using a biphasic system (e.g., DCM/water) or a protic solvent like methanol can improve solubility and reaction rates.[7]
-
Byproduct Formation: An over-acylation product, tert-butyl 3-((tert-butoxycarbonyl)amino)azetidine-1-carboxylate, can form if the reaction is not controlled. More critically, if your substrate contains other nucleophiles (like a carboxylic acid), the Boc₂O can form a mixed anhydride, leading to unwanted side reactions like dimerization.[6]
A reliable starting point is to use sodium bicarbonate or triethylamine as the base in a mixture of THF and water, which addresses both the salt neutralization and solubility issues.[8]
Q2: What is the most effective method for purifying this compound after synthesis?
A: Purification strategy depends on the scale and required purity. A standard and effective method involves a two-stage process:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup. This typically involves diluting the reaction mixture with an organic solvent (like Ethyl Acetate or DCM) and washing with water to remove inorganic salts (e.g., triethylammonium chloride). A wash with a mild aqueous base like 5% sodium bicarbonate solution can remove acidic impurities, followed by a brine wash to aid phase separation.
-
Flash Column Chromatography: For high purity, flash chromatography on silica gel is recommended. The polarity of the product is moderate. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). The presence of the Boc group makes the compound less polar than the starting amine, allowing for effective separation.[9]
Q3: What are the standard conditions for Boc-group removal, and what are the critical pitfalls to avoid?
A: The tert-butoxycarbonyl (Boc) group is known for its convenient removal under acidic conditions. The most common reagents are:
-
Trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).[10]
-
4M HCl in 1,4-dioxane or ethyl acetate.[11]
The reaction is usually rapid, occurring at 0 °C to room temperature. However, a significant pitfall is the formation of a reactive tert-butyl cation intermediate during the cleavage.[12] This carbocation can alkylate other nucleophilic sites in your molecule, such as thiols, indoles, or electron-rich aromatic rings, leading to undesired byproducts. To mitigate this, a scavenger such as triethylsilane (TES) or anisole is often added to the reaction mixture to trap the carbocation.[12]
Q4: Is it possible to selectively deprotect the N-Boc group if my molecule also contains a tert-butyl ester?
A: Achieving selectivity can be challenging as both groups are acid-labile. Generally, the N-Boc group is more sensitive to acid than a tert-butyl ester, allowing for a narrow window of selectivity.[12] However, for more robust selectivity, alternative methods are recommended. Using a Lewis acid like zinc bromide (ZnBr₂) in DCM can often chemoselectively cleave tert-butyl esters in the presence of N-Boc groups.[13] Conversely, to preserve the ester, very carefully controlled acidic conditions (e.g., dilute HCl at low temperature) might favor Boc removal, but this requires careful optimization for each specific substrate.
Q5: How should I properly store this compound and its hydrochloride salt?
A: Both the free base and its hydrochloride salt should be stored in a cool, dry, and dark environment. The container should be tightly sealed to protect it from moisture and air.[5] Room temperature storage is generally acceptable for short periods, but for long-term stability, refrigeration is recommended.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Low Yield in Boc-Protection of 3-Aminoazetidine HCl
Low conversion or a complex product mixture during the Boc-protection step is a frequent hurdle. This guide provides a systematic approach to diagnosing and solving the issue.
Caption: Troubleshooting workflow for low yield in Boc-protection.
Guide 2: Managing Side Reactions During Boc-Deprotection
The generation of the tert-butyl cation is the root cause of many issues during deprotection. Understanding its behavior is key to achieving a clean reaction.
Caption: Mechanism of Boc-deprotection and mitigation of side reactions.
Problem: Alkylation of Sensitive Functional Groups The tert-butyl cation is a potent electrophile. If your substrate contains other nucleophilic sites, you may observe alkylation. This is particularly problematic for sulfur-containing residues, indoles, and other electron-rich heterocycles.[12]
Solution: Employ Scavengers Adding a scavenger to the reaction mixture provides an alternative, highly reactive substrate for the tert-butyl cation to attack, thus protecting your main compound.
| Scavenger | Use Case / Target Nucleophile |
| Triethylsilane (TES) | General purpose, very effective. Reduces the cation. |
| Anisole | Good for protecting electron-rich aromatic rings. |
| Thioanisole | Effective for protecting sulfur-containing groups. |
| Water | Can act as a scavenger but may not be compatible with all substrates. |
Section 3: Optimized Experimental Protocols
These protocols are provided as validated starting points. Always perform reactions on a small scale first to optimize for your specific substrate.
Protocol 1: Synthesis of this compound
This protocol is adapted for starting with 3-aminoazetidine hydrochloride.
-
Setup: To a round-bottom flask, add 3-aminoazetidine hydrochloride (1.0 eq).
-
Dissolution: Add a 2:1 mixture of Tetrahydrofuran (THF) and water. Stir until dissolved.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) in portions. Effervescence will be observed. Stir for 15 minutes.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor progress by TLC or LC-MS.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify by flash column chromatography (0-10% Methanol in DCM) to obtain the pure product.
Protocol 2: Standard Boc-Deprotection with Scavenger
-
Setup: Dissolve the Boc-protected substrate (1.0 eq) in Dichloromethane (DCM).
-
Scavenger: Add triethylsilane (TES, 2.0-5.0 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add Trifluoroacetic acid (TFA, 10-20 eq, or a 25% v/v solution in DCM) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: The resulting amine salt can often be used directly or purified further by precipitation, crystallization, or chromatography.
Section 4: Data Summary Tables
Table 1: Comparison of Boc-Protection Conditions
| Base | Solvent System | Temp. (°C) | Key Considerations & Use Cases |
| Triethylamine (TEA) | DCM or THF | 0 to RT | Standard organic base. Good for soluble, non-acidic substrates. Must use >2 eq. for HCl salts. |
| DIPEA | DCM or DMSO | RT to 100 | Less nucleophilic than TEA. Useful for preventing side reactions.[14] |
| NaOH (aq) | Dioxane/H₂O or THF/H₂O | 0 to RT | Excellent for zwitterionic or poorly soluble starting materials. Hydrolyzes mixed anhydride byproducts.[6] |
| NaHCO₃ (aq) | THF/H₂O | 0 to RT | Mild base, good for sensitive substrates. Slower reaction times may be required.[15] |
Table 2: Comparison of Boc-Deprotection Methods
| Reagent | Solvent | Conditions | Selectivity & Comments |
| TFA | DCM | 0 °C to RT | Standard/Strong: Fast and effective. High risk of side reactions without scavengers.[10] |
| HCl (4M) | Dioxane / EtOAc | 0 °C to RT | Standard/Strong: Common alternative to TFA. Product is isolated as the HCl salt.[11] |
| ZnBr₂ | DCM | RT | Mild Lewis Acid: Can be selective for t-butyl esters over N-Boc groups.[13] |
| Oxalyl Chloride | Methanol | RT | Mild: Alternative for substrates sensitive to strong acids.[8] |
| Thermal | High Vacuum | >150 °C | Harsh/Niche: Generally avoided due to harsh conditions and potential for decomposition.[10] |
References
- Zhang, M., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances.
- PubChem. (2024). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. National Center for Biotechnology Information.
- ALLGREEN. (2024). Tert-butyl (azetidin-3-yl)carbamate Hydrochloride.
- Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂. The Journal of Organic Chemistry.
- Reddit r/chemhelp. (2019). Having great trouble with a Boc-protection reaction.
- Chongqing Chemdad Co., Ltd. (2024). tert-Butyl (azetidin-3-yl)carbamate hydrochloride.
- PubChem. (2024). tert-Butyl azetidin-3-yl(methyl)carbamate. National Center for Biotechnology Information.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). tert-Butyl Carbamate (BOC) Deprotection.
- Welsch, M. E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.
- D'hooghe, M., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry.
- Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- Bartoli, G., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Organic Chemistry Portal.
- Amporndanai, A., et al. (2015). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry.
- Németh, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules.
- Master Organic Chemistry. (2024). Amine Protection and Deprotection.
- ResearchGate. (2023). Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d.
- Organic Syntheses. (1966). Carbamic acid, tert-butyl ester.
- Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Google Patents. (1993). JPH05310645A - Method for purifying di-tert-butyl dicarbonate.
- ALFA CHEMICAL. (2024). Good Price CAS:217806-26-3 | this compound Hydrochloride for Sale.
- Sunwaypharm. (2024). tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.
- MySkinRecipes. (2024). This compound hydrochloride.
- PubChem. (2024). This compound acetate. National Center for Biotechnology Information.
- Reddit r/Chempros. (2020). Synthesizing tertiary-butylesters of BOC-amino acids.
- The Royal Society of Chemistry. (2018). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids.
- Organic Syntheses. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester.
- Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride.
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride [myskinrecipes.com]
- 3. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]
- 4. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | 217806-26-3 [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. 1170108-38-9 | 3-(Boc-aminomethyl)azetidine HCl | Inorganic Salts | Ambeed.com [ambeed.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Purification of tert-Butyl azetidin-3-ylcarbamate
Welcome to the technical support center for the purification of tert-butyl azetidin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and often nuanced challenges encountered during the purification of this compound. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and optimize these protocols for your specific experimental context.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into purification protocols, it's crucial to understand the inherent properties of this compound that influence its behavior during purification.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Weight | 172.22 g/mol (free base) | Low volatility; not amenable to standard distillation. |
| Appearance | White to off-white solid (free base and HCl salt)[1] | Enables purification by recrystallization if a suitable solvent is found. |
| Key Functional Groups | Boc-protected amine (carbamate), secondary amine (azetidine ring) | The azetidine nitrogen is basic and can be protonated to form a water-soluble salt. The Boc group is acid-labile. |
| pKa (Azetidine N) | The pKa of the azetidine nitrogen is significantly lowered by N-substitution.[2] | This property is central to successful acid-base extraction, allowing for selective protonation. |
| Stability | The strained azetidine ring can be susceptible to ring-opening, especially under certain acidic conditions.[2][3] | Purification and handling conditions must be carefully controlled to avoid degradation. The Boc group is readily cleaved by strong acids like TFA or concentrated HCl.[4] |
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise when purifying this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile is largely dictated by the Boc protection step. The most common impurities are:
-
Unreacted Di-tert-butyl dicarbonate (Boc-anhydride): Often used in excess to drive the reaction to completion.
-
tert-Butanol: A byproduct of the Boc protection reaction.
-
Unreacted 3-Aminoazetidine: If the reaction did not go to completion.
-
Di-Boc Species: Protection of both the primary amine and the azetidine nitrogen, though less common under standard conditions.
-
Oligomers: Azetidines, as free bases, can undergo spontaneous oligomerization with ring cleavage.[3]
Q2: My crude product is an oil or a waxy solid and won't crystallize. What's the likely cause?
A2: This is a very common issue. It is often caused by the presence of volatile, non-polar impurities like residual tert-butanol and unreacted Boc-anhydride, which act as a eutectic mixture and prevent your product from solidifying. Thoroughly drying the crude product under high vacuum, sometimes with gentle heating (e.g., 30-40°C), can often remove these impurities and promote solidification.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is the most effective tool.
-
Visualization: Since the Boc-protected amine may not be strongly UV-active, staining is crucial. A ninhydrin stain is highly effective; it will visualize the free amine of any unreacted starting material as a bright colored spot. The Boc-protected product will also become visible, often after gentle heating of the TLC plate, as the acidic conditions of some ninhydrin stain formulations can cause in-situ deprotection.[5] Alternatively, a phosphomolybdic acid (PMA) or potassium permanganate stain can be used for general visualization of organic compounds.[6][7]
-
Solvent System: A good starting point for a TLC solvent system is a mixture of a polar and a non-polar solvent, such as Ethyl Acetate/Hexanes or Dichloromethane/Methanol. For this moderately polar compound, a 50-80% Ethyl Acetate in Hexanes mixture is a reasonable starting point.
III. Troubleshooting Guide
This section is structured to address specific problems you might encounter during purification.
Issue 1: Persistent Impurities After Standard Work-up
Symptom: After an aqueous work-up, you still observe significant amounts of Boc-anhydride or other non-polar impurities by TLC or NMR.
Root Cause Analysis: Boc-anhydride has low water solubility and can be resistant to removal by simple water washes. tert-Butanol can also be trapped in the organic layer.
Solutions:
-
Protocol 1: Basic Aqueous Wash
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] This helps to hydrolyze and remove the excess Boc-anhydride.
-
Separate the layers and then wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Protocol 2: High Vacuum Evaporation
-
After the initial concentration of your product, place the flask on a high vacuum line for several hours (or overnight).
-
Gentle warming with a water bath (30-40°C) can help to remove the more volatile impurities like tert-butanol and Boc-anhydride.
-
Issue 2: Difficulty in Achieving High Purity by Column Chromatography
Symptom: The product co-elutes with impurities during flash column chromatography, or significant streaking is observed on the column.
Root Cause Analysis: The basicity of the azetidine nitrogen can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. The polarity of the product may also be very similar to certain byproducts.
Solutions:
-
Workflow: Optimizing Flash Chromatography
-
Recommended Solvent Systems:
-
Primary System: Ethyl Acetate in Hexanes (gradient from 20% to 100% Ethyl Acetate). [9] * For more polar impurities: Dichloromethane with a gradient of Methanol (e.g., 0% to 5% MeOH). [9]Be cautious, as methanol can sometimes dissolve silica gel at higher concentrations. [9]* Pro-Tip: Dry loading the sample onto the column often gives better resolution than wet loading. To do this, dissolve your crude product in a minimal amount of a solvent like dichloromethane, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
Issue 3: Product Degradation or Low Yield
Symptom: The overall yield is low, and analysis of the crude or purified material shows unexpected byproducts.
Root Cause Analysis: The strained azetidine ring can be susceptible to nucleophilic ring-opening, particularly under acidic conditions. [2][3]Even the mild acidity of silica gel can sometimes cause degradation if the compound is left on the column for too long.
Solutions:
-
pH Control: During any aqueous work-up, avoid strongly acidic conditions. If an acid wash is necessary to remove basic impurities, use a dilute acid (e.g., 0.5 M HCl) and perform the extraction quickly, preferably at a low temperature. [8]* Alternative Purification: Acid-Base Extraction This technique leverages the basicity of the azetidine nitrogen to separate it from neutral impurities like Boc-anhydride.
Caption: Workflow for purification via acid-base extraction.
-
Purification as the Hydrochloride Salt: If the free base is difficult to handle or crystallize, purification and storage as the hydrochloride salt is a common strategy. [10] 1. After purification of the free base, dissolve it in a suitable solvent like isopropanol or ethyl acetate. 2. Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise until the solution is acidic. 3. The hydrochloride salt will often precipitate out of solution. The solid can then be collected by filtration, washed with a non-polar solvent like ether or hexanes, and dried.
IV. Purity Assessment
After purification, it is essential to confirm the purity and identity of your this compound.
| Technique | Purpose | Key Considerations |
| ¹H NMR | Structural confirmation and purity assessment. | Look for the characteristic tert-butyl singlet (~1.4 ppm) and the peaks corresponding to the azetidine ring protons. The absence of peaks for Boc-anhydride (~1.5 ppm) and tert-butanol (~1.28 ppm) is a good indicator of purity. |
| LC-MS | Purity assessment and confirmation of molecular weight. | A powerful tool to identify any low-level impurities that may not be visible by NMR. |
| HPLC | Quantitative purity analysis. | A reverse-phase C18 column with a water/acetonitrile gradient (often with 0.1% TFA) is a standard method for quantitative purity determination. |
By understanding the chemical nature of this compound and anticipating the common challenges associated with its purification, researchers can develop a robust and efficient workflow to obtain high-purity material, ensuring the reliability of their subsequent synthetic steps.
References
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
- Isolation (Recovery) of amines. University of California, Irvine - Department of Chemistry.
- Recovery of amines from by-product chloride salts. Google Patents.
- Facile ring cleavage of basic azetidines. ResearchGate.
- Chromatography: Solvent Systems For Flash Column. University of Rochester - Department of Chemistry.
- Crystallization method of Boc-amino acid. Google Patents.
- Successful Flash Chromatography. Teledyne ISCO.
- TLC Seperation of N-Boc thiol. Reddit.
- VanVeller Lab Resources. University of Iowa - Department of Chemistry.
- Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? ResearchGate.
- Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow.
- What is the best way to convert my amine compound from the salt form into free amine? ResearchGate.
- Acid-Base Extraction. University of Colorado Boulder - Department of Chemistry.
- TLC Visualization Methods. University of Colorado Boulder - Department of Chemistry.
- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
- Purification of organic hydrochloride salt? ResearchGate.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry.
- This compound hydrochloride. MySkinRecipes.
- How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate.
- tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. PubChem.
- This compound Hydrochloride Cas No.217806-26-3. ALLGREEN.
- 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- 2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts.
- 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
- Synthesis of azetidine derivatives. Google Patents.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
- This compound hydrochloride. Chongqing Chemdad Co., Ltd.
- INVESTIGATIONS ON THE STABILITY OF THE Nim-BOC* PROTECTING GROUP OF HISTIDINE. AKADÉMIAI KIADÓ.
- Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry.
- Urgent help needed: Boc protection of amines in protein. Reddit.
- N-Boc-3-oxoazetidine. Oakwood Chemical.
- tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. PubChem.
- A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
- Tert-Butyl (azetidin-3-yl)carbamate Hydrochloride/217806-26-3. Hangzhou Longshine Bio-Tech Co.,LTD.
Sources
- 1. tert-Butyl (azetidin-3-yl)carbamate hydrochloride CAS#: 217806-26-3 [m.chemicalbook.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Stability Challenges with tert-Butyl azetidin-3-ylcarbamate
Welcome to the technical support guide for tert-butyl azetidin-3-ylcarbamate. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Due to its specific chemical structure—a strained four-membered ring coupled with an acid-labile protecting group—users can encounter stability issues that may compromise experimental outcomes. This guide provides in-depth, field-proven insights into the underlying causes of these issues and offers robust troubleshooting protocols to ensure the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries received by our technical support team.
Q1: What is the primary stability concern when working with this compound?
The most significant stability issue arises from the tert-butoxycarbonyl (Boc) protecting group. This group is specifically designed to be labile under acidic conditions, and its premature cleavage is the most common cause of unexpected side reactions or starting material degradation.[1][2] Even trace amounts of acid in your reaction medium, solvents, or on glassware can catalyze the removal of the Boc group. A secondary, though less common, concern is the inherent ring strain of the azetidine core, which can lead to ring-opening under particularly harsh conditions.[3]
Q2: My LC-MS analysis shows a major peak with a mass of 72.12 g/mol (or M+H⁺ at 73.13), and my starting material is being consumed. What is happening?
You are observing the formation of azetidin-3-amine, the deprotected product of your starting material. The loss of the Boc group corresponds to a mass difference of 100.05 Da (C₅H₈O₂). This is a definitive sign of Boc group cleavage, almost certainly triggered by acidic conditions in your experiment.
Q3: What are the ideal storage and handling conditions to maximize the shelf life of this reagent?
To ensure long-term stability, the compound should be stored as a solid under the conditions summarized in the table below. The hydrochloride salt (CAS 217806-26-3) is generally more stable and less hygroscopic than the free base, making it easier to handle and store.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or Room Temperature[4][5] | Minimizes potential for slow thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed, opaque container | Prevents moisture ingress and photodegradation.[4] |
| Handling | In a dry environment (glove box or dry bench) | Prevents absorption of atmospheric moisture. |
Q4: Can I use this reagent in reactions involving strong acids or Lewis acids?
Direct use in the presence of strong Brønsted acids (e.g., HCl, TFA, H₂SO₄) or Lewis acids (e.g., ZnBr₂, AlCl₃, BF₃·OEt₂) is not recommended and will almost certainly lead to immediate and complete deprotection.[2][6] If your synthetic route requires such reagents, the Boc group on this compound must be considered a reactant, not a stable spectator. If the azetidine amine must remain protected, an alternative, more robust protecting group (e.g., Cbz, Ac) should be considered.
Section 2: Core Degradation Pathways
Understanding the chemical mechanisms of degradation is critical for designing stable reaction conditions.
2.1 Acid-Catalyzed Deprotection (De-Boc Reaction)
This is the most prevalent degradation pathway. The reaction proceeds via protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation, which subsequently fragments.
Caption: Acid-catalyzed cleavage of the Boc group.
Common Triggers:
-
Strong Acids: HCl, H₂SO₄, Trifluoroacetic Acid (TFA).[7]
-
Lewis Acids: ZnBr₂, TiCl₄, AlCl₃.[6]
-
Acidic Media: Silica gel used in chromatography can be acidic enough to cause partial deprotection.
-
In-situ Acid Generation: Solvents like dichloromethane (DCM) or chloroform can generate HCl over time, especially upon exposure to light.
2.2 Azetidine Ring Instability
The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol), making it susceptible to nucleophilic ring-opening, particularly after activation by protonation. While the endocyclic nitrogen is less basic than a typical secondary amine, under strongly acidic conditions, it can be protonated.
Caption: Potential for nucleophilic ring-opening.
This pathway is a significant concern in related N-substituted azetidines and serves as a reminder to avoid excessively harsh conditions (e.g., strong acid at high temperatures) to maintain the integrity of the azetidine core.[3]
Section 3: Troubleshooting Guide & Experimental Protocols
Scenario 1: Unexpected Deprotection Detected During a Reaction
-
Symptoms: A new, more polar spot appears on TLC (often stains with ninhydrin), LC-MS analysis shows the mass of the deprotected amine, and reaction yield is poor.
-
Root Cause Analysis Workflow:
Caption: Troubleshooting workflow for premature deprotection.
Scenario 2: Protocol for Assessing Starting Material Purity
It is crucial to validate the purity of your reagent before use, especially if it has been stored for an extended period.
Objective: To quantify the percentage of this compound and detect the presence of the primary degradant, azetidin-3-amine.
Recommended Method: High-Performance Liquid Chromatography (HPLC) [8]
| Parameter | Specification | Rationale |
| Instrumentation | HPLC with UV Detector | Standard equipment for purity analysis. |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for these compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to ensure good peak shape for amines. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic eluent. |
| Gradient | 5% to 95% B over 15 minutes | A standard gradient to elute both the polar degradant and the less polar starting material. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Detection | UV at 210 nm | Detects the carbamate and amide bonds. |
| Temperature | 30 °C | Ensures reproducible retention times. |
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 5.0 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
-
Standard Preparation (Optional but Recommended): If available, prepare a 1 mg/mL solution of azetidin-3-amine hydrochloride to confirm its retention time.
-
Injection: Inject 5 µL of the sample solution onto the HPLC system.
-
Analysis:
-
This compound will elute as the major, later peak.
-
Azetidin-3-amine, being much more polar, will elute significantly earlier.
-
Calculate the area-percent purity. A purity of >98% is recommended for most applications.
-
Section 4: Reagent Compatibility Summary
This table provides a quick reference for the compatibility of this compound with common classes of reagents.
| Reagent Class | Examples | Stability | Notes |
| Strong Brønsted Acids | HCl, TFA, H₂SO₄ | Labile | Rapid deprotection will occur.[2] |
| Lewis Acids | ZnBr₂, AlCl₃, TiCl₄ | Labile | Rapid deprotection will occur.[6] |
| Weak Acids | Acetic Acid, NH₄Cl | Caution | Slow deprotection is possible, especially with heat. |
| Strong Bases | NaOH, KOH, NaH | Stable | The Boc group is stable to strong bases.[1] |
| Weak Bases | Et₃N, DIPEA, K₂CO₃ | Stable | Generally compatible. |
| Oxidizing Agents | m-CPBA, H₂O₂ | Caution | The azetidine nitrogen can be oxidized. Store away from strong oxidizers.[9] |
| Reducing Agents | NaBH₄, LiAlH₄ | Stable | The carbamate is generally stable to hydride reagents. |
| Organometallics | Grignards, Organolithiums | Caution | The N-H proton of the carbamate is acidic and will quench one equivalent. |
| Pd Catalysts | Pd/C, Pd(OAc)₂ | Stable | Compatible with most standard cross-coupling conditions, provided the medium is not acidic. |
Conclusion
The utility of this compound in modern synthesis is clear, but its successful application hinges on a thorough understanding of its stability profile. The primary vulnerability is the acid-labile Boc protecting group. By carefully controlling the pH of reaction media, using fresh or appropriately stabilized solvents, and verifying reagent purity, researchers can effectively mitigate the risks of unintended deprotection and other degradation pathways. This proactive approach ensures the reliability of experimental results and the overall efficiency of the synthetic process.
References
- ALLGREEN. Tert-butyl (azetidin-3-yl)carbamate Hydrochloride (CAS 217806-26-3). [Link]
- Martin, D. B., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1601–1606. [Link]
- Chongqing Chemdad Co., Ltd. tert-Butyl (azetidin-3-yl)
- Smith, L. C., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 82–85. [Link]
- Wu, Y. Q., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]
- PubChem. tert-butyl N-(azetidin-3-yl)
- PubChem. tert-Butyl azetidin-3-yl(methyl)
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(49), 29511-29515. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guide: Acids. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guide: BOC Deprotection. [Link]
- Thompson, C. F., et al. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 25(1), 107-114. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | 217806-26-3 [sigmaaldrich.com]
- 5. tert-Butyl (azetidin-3-yl)carbamate hydrochloride CAS#: 217806-26-3 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Customized Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
Technical Support Center: Purification of tert-Butyl azetidin-3-ylcarbamate
Welcome to the technical support guide for tert-Butyl azetidin-3-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this critical building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own lab.
Section 1: Frequently Asked Questions (FAQs) - Impurity Identification & Analysis
This section addresses the crucial first step in any purification workflow: knowing what you are trying to remove and how to detect it.
Q1: What are the most common impurities I might encounter after synthesizing this compound?
The impurity profile of your crude product is intrinsically linked to your synthetic route. The most common synthesis involves reacting a salt of 3-aminoazetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Common Process-Related Impurities:
-
Unreacted Starting Materials:
-
3-Aminoazetidine: A highly polar and water-soluble starting material.
-
Di-tert-butyl dicarbonate (Boc₂O): Non-polar. While it's thermally unstable, unreacted amounts can persist.[1]
-
-
Reagent By-products:
-
tert-Butanol: Formed from the reaction of Boc₂O.
-
N,N'-di-tert-butyl dicarbonate: A potential side product.
-
-
Side-Reaction Products:
-
Dimerization/Oligomerization Products: Small, reactive molecules like azetidines can sometimes react with themselves.
-
Ring-Opened Products: The strained four-membered azetidine ring can be susceptible to cleavage under harsh acidic or basic conditions during workup.[2]
-
-
Residual Solvents: Any solvents used in the reaction and workup (e.g., Dichloromethane, THF, Ethyl Acetate, Water).[3]
Q2: How can I detect these impurities before and after purification?
A multi-pronged analytical approach is essential for both identifying impurities and verifying the purity of your final product.[4]
Recommended Analytical Techniques:
| Analytical Method | Purpose & Application |
| Thin-Layer Chromatography (TLC) | In-process monitoring. Ideal for quickly checking reaction completion and assessing the complexity of the crude mixture. A good first-pass tool to develop a column chromatography method. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Purity Assessment. The gold standard for determining the purity percentage of your main component and quantifying non-volatile impurities.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Purity. ¹H and ¹³C NMR are essential for confirming the chemical structure of your product and can reveal the presence of impurities if they are at sufficient levels (>1%). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Identification. Invaluable for identifying the molecular weights of unknown impurities separated by the LC, providing clues to their structure.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Residual Solvent & Volatile Impurity Analysis. The primary method for identifying and quantifying residual solvents and volatile by-products like tert-butanol.[5] |
Section 2: Troubleshooting Purification Protocols
Here, we provide detailed, step-by-step protocols for the most common purification techniques and address the specific issues you might face.
Workflow for Purification of this compound
Sources
- 1. JPH05310645A - Method for purifying di-tert-butyl dicarbonate - Google Patents [patents.google.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. biomedres.us [biomedres.us]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 217806-26-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: A Guide to Solubilizing Tert-Butyl Azetidin-3-ylcarbamate
As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in compound solubilization. Achieving a clear, stable solution is the bedrock of reproducible results, whether for a chemical synthesis or a biological assay. This guide is designed to provide both foundational knowledge and actionable troubleshooting protocols for working with tert-butyl azetidin-3-ylcarbamate and its common hydrochloride salt form. We will move beyond simple instructions to explain the physicochemical principles behind each strategy, empowering you to make informed decisions in your own experimental design.
Section 1: Core Concepts & Physicochemical Profile
This compound is a bifunctional molecule. The tert-butyloxycarbonyl (Boc) protecting group imparts significant nonpolar character, increasing its lipophilicity and solubility in many organic solvents.[1] Conversely, the secondary amine within the azetidine ring is a basic center (pKa ~8-9, typical for cyclic secondary amines) that can be protonated to form a salt.
This dual nature is key to understanding its solubility. The compound is often supplied as a hydrochloride (HCl) salt, which leverages the basicity of the azetidine nitrogen to create a more water-soluble form.[2][3]
| Property | Value (for Hydrochloride Salt) | Significance for Solubility |
| Molecular Formula | C₈H₁₇ClN₂O₂ | Indicates the presence of both hydrophobic (tert-butyl) and polar/ionizable (amine hydrochloride, carbamate) groups. |
| Molecular Weight | ~208.68 g/mol [3] | Standard for a small molecule building block. |
| Physical Form | White to off-white solid[4] | The compound's crystal lattice energy must be overcome by the solvent for dissolution to occur. |
| Storage | Room temperature, sealed in dry, dark place[2][4][5] | Proper storage prevents degradation that could alter physical properties, including solubility. |
Section 2: Frequently Asked Questions (FAQs)
Q1: I am using the hydrochloride salt. Why is it not dissolving in my neutral aqueous buffer (pH 7.4)?
A: While the hydrochloride salt form significantly enhances water solubility compared to the free base, there are limits. Several factors could be at play:
-
Concentration: You may be exceeding the compound's intrinsic aqueous solubility limit at that specific pH and temperature. Even soluble salts have a saturation point.
-
Buffer Composition: Certain buffer salts (e.g., phosphates) can sometimes interact with a dissolved compound and reduce its solubility, a phenomenon known as the "salting out" effect.
-
Kinetic vs. Thermodynamic Solubility: The rate of dissolution may be slow. The material may be thermodynamically soluble but requires more energy (e.g., mixing, gentle warming) to overcome the initial energy barrier of the crystal lattice.[6]
Q2: What is the best "all-purpose" solvent to create a high-concentration stock solution?
A: For preparing concentrated stock solutions (e.g., 10-100 mM) intended for dilution into aqueous media, a water-miscible polar aprotic solvent is typically the best choice.
-
Dimethyl sulfoxide (DMSO) is the industry standard. Its strong solvating power can disrupt the crystal lattice of a wide range of compounds.[]
-
Ethanol is another excellent choice and can be preferable for certain biological assays where DMSO might show toxicity.[][8]
Always dissolve the compound completely in the organic solvent before adding it to your aqueous system.
Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my cell culture media. What happened?
A: This is a common issue related to co-solvent systems.[9] The compound is soluble in 100% DMSO but not in the final, mostly aqueous environment of your experiment (e.g., 0.1% DMSO in media). The organic co-solvent concentration is too low to keep the hydrophobic compound in solution.
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your media, but the final DMSO concentration might still be acceptable.
-
Perform a Serial Dilution: Instead of a single large dilution, perform a stepwise dilution, perhaps first into a solution with a higher percentage of co-solvent before the final dilution into the assay medium.
-
Re-evaluate Your Solubilization Strategy: A pure co-solvent approach may not be suitable. Consider a pH-adjustment strategy or the use of other excipients if the final DMSO concentration must be kept extremely low.
Q4: Can I use heat or sonication to aid dissolution?
A: Yes, both are effective methods for overcoming kinetic barriers to solubility.
-
Sonication: Uses ultrasonic waves to agitate the solvent and break apart solid particles, increasing the surface area available for dissolution. This is generally a safe method.
-
Heating: Gently warming the solution (e.g., to 37-40°C) increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice. Caution: Only apply gentle heat and be aware of your compound's thermal stability. The Boc-protecting group can be sensitive to high temperatures or prolonged heating, especially under acidic conditions.[10]
Section 3: Troubleshooting Workflows & In-Depth Protocols
When initial attempts to dissolve the compound fail, a systematic approach is necessary. The workflow below outlines a decision-making process for effective troubleshooting.
Caption: Troubleshooting workflow for this compound solubility.
Protocol 1: Preparation of a Concentrated Stock Solution using an Organic Co-Solvent
This protocol is ideal for preparing a high-concentration stock for use in biological assays where the final concentration of the organic solvent is tolerable.
Objective: To create a 50 mM stock solution in DMSO.
Materials:
-
This compound (or its HCl salt)
-
High-purity DMSO[]
-
Analytical balance
-
Vortex mixer
-
Appropriately sized microcentrifuge tube or vial
Procedure:
-
Calculate Mass: Determine the mass of the compound needed. For a 1 mL stock of the HCl salt (MW ≈ 208.68 g/mol ): Mass = 0.050 mol/L * 0.001 L * 208.68 g/mol = 0.01043 g = 10.43 mg
-
Weigh Compound: Accurately weigh ~10.43 mg of the compound into a clean, dry vial.
-
Add Solvent: Add 1.0 mL of DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex vigorously for 1-2 minutes.[1]
-
Visual Inspection: Visually inspect the solution against a dark background to ensure no solid particles remain. If particulates are present, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Store the stock solution as recommended for the compound, typically at -20°C or -80°C for long-term stability.
Causality: DMSO is a powerful aprotic solvent that effectively solvates both the polar and nonpolar regions of the molecule, overcoming the crystal lattice energy to achieve dissolution at high concentrations. This method is fast, reliable, and suitable for high-throughput screening applications.[]
Protocol 2: Improving Aqueous Solubility via pH Adjustment
This protocol is designed for situations where the compound must be dissolved directly in an aqueous buffer without organic co-solvents. It is most relevant for the HCl salt form.
Objective: To dissolve this compound HCl in an aqueous buffer by ensuring an appropriate pH.
Mechanism: The solubility of this compound in water is critically dependent on the protonation state of the azetidine nitrogen. At a low pH, the nitrogen is protonated (R₂NH₂⁺), forming a charged species that is readily solvated by polar water molecules. At a high pH, it is deprotonated to the neutral free base (R₂NH), which is significantly less water-soluble and may precipitate.[][11][12]
Caption: pH-dependent equilibrium of the azetidine amine and its effect on water solubility.
Procedure:
-
Select Buffer: Choose a buffer system whose buffering range is acidic to neutral (e.g., MES, HEPES, or citrate). Avoid basic buffers like Tris or phosphate if your target pH is near or above 8 without careful validation.
-
Prepare Buffer: Prepare the buffer at the desired concentration but leave the final pH adjustment until after the compound is added.
-
Add Compound: Weigh the this compound HCl and add it to the buffer solution. Stir the suspension.
-
Adjust pH: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH with a calibrated meter. As the pH drops, the compound should begin to dissolve.
-
Finalize: Continue stirring and adjusting the pH until all the solid has dissolved and the target pH is reached. If the target pH is, for example, 7.4, starting with a slightly acidic solution and slowly titrating up with a dilute base (e.g., 0.1 M NaOH) can also be effective.
-
Filter: It is good practice to sterile-filter the final solution (0.22 µm filter) to remove any potential micro-precipitates or foreign particles.
Self-Validation: The protocol is self-validating. A clear solution upon reaching the target acidic/neutral pH confirms that the strategy was successful. If the compound precipitates, it indicates that the pH is too high for the desired concentration.
References
- Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). [Link]
- Co-solvent: Significance and symbolism. ScienceDirect. [Link]
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Cosolvent – Knowledge and References. Taylor & Francis. [Link]
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
- Cosolvent. Wikipedia. [Link]
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. ALLGREEN. [Link]
- tert-Butyl azetidin-3-yl(methyl)
- tert-butyl N-(azetidin-3-yl)
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Having great trouble with a Boc-protection reaction. Reddit. [Link]
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
- tert-Butyl (azetidin-3-yl)carbamate hydrochloride. Chongqing Chemdad Co., Ltd. [Link]
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health (NIH). [Link]
- Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. National Institutes of Health (NIH). [Link]
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
- pH Adjusting D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound hydrochloride | 217806-26-3 [sigmaaldrich.com]
- 3. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl (azetidin-3-yl)carbamate hydrochloride CAS#: 217806-26-3 [m.chemicalbook.com]
- 5. Customized Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
Technical Support Center: Reaction Monitoring for tert-Butyl azetidin-3-ylcarbamate
Welcome to the technical support guide for monitoring reactions involving tert-butyl azetidin-3-ylcarbamate. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges in reaction analysis using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment in a direct question-and-answer format.
Question 1: My TLC plate shows a vertical streak from the baseline for my starting material, this compound. What is causing this and how can I fix it?
Answer: Streaking is a common issue when analyzing amines on silica gel TLC plates and is typically caused by strong interactions between the basic amine and the acidic silica gel stationary phase. This leads to poor migration and band shape. This compound has a secondary amine within the azetidine ring that is sufficiently basic to cause this phenomenon.
Immediate Solutions:
-
Reduce Sample Concentration: You may have overloaded the plate.[1][2] Prepare a more dilute solution of your reaction mixture and spot a smaller amount.
-
Add a Basic Modifier to the Mobile Phase: To counteract the acidic nature of the silica, add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (TEA) or a few drops of ammonia solution in the developing chamber.[1] This neutralizes the acidic sites on the silica, allowing your amine to travel up the plate as a compact spot.
Causality Explained: The lone pair on the azetidine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface via acid-base interactions. This causes molecules to "stick" at various points as they travel up the plate, resulting in a continuous streak rather than a discrete spot. The basic modifier in the mobile phase preferentially interacts with these silanol groups, effectively "masking" them from your analyte.
Question 2: I see a new spot on my TLC, but its Rf is very close to my starting material. How can I confirm if the reaction is proceeding and improve the separation?
Answer: Poor separation (low ΔRf) is a frequent challenge, especially when the product of the reaction has a polarity similar to the starting material, which is common in N-alkylation or N-acylation reactions of this compound.
Troubleshooting Steps:
-
Utilize a Co-spot Lane: The most reliable way to assess small Rf differences is by using a "co-spot."[3] On your TLC plate, spot three lanes: Lane 1 (Starting Material), Lane 2 (Co-spot: spot starting material and reaction mixture in the same place), and Lane 3 (Reaction Mixture). If you see two distinct spots or an elongated, "snowman-shaped" spot in the co-spot lane, your compounds are different, and the reaction is likely forming a new product.[4]
-
Optimize the Mobile Phase:
-
Decrease Polarity: If both spots are high up the plate (Rf > 0.5), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., switch from 30% Ethyl Acetate/Hexane to 20%).[5]
-
Change Solvent Selectivity: If decreasing polarity doesn't work, change the solvents entirely. The interactions between analytes and the stationary phase are not just about polarity but also about specific intermolecular forces. Switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system can dramatically alter the separation.[5]
-
Question 3: My TLC indicates the reaction is complete (starting material is gone), but my LC-MS analysis shows no peak for the expected product mass. What's happening?
Answer: This discrepancy between TLC and LC-MS results often points to issues with analyte ionization or stability in the mass spectrometer source.[6][7] The Boc (tert-butoxycarbonyl) protecting group is known to be somewhat labile under certain MS conditions.[7][8]
Potential Causes & Solutions:
-
Poor Ionization in ESI: Your product may not be ionizing efficiently in the selected mode (positive or negative). This compound and its simple alkylated/acylated derivatives contain a basic nitrogen, making them excellent candidates for positive-ion electrospray ionization (ESI+). Ensure your mobile phase is slightly acidic (e.g., contains 0.1% formic acid) to promote protonation and formation of the [M+H]⁺ ion.[9]
-
In-Source Fragmentation/Rearrangement: The Boc group can undergo a facile McLafferty rearrangement in the heated ESI source, leading to the loss of isobutylene (56 Da).[7] Instead of seeing your [M+H]⁺, you might be seeing an ion corresponding to [M-Boc+H]⁺ or [M-C₄H₈+H]⁺. Check your mass spectrum for these fragment ions.
-
Matrix Effects: Components from your crude reaction mixture (salts, non-volatile reagents) can suppress the ionization of your analyte.[10]
-
Solution: Perform a simple sample cleanup before injection. A quick filtration through a syringe filter or a simple liquid-liquid extraction can often solve the problem. Dilute your sample significantly in the mobile phase before injection.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting TLC mobile phase for monitoring a reaction with this compound?
A good starting point for a molecule of this polarity is a mixture of a non-polar and a moderately polar solvent. A 1:1 mixture of Hexane/Ethyl Acetate is often a good first choice.[11] From there, you can adjust the ratio to achieve an Rf value for your starting material between 0.2 and 0.4, which provides a good window for observing the appearance of new, less polar (higher Rf) or more polar (lower Rf) products.[5] For more polar products, a Dichloromethane/Methanol system (e.g., 95:5) may be necessary.[11]
Q2: Which TLC stain is most effective for visualizing this compound and its derivatives?
Since the azetidine ring and the carbamate group do not contain strong UV chromophores, visualization under a UV lamp is often ineffective unless your reactant or product contains an aromatic ring. Therefore, chemical staining is required.
| Stain | Preparation & Use | Target Groups & Appearance |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5g KMnO₄ and 10g K₂CO₃ in 200mL water.[12] Dip plate and gently heat. | General stain for compounds that can be oxidized. Appears as yellow/brown spots on a purple background. Excellent for general-purpose visualization. |
| Ninhydrin | 0.2g ninhydrin in 100mL ethanol or butanol. Dip plate and heat carefully. | Stains primary and secondary amines.[13] The starting material's secondary amine will stain (often yellow to purple). If the reaction modifies this amine (e.g., N-alkylation to a tertiary amine), the product spot will not stain with ninhydrin, providing excellent confirmation. |
| Dragendorff's Stain | A two-solution stain (bismuth subnitrate/acetic acid and potassium iodide).[12] Dip plate; no heating required. | Useful for tertiary and quaternary amines.[13] The spots typically appear as orange or brown.[12] This is a good choice for confirming the formation of a tertiary amine product from your secondary amine starting material. |
Q3: What are the expected m/z values for this compound in LC-MS?
The molecular weight of the free base is 172.23 g/mol . In positive-ion ESI-MS, you should primarily look for the protonated molecule.
| Ion Species | Description | Calculated m/z |
| [M+H]⁺ | Protonated molecule | 173.13 |
| [M+Na]⁺ | Sodium adduct | 195.11 |
| [M-C₄H₈+H]⁺ | Loss of isobutylene from Boc group | 117.08 |
| [M-Boc+H]⁺ | Loss of the entire Boc group | 73.07 |
Note: The observation of adducts ([M+Na]⁺, [M+K]⁺) or fragments can depend heavily on the purity of the mobile phase and the energy settings of the mass spectrometer source.[10]
Section 3: Experimental Protocols & Workflows
Protocol 1: Standard TLC Monitoring of an N-Alkylation Reaction
-
Plate Preparation: Draw a faint pencil line ~1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).[11]
-
Sample Preparation:
-
SM: Dissolve a tiny amount of this compound in a volatile solvent (e.g., DCM or Ethyl Acetate).
-
RXN: At a specific time point (e.g., T=1h), withdraw a small aliquot (~5-10 µL) from the reaction flask using a capillary spotter.[3] Dilute this aliquot in a vial with ~0.5 mL of a volatile solvent.
-
-
Spotting: Using a capillary spotter, apply a small spot of the "SM" solution to the SM lane. Apply a spot of the "RXN" solution to the RXN lane. For the "CO" lane, first spot the SM solution, then carefully spot the RXN solution directly on top of it.[3] Ensure spots are small and tight.[11]
-
Development: Place the spotted plate in a TLC chamber containing the chosen mobile phase (e.g., 7:3 Hexane:EtOAc + 1% TEA). Ensure the solvent level is below the pencil line.[1] Let the solvent front migrate to ~1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and dry it completely. Dip the plate into a KMnO₄ staining solution, wipe the back, and gently warm with a heat gun until spots appear.
-
Analysis: Compare the spots. The disappearance of the SM spot in the RXN lane and the appearance of a new spot (with a different Rf) indicates reaction progress.
Workflow Diagram: TLC & LC-MS Reaction Monitoring
Caption: Workflow for monitoring a chemical reaction using TLC for progress and LC-MS for confirmation.
Troubleshooting Logic Diagram: Interpreting TLC Results
Caption: Decision tree for troubleshooting and interpreting common TLC plate results.
References
- Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-62.
- ChemicalDesk. (2011). TLC Stains Preparation. ChemicalDesk.Com.
- University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.
- Gao, J., et al. (2008). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
- PubMed. (2007). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. National Library of Medicine.
- EPFL. TLC Visualization Reagents.
- Dong, M.W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International.
- ResearchGate. (2008). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
- Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- ChemBAM. TLC troubleshooting.
- University of Colorado Boulder, Department of Chemistry. TLC Stains.
- Element Lab Solutions. LC-MS Troubleshooting.
- O'Brien, A. G., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Medium. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Smith, C. D., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.
- The Royal Society of Chemistry. Supporting Information.
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
- Agilent. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- The Royal Society of Chemistry. Supporting Information: D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal.
- Der Pharma Chemica. (2012). Scholars Research Library.
- Reddit. (2020). TLC Seperation of N-Boc thiol. r/OrganicChemistry.
- Northrop, B. H. FLASH OPTIMIZATION.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. National Center for Biotechnology Information.
- ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide.
Sources
- 1. silicycle.com [silicycle.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 6. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 13. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Crystallization of tert-Butyl azetidin-3-ylcarbamate
Welcome to the technical support resource for the crystallization of tert-butyl azetidin-3-ylcarbamate. As a key intermediate in pharmaceutical synthesis, achieving high purity and a stable crystalline form of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and validated protocols based on established chemical principles and field experience.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: My product has "oiled out" or remains a viscous, transparent oil after solvent removal. How can I induce crystallization and obtain a solid?
Answer:
This is one of the most common challenges encountered with Boc-protected intermediates, which often exhibit a reluctance to crystallize from a neat, concentrated state.[2] The oily appearance is typically due to a combination of high purity (which can sometimes inhibit nucleation), the presence of residual solvents, or the compound's hygroscopic nature.[2] The goal is to overcome the kinetic barrier to nucleation.
Root Cause Analysis & Solutions:
-
Residual Solvents: Trace amounts of a good solvent (e.g., DCM, EtOAc, THF) can act as a plasticizer, preventing the molecules from arranging into a crystal lattice.
-
Solution: Ensure your product is completely dry by placing it under high vacuum for an extended period (4-12 hours). Co-evaporation with a solvent that does not dissolve the product well, like hexane or heptane, can also help remove more stubborn residual solvents.
-
-
Lack of Nucleation Sites: Spontaneous crystallization requires the formation of a stable nucleus, which can be energetically unfavorable.
-
Solution 1: Seed Crystals: If available, adding a few microscopic seed crystals of pure this compound to the oil can provide a template for crystal growth.[3][4]
-
Solution 2: Trituration (Pulping): This is a highly effective technique. Add a weak polar or non-polar solvent in which the product is poorly soluble (e.g., n-hexane, diethyl ether, or cyclohexane).[3][5] Stir the mixture vigorously. The mechanical action and the solvent environment will force the oil to solidify. You should observe the oil transitioning into a white or off-white solid.
-
Solution 3: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can serve as nucleation points.
-
Workflow: From Oil to Solid
Caption: Troubleshooting workflow for inducing solidification.
Question 2: Crystallization occurred, but my yield is very low. How can I improve the recovery?
Answer:
Low yield indicates that a significant portion of your product remains dissolved in the mother liquor. This is governed by the compound's solubility in the final solvent mixture at the isolation temperature.
Root Cause Analysis & Solutions:
-
Inappropriate Solvent/Anti-Solvent Ratio: The final solvent composition may still be too "good" a solvent for your compound.
-
Solution: Increase the proportion of the anti-solvent. This should be done slowly to avoid crashing out impurities. A good starting point is a 1:3 to 1:5 ratio of solvent to anti-solvent, but this may need to be optimized up to 1:10.
-
-
Insufficient Cooling: Solubility is temperature-dependent. The warmer the solution, the more product will remain dissolved.
-
Solution: After adding the anti-solvent, cool the mixture in an ice bath (0-5 °C) or even a freezer (-10 to -20 °C), if the solvent system allows, for several hours to maximize precipitation.
-
-
Premature Isolation: Crystallization is not instantaneous. A "maturation" or "ageing" period is often required for the equilibrium to shift towards the solid state.
-
Solution: After cooling, allow the slurry to stir for at least 1-2 hours (or even overnight) before filtration. This allows for more complete crystallization.
-
-
Pressure Effects (for Carbamates): Interestingly, for some carbamate systems, maintaining a higher pressure during crystallization can unexpectedly and significantly increase the recovery percentage.[6] While less common in standard lab setups, this principle highlights the complex thermodynamics at play.
Question 3: The isolated product consists of very fine needles, clumps together, and is difficult to filter. What causes this, and how can I get better quality crystals?
Answer:
This issue points to rapid, uncontrolled crystallization, where nucleation far outpaces crystal growth.[7] This process traps impurities and solvent, leading to poor crystal habit, agglomeration, and difficult handling.[7]
Root Cause Analysis & Solutions:
-
Rapid Cooling or Anti-Solvent Addition: Adding the anti-solvent too quickly or crash-cooling the solution causes a sudden, massive supersaturation, leading to the formation of many small crystals.
-
Solution: Slow down the process. Add the anti-solvent dropwise over 15-30 minutes with efficient stirring. Cool the solution gradually; for example, allow it to cool to room temperature first, then move it to an ice bath. A controlled cooling rate is key.[7]
-
-
Insufficient Agitation: Poor mixing can create localized areas of high supersaturation, leading to uncontrolled precipitation.
-
Solution: Ensure the mixture is stirring at a rate sufficient to keep the solids suspended and maintain a homogenous temperature and concentration throughout the vessel.
-
FAQs (Frequently Asked Questions)
Q: What are the recommended solvent and anti-solvent systems for crystallizing this compound?
A: While the optimal system is always determined empirically, several combinations are known to be effective for Boc-protected amines and carbamates. The goal is to dissolve the compound in a minimal amount of a "good" polar solvent and then induce precipitation by adding a "poor" non-polar anti-solvent.
| Good Solvents (for Dissolution) | Anti-Solvents (for Precipitation) | Typical Ratio (Solvent:Anti-Solvent) | Notes |
| Ethyl Acetate (EtOAc) | n-Hexane or n-Heptane | 1:3 to 1:10 | A very common and effective system. |
| Dichloromethane (DCM) | n-Hexane or Diethyl Ether | 1:5 to 1:10 | DCM must be thoroughly removed as it's a common residual solvent. |
| Isopropanol (IPA) | n-Heptane | 1:2 to 1:5 | Good for producing dense, easily filterable crystals. |
| Acetonitrile (MeCN) | Water or Methyl tert-butyl ether (MTBE) | Varies | Use if the compound is highly polar. |
Q: How can I assess the purity of my final crystalline product?
A: Purity assessment is critical. Several analytical techniques are recommended for this compound.[1]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity analysis. A typical setup would use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA.[1]
-
Quantitative Nuclear Magnetic Resonance (qNMR): This is a primary method for determining absolute purity without needing a specific reference standard of the analyte.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, especially residual solvents.[1]
Q: What are the proper storage conditions for the crystallized material?
A: this compound (and its salts) should be stored in a tightly sealed container to protect it from moisture and air. Keep it in a dark, dry place at room temperature.[8][9] The Boc-protecting group can be sensitive to strong acids, so storage away from acidic vapors is also advised.
Key Experimental Protocols
Protocol 1: General Crystallization via Anti-Solvent Addition
This protocol describes a standard method for purifying the compound by crystallization.
-
Dissolution: In a clean, dry flask, dissolve the crude this compound in a minimal amount of a suitable "good" solvent (e.g., Ethyl Acetate) at room temperature. Gentle warming (30-40°C) can be used if necessary, but avoid excessive heat.
-
Hot Filtration (Optional): If any insoluble matter is present, perform a hot filtration to remove it.
-
Cooling & Anti-Solvent Addition: Allow the solution to cool to room temperature. Begin adding the anti-solvent (e.g., n-Hexane) dropwise with vigorous stirring.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy, indicating the onset of nucleation. If no crystals form, add a seed crystal or scratch the flask.
-
Crystal Growth: Once nucleation begins, continue the slow, dropwise addition of the remaining anti-solvent.
-
Maturation (Aging): After all the anti-solvent has been added, cool the slurry in an ice bath (0-5 °C) and continue to stir for at least 1-2 hours to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold anti-solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Workflow: Anti-Solvent Crystallization
Caption: Standard workflow for anti-solvent crystallization.
References
- PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.
- UreaKnowHow.
- ALLGREEN. Customized Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No. 217806-26-3 Manufacturers, Suppliers. [Link]
- Google Patents.
- BC Insight. Problem No.
- Google Patents.
- National Institutes of Health.
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
- Chongqing Chemdad Co., Ltd. tert-Butyl (azetidin-3-yl)
- Google Patents.
- Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
- Google Patents.
- Google Patents.
- Achieve Chem.
- Patsnap.
- Hangzhou Longshine Bio-Tech Co.,LTD. Tert-Butyl (azetidin-3-yl)
- Organic Syntheses.
- National Institutes of Health. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
- ResearchGate. How to get (or crystallize)
- National Institutes of Health. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
- PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate.
- Sunway Pharm Ltd. This compound hydrochloride - CAS:217806-26-3. [Link]
- MySkinRecipes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 6. US5316554A - Method for processing crystalline ammonium carbamate - Google Patents [patents.google.com]
- 7. achievechem.com [achievechem.com]
- 8. This compound hydrochloride | 217806-26-3 [sigmaaldrich.com]
- 9. Customized Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
Technical Support Center: Chiral Integrity in tert-Butyl azetidin-3-ylcarbamate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral azetidine derivatives, a critical scaffold in modern medicinal chemistry. The focus of this document is to provide in-depth troubleshooting and practical guidance for maintaining stereochemical integrity during the synthesis of tert-Butyl azetidin-3-ylcarbamate. The inherent ring strain and substitution patterns of azetidines make them valuable but challenging synthetic targets.[1][2][3] This guide addresses common questions and pitfalls encountered in the laboratory, with an emphasis on the mechanistic principles that govern success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary concern is racemization. At which stages of the synthesis is the stereocenter at C3 most vulnerable?
A1: The C3 stereocenter of the azetidine ring is susceptible to racemization primarily under two conditions:
-
During Ring Formation/Modification: Any reaction step that involves the formation or cleavage of bonds at or adjacent to the C3 position can pose a risk. For instance, in syntheses starting from chiral precursors like aspartic acid, the intramolecular cyclization step is critical.[4][5] While efficient, harsh conditions or unsuitable leaving groups can lead to side reactions that compromise stereochemical purity.
-
Under Non-neutral pH Conditions: The azetidine nitrogen, being a secondary amine in the deprotected state, can be protonated under acidic conditions. This can facilitate ring-opening/closing equilibria, especially if there are nucleophilic or electrophilic centers within the molecule that can participate in intramolecular reactions.[2][3] Similarly, strongly basic conditions can promote epimerization via deprotonation-reprotonation at the C3 position if an activating group is present.
A key strategy to mitigate these risks is the use of appropriate protecting groups on the azetidine nitrogen. The tert-butoxycarbonyl (Boc) group is widely used for this purpose as it is stable under a variety of reaction conditions and can be removed under relatively mild acidic conditions.[6][7]
Q2: I am starting from a chiral pool material. What are the recommended starting materials and key transformations to access enantiopure this compound?
A2: A common and effective strategy is to start from commercially available chiral precursors. L-aspartic acid is a popular choice as it possesses the required carbon skeleton and stereochemistry.[4]
A representative synthetic sequence involves:
-
Orthogonal Protection: The two carboxylic acid groups and the amino group of aspartic acid are differentially protected.
-
Selective Reduction and Activation: The β-carboxyl group is selectively reduced to a primary alcohol, which is then converted into a good leaving group (e.g., a tosylate or mesylate).
-
Intramolecular Cyclization: The protected amino group displaces the leaving group to form the azetidine ring. This step is critical for preserving stereochemistry.
-
Functional Group Interconversion: The remaining protected carboxyl group at C2 is converted to the desired carbamate at C3. This often involves a Curtius, Hofmann, or Lossen rearrangement.
-
Deprotection/Reprotection: Finally, any protecting groups on the azetidine nitrogen are removed and replaced with the Boc group if not already installed.
dot graph "Chiral_Pool_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: "Synthetic pathway from L-aspartic acid."
Q3: I am observing significant byproducts during the oxidation of N-Boc-3-hydroxyazetidine to N-Boc-3-azetidinone. How can I improve the yield and purity?
A3: The oxidation of N-Boc-3-hydroxyazetidine is a crucial step in many synthetic routes to 3-substituted azetidines.[8] Common issues include incomplete conversion and the formation of over-oxidation or degradation products.
| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues & Troubleshooting |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Mild, high-yielding | Can be expensive, workup requires quenching with NaHCO₃/Na₂S₂O₃. Ensure DMP is fresh. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C | High yields, good for sensitive substrates | Requires cryogenic temperatures, unpleasant odor. Ensure strict anhydrous conditions. |
| Parikh-Doering Oxidation | SO₃·pyridine, DMSO, Et₃N, CH₂Cl₂ | Milder than Swern, no cryogenic temps | Can be slower, requires careful control of stoichiometry. |
Troubleshooting Protocol: Dess-Martin Periodinane Oxidation [8]
-
Reagent Quality: Ensure the Dess-Martin periodinane is of high purity and has been stored under anhydrous conditions.
-
Anhydrous Conditions: The reaction should be carried out in a dry flask under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous dichloromethane as the solvent.
-
Stoichiometry: Use a slight excess of DMP (1.1-1.2 equivalents) to drive the reaction to completion.
-
Temperature Control: While the reaction is typically run at room temperature, for sensitive substrates, starting at 0 °C and allowing it to slowly warm to room temperature can minimize side reactions.
-
Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC). The product, N-Boc-3-azetidinone, is more polar than the starting alcohol.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This will neutralize acidic byproducts and reduce excess DMP.
-
Purification: The crude product should be purified by silica gel column chromatography.
dot graph "Oxidation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];
} caption: "Workflow for DMP oxidation."
Q4: My attempts at intramolecular cyclization are resulting in low yields and some racemization. What factors should I consider to optimize this step?
A4: The intramolecular nucleophilic substitution to form the azetidine ring is a classic example of a 4-exo-tet cyclization. The success of this step hinges on several factors:
-
Choice of Leaving Group: A good leaving group is essential. Tosylates (Ts) and mesylates (Ms) are commonly used. For more challenging cyclizations, a triflate (Tf) or nosylate (Ns) group may be necessary.
-
Base: A non-nucleophilic base is crucial to deprotonate the amine without competing in the substitution reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Cesium carbonate is often particularly effective due to the "cesium effect," which can enhance the rate of intramolecular reactions.
-
Solvent: A polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Concentration: The reaction should be run under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
-
Temperature: Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion. However, excessive heat can promote elimination side reactions and potentially racemization.
Example Optimization Table:
| Entry | Leaving Group | Base (equiv) | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | OMs | K₂CO₃ (2.0) | MeCN | 80 | 45 | 92 |
| 2 | OTs | K₂CO₃ (2.0) | MeCN | 60 | 65 | 98 |
| 3 | OTs | Cs₂CO₃ (1.5) | MeCN | 40 | 85 | >99 |
| 4 | OTs | DBU (1.2) | DMF | 40 | 78 | 97 |
As the table suggests, a combination of a good leaving group (OTs) and a suitable base (Cs₂CO₃) at a moderate temperature can significantly improve both the yield and the enantiomeric excess.
Q5: Can you explain the potential for racemization via ring-opening and closing mechanisms and how to avoid it?
A5: The strained four-membered ring of azetidine is susceptible to ring-opening reactions, particularly when activated.[9][10] If the ring opens in a way that temporarily destroys the C3 stereocenter, subsequent re-closure can lead to a racemic or epimerized product.
This is a particular concern under acidic conditions.[2][3] Protonation of the azetidine nitrogen makes the ring carbons more electrophilic. If a nucleophile attacks a carbon atom of the ring, a ring-opened intermediate is formed. If this intermediate can re-cyclize, the stereochemistry at C3 may be scrambled.
dot graph "Racemization_Mechanism" { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];
} caption: "Potential racemization pathway."
Prevention Strategies:
-
Maintain Neutral pH: Whenever possible, conduct reactions and workups under neutral conditions, especially when the azetidine nitrogen is unprotected.
-
Use of N-Protecting Groups: The Boc group is effective at preventing protonation of the azetidine nitrogen under most conditions, thus deactivating the ring towards nucleophilic attack.[7]
-
Avoid Strong Nucleophiles with Unprotected Azetidines: If the azetidine nitrogen must be unprotected, avoid the use of strong, aggressive nucleophiles that could promote ring-opening.
-
Temperature Control: Keep reaction temperatures as low as possible to disfavor high-energy ring-opening pathways.
By carefully selecting reagents, protecting groups, and reaction conditions, the synthesis of enantiomerically pure this compound can be achieved with high fidelity.
References
- BenchChem. (n.d.). Chiral Synthesis of 3-Aminoazetidine Derivatives: Application Notes and Protocols.
- Milton, J. P., & Fossey, J. S. (2020).
- Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry.
- Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
- G.M. Borrajo-Calleja, S. viz, A.M.d.L.P. C.L.O.T.B. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry.
- Holladay, M. W., Lin, C. W., May, C. S., Witt, D. S., & Miller, T. R. (1998). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Journal of Medicinal Chemistry.
- S.G. O'Brien, A.M.P. J.D.S. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
- S.G. O'Brien, A.M.P. J.D.S. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications.
- D.K. Sharma, D.K.T. V.G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
- J.M. Smith, T.A.P. M.A.S. J.W.T. A.J.B. M.N. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- ALLGREEN. (n.d.). Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3.
- PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.
- Loev, B., & Kormendy, M. F. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses.
- M.R. Biscoe, S.L.B. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
- L.M. Kammer, J.B. G.L. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.
- Chongqing Chemdad Co., Ltd. (n.d.). tert-Butyl (azetidin-3-yl)carbamate hydrochloride.
- BenchChem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions.
- Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
Navigating the Synthesis of tert-Butyl azetidin-3-ylcarbamate: A Technical Guide to Overcoming Scale-Up Challenges
For Immediate Release
This technical support guide is tailored for researchers, scientists, and drug development professionals involved in the synthesis of tert-butyl azetidin-3-ylcarbamate. As a critical building block in numerous pharmaceutical development programs, understanding and mitigating the challenges associated with its scale-up is paramount for efficient and robust manufacturing. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered when transitioning from laboratory to pilot or production scale.
Introduction to the Challenges
The synthesis of this compound, typically achieved through the N-Boc protection of 3-aminoazetidine, appears straightforward on paper. However, scaling this reaction introduces complexities related to reaction kinetics, heat and mass transfer, impurity profiles, and product isolation. This guide, drawing from established chemical principles and process development experience, aims to provide practical solutions to these challenges.
Troubleshooting Guide
Problem 1: Inconsistent or Low Yields Upon Scale-Up
Q: My reaction yield dropped from >90% at the 10 g scale to around 70% at the 1 kg scale. What are the likely causes?
A: This is a frequent issue when scaling up the Boc protection of amines. The primary culprits are often related to mixing, temperature control, and the stoichiometry of reagents.
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration. This can promote side reactions and decomposition of the starting material or product. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Poor Temperature Control: The reaction of 3-aminoazetidine with di-tert-butyl dicarbonate (Boc anhydride) is exothermic. Without adequate cooling capacity in a larger reactor, the internal temperature can rise, leading to the formation of byproducts.
-
Slow Reagent Addition: On a larger scale, the rate of addition of Boc anhydride becomes critical. A slow, controlled addition allows for better management of the reaction exotherm.
Problem 2: Formation of Impurities
Q: I am observing a significant amount of an unknown impurity in my crude product that was not present in the lab-scale reaction. How can I identify and mitigate this?
A: The impurity profile can change significantly upon scale-up. Common impurities in this reaction include:
-
tert-Butyl isocyanate and Urea Derivatives: These can form from the decomposition of Boc anhydride, especially at elevated temperatures. The isocyanate can then react with the starting amine to form a urea byproduct.
-
Di-Boc Protected Azetidine: While less common for the exocyclic amine, over-reaction can occur if the reaction conditions are not carefully controlled.
-
Impurities from Starting Materials: Commercial 3-aminoazetidine is often supplied as a dihydrochloride salt, which may contain residual impurities from its synthesis. It is crucial to use a high-quality starting material.
Mitigation Strategies:
-
Strict Temperature Control: Maintain a consistent internal reaction temperature, ideally between 0-10 °C, during the addition of Boc anhydride.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and carbon dioxide.
-
Starting Material Quality: Ensure the 3-aminoazetidine starting material is of high purity and that the in-situ neutralization is complete before adding the Boc anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for scaling up this reaction?
A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for this reaction. At scale, factors such as solvent toxicity, ease of removal, and potential for side reactions should be considered. Acetonitrile is also a viable option and can be advantageous for its ability to dissolve both the amine salt and the free base.
Q2: How should I handle the 3-aminoazetidine dihydrochloride starting material at a larger scale?
A2: The dihydrochloride salt must be neutralized before the reaction with Boc anhydride. This is typically done in situ using a suitable base such as triethylamine or diisopropylethylamine. It is critical to ensure complete neutralization to avoid side reactions and to accurately determine the stoichiometry of the free amine.
Q3: What are the safety considerations for handling di-tert-butyl dicarbonate (Boc anhydride) at scale?
A3: Di-tert-butyl dicarbonate is thermally unstable and can decompose, releasing carbon dioxide gas. This can lead to pressure build-up in sealed containers.[1] It is recommended to store it in a cool, well-ventilated area and to use it in a well-ventilated fume hood. The decomposition can be accelerated by moisture and acidic or basic conditions.
Q4: My product is an oil at room temperature, making isolation difficult. What can I do?
A4: While this compound can sometimes be an oil or a low-melting solid, it can often be induced to crystallize from a suitable solvent system. A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., heptane or hexane) until turbidity is observed. Cooling and seeding with a small crystal can promote crystallization.
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of this compound
This protocol is intended for experienced process chemists and should be adapted based on the specific equipment and safety procedures of your facility.
Materials:
-
3-Aminoazetidine dihydrochloride
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-aminoazetidine dihydrochloride (1.0 eq) and dichloromethane (10 L/kg of starting material).
-
Cool the suspension to 0-5 °C.
-
Slowly add triethylamine (2.2 eq) via the addition funnel, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1 hour to ensure complete neutralization.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (1.1 eq) in dichloromethane (2 L/kg of Boc anhydride).
-
Slowly add the Boc anhydride solution to the reactor over 2-3 hours, maintaining the internal temperature between 0-10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 10-15 °C and quench by the slow addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Protocol 2: Crystallization of this compound
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add n-heptane with stirring until a persistent cloudiness is observed.
-
Add a small amount of ethyl acetate to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystallization begins, cool the mixture to 0-5 °C and hold for several hours to maximize crystal growth.
-
Collect the crystals by filtration, wash with cold n-heptane, and dry under vacuum.
Data Presentation
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Yield | >90% | 70-85% | Efficient heat and mass transfer are crucial. |
| Solvent Volume | ~100 mL | ~12 L | Solvent ratios may need to be adjusted for optimal stirring and work-up. |
| Reaction Time | 4-6 hours | 12-16 hours | Slower reagent addition and longer reaction times are often necessary. |
| Purity (crude) | ~95% | 85-95% | Impurity profile can change; careful control of temperature is key. |
Visualizations
Workflow for Troubleshooting Low Yields
Caption: Decision tree for troubleshooting low yields.
Impurity Formation Pathways
Caption: Potential impurity formation pathways.
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- Organic Syntheses. (n.d.). Di-tert-butyl dicarbonate.
- Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE).
- Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- ResearchGate. (2006). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.
Sources
Technical Support Center: Catalyst Selection for tert-Butyl azetidin-3-ylcarbamate Reactions
Welcome to the technical support center for reactions involving tert-butyl azetidin-3-ylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve robust, reproducible results.
The azetidine ring is a valuable structural motif in medicinal chemistry, often used as a saturated, less lipophilic bioisostere for phenyl rings or to introduce conformational rigidity. This compound is a key building block for introducing this moiety. The most common and powerful method for its functionalization is the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction, which will be the primary focus of this guide.[1][2]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning phase of your experiment.
Q1: What is the best catalytic system for the N-arylation of this compound?
A: For the Buchwald-Hartwig amination of this substrate, palladium-based catalysts are the industry standard.[1] A highly effective and reliable system consists of a palladium precatalyst and a bulky, electron-rich phosphine ligand. Specifically, "third-generation" (G3) or "fourth-generation" (G4) Buchwald precatalysts are recommended as they rapidly and cleanly generate the active Pd(0) species.[3][4]
-
For Aryl Bromides/Iodides: A combination like Pd(OAc)₂ with a ligand such as XPhos or RuPhos , or a precatalyst like XPhos Pd G3 , is an excellent starting point.
-
For Aryl Chlorides/Triflates: These less reactive electrophiles often require more electron-rich and sterically hindered ligands. Ligands from the biarylphosphine class, such as BrettPhos , CPhos , or tBuXPhos , are often necessary for efficient coupling.[4][5]
A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used, and the reaction is run in an anhydrous, aprotic solvent like toluene or 1,4-dioxane.[6][7]
Q2: Why are bulky, electron-rich phosphine ligands so critical for this reaction?
A: The ligand's role is multifaceted and crucial for the success of the catalytic cycle.[8]
-
Stabilization: The ligand stabilizes the Pd(0) center, preventing its precipitation as palladium black.
-
Promoting Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide to the Pd(0) complex—the first and often rate-limiting step of the cycle.
-
Facilitating Reductive Elimination: The steric bulk of the ligand promotes the final, product-forming step: reductive elimination. This steric pressure forces the aryl group and the nitrogen atom closer together on the metal center, leading to the formation of the C-N bond and regeneration of the Pd(0) catalyst.[1]
Without the correct ligand, the catalytic cycle can stall, leading to low yields or complete reaction failure.
Q3: Can the Boc (tert-butoxycarbonyl) protecting group cause problems?
A: Yes, under certain conditions. The Boc group is generally stable but can be sensitive to strongly basic conditions, especially at elevated temperatures.[5] Using an excessively strong base or very high temperatures (>120 °C) for prolonged periods can lead to partial or complete deprotection of the carbamate. If this occurs, the resulting free amine can potentially undergo double arylation or act as a ligand, poisoning the catalyst. It is crucial to use the mildest conditions that afford a reasonable reaction rate.
Q4: Are there alternatives to palladium catalysts?
A: While palladium is dominant, other metals can be used. Copper-catalyzed Ullmann-type couplings are a classic alternative, though they often require higher temperatures.[5] More recently, nickel-catalyzed cross-couplings have emerged as a powerful and cost-effective option for certain C-N bond formations, particularly for constructing molecules with all-carbon quaternary centers on the azetidine ring.[9][10] Iron-catalyzed protocols have also been developed for coupling 3-iodoazetidines with Grignard reagents.[11] However, for general N-arylation of this compound, palladium systems remain the most versatile and well-understood.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems encountered during your experiment.
Problem 1: Low or No Conversion of Starting Materials
Q: I ran my reaction overnight, but LC-MS analysis shows mostly unreacted starting materials. What went wrong?
A: This is a common issue that can stem from several sources. The key is to identify the root cause systematically.
-
Cause A: Inactive Catalyst. The most frequent culprit is catalyst deactivation due to oxygen or moisture. Palladium(0) is sensitive to oxidation.
-
Solution: Ensure your solvent and reagents are anhydrous and that the reaction vessel was properly purged with an inert gas (Argon or Nitrogen). Degassing the solvent by sparging with inert gas for 15-30 minutes before use is highly recommended. Using a modern precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can be more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][5]
-
-
Cause B: Inappropriate Ligand/Base Combination. The choice of ligand is critical and substrate-dependent. An aryl chloride will not react under conditions optimized for an aryl iodide.[5]
-
Solution: For unreactive aryl halides (especially chlorides), switch to a more electron-rich, sterically hindered ligand (e.g., BrettPhos). Ensure your base is strong enough (NaOt-Bu or LHMDS are common choices) and sufficiently soluble in the reaction medium.
-
-
Cause C: Poor Reagent Quality.
-
Solution: Use freshly purchased, high-purity reagents. The aryl halide should be pure, and the base should be handled in a glovebox if possible, as alkali metal tert-butoxides are highly hygroscopic.
-
-
Cause D: Inhibitory Effects. When using aryl iodides, the iodide anion generated during the reaction can sometimes inhibit the catalyst.[3][8]
-
Solution: Running the reaction in a less polar solvent, such as toluene, can mitigate this issue by reducing the solubility of the inhibitory iodide salts.[3]
-
Troubleshooting Flowchart for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Problem 2: Significant Side Product Formation
Q: My reaction worked, but I have major side products that are difficult to separate. What are they and how do I avoid them?
A: The two most common side products in Buchwald-Hartwig reactions are hydrodehalogenation of the aryl halide and formation of a biaryl homocoupling product.
-
Cause A: Hydrodehalogenation. This occurs when the aryl halide is converted to the corresponding arene (Ar-X → Ar-H). It can arise from β-hydride elimination from the palladium amide intermediate or from protonolysis of an Ar-Pd-H species.
-
Solution: This side reaction is often exacerbated by moisture. Rigorous drying of reagents and solvent is the first line of defense. Additionally, ensuring a sufficient concentration of the amine nucleophile can help favor the desired C-N coupling pathway.
-
-
Cause B: Boc-Group Cleavage. As mentioned in the FAQ, harsh basic conditions can cleave the Boc protecting group.
-
Solution: Switch to a milder base if possible (e.g., K₃PO₄ or Cs₂CO₃), although this may require a more active catalyst system and higher temperatures. Alternatively, lower the reaction temperature and accept a longer reaction time. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.
-
-
Cause C: Ring Opening. While less common for azetidines compared to the more strained aziridines, ring-opening can occur under harsh conditions, though palladium-catalyzed N-arylation conditions are generally mild enough to prevent this.[2]
-
Solution: Stick to established temperature ranges for these couplings (typically 80-110 °C). Avoid excessively high temperatures.
-
Recommended Catalyst Systems for N-Arylation
| Aryl Halide (Ar-X) | Palladium Source | Recommended Ligand | Base | Solvent | Temp (°C) |
| Aryl Iodide | XPhos Pd G3 | XPhos | NaOt-Bu | Toluene | 80-100 |
| Aryl Bromide | RuPhos Pd G3 | RuPhos | NaOt-Bu | Toluene | 100-110 |
| Aryl Chloride | BrettPhos Pd G3 | BrettPhos | LHMDS or K₃PO₄ | 1,4-Dioxane | 100-120 |
| Aryl Triflate | CPhos Pd G4 | CPhos | NaOt-Bu | 1,4-Dioxane | 80-100 |
Validated Experimental Protocol: N-Arylation of this compound with 4-Bromotoluene
This protocol provides a reliable starting point for your experiments.
Reagents:
-
This compound (1.0 equiv)
-
4-Bromotoluene (1.2 equiv)
-
RuPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the RuPhos Pd G3 precatalyst (0.02 equiv) and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv) and 4-bromotoluene (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under an argon blanket. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Experimental Workflow Diagram
Caption: Standard workflow for a Buchwald-Hartwig N-arylation reaction.
References
- BenchChem. (2025). troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. BenchChem Technical Support. Available online.[8]
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma. Available online.[3]
- Foo, K. et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization.
- Witulski, B., Senft, S., & Jost, O. (2005). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis. Available online.[2]
- Wikipedia contributors. (2023).
- Reddit Community. (2018).
- Chemistry Stack Exchange Community. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available online.[6]
- American Chemical Society Green Chemistry Institute. (2025).
- Foo, K. et al. (2023).
- Tsuchiya, Y. et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry. Available online.[4]
- Parmar, D. et al. (2015). Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. [PDF] Palladium-catalyzed N-arylation reactions with aziridine and azetidine | Semantic Scholar [semanticscholar.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of tert-Butyl azetidin-3-ylcarbamate by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the rigorous assessment of starting materials and intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). tert-Butyl azetidin-3-ylcarbamate is a pivotal building block in the synthesis of numerous pharmaceutical compounds, making the accurate determination of its purity a critical, non-negotiable step. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of this compound, offering experimentally grounded insights into methodological choices and their subsequent impact on resolution, speed, and sensitivity.
We will dissect a primary reversed-phase (RP-HPLC) method and compare it against a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, a technique often better suited for polar compounds. This comparison aims to equip researchers, analytical chemists, and drug development professionals with the knowledge to make informed decisions for their specific analytical challenges.
The Analytical Challenge: The Physicochemical Nature of this compound
This compound is a small, relatively polar molecule containing a secondary amine within the azetidine ring and a carbamate functional group. This polarity can present a challenge for traditional reversed-phase chromatography, where retention on non-polar stationary phases (like C18) can be poor, leading to elution near the solvent front and inadequate separation from polar impurities.
The primary objectives of any purity method for this intermediate are:
-
Quantification: To accurately determine the percentage purity of the main compound.
-
Impurity Profiling: To separate, detect, and quantify any process-related impurities or degradation products.
-
Specificity: To ensure the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Method Comparison: Reversed-Phase (RP-HPLC) vs. Hydrophilic Interaction Liquid Chromatography (HILIC)
The choice of chromatographic mode is arguably the most critical decision in method development. Here, we compare a standard RP-HPLC method against a HILIC method, evaluating them on key performance metrics.
The Workhorse: A Validated RP-HPLC Method
Reversed-phase HPLC is the most common chromatographic technique due to its robustness and versatility. For this compound, a successful RP-HPLC separation often requires careful selection of a suitable stationary phase and mobile phase modifiers to achieve adequate retention and peak shape.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Causality Behind Choices:
-
C18 Column: The universal choice for reversed-phase, providing a non-polar stationary phase.
-
TFA as a Modifier: The use of an ion-pairing agent like TFA is crucial. It pairs with the basic amine in the azetidine ring, improving peak shape by reducing tailing and enhancing retention on the C18 column.
-
Gradient Elution: A gradient is employed to ensure that impurities with a wider polarity range are eluted and detected within a reasonable timeframe.
The Alternative: A HILIC Method for Enhanced Retention
HILIC is an increasingly popular alternative for the analysis of polar compounds that are poorly retained in reversed-phase mode. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent, typically acetonitrile. A thin aqueous layer is formed on the stationary phase, and analytes partition into this layer, leading to the retention of polar compounds.
Experimental Protocol: HILIC
-
Sample Preparation: Same as the RP-HPLC method.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Amide or Silica-based, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.8.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.8.
-
Gradient: 0% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Causality Behind Choices:
-
Amide/Silica Column: These polar stationary phases are characteristic of HILIC and facilitate the retention of polar analytes.
-
High Organic Mobile Phase: The high initial concentration of acetonitrile is essential for establishing the aqueous layer on the stationary phase and enabling the HILIC retention mechanism.
-
Ammonium Acetate Buffer: A volatile buffer like ammonium acetate is used to control the pH and ionic strength, which can significantly influence retention and peak shape in HILIC. It is also compatible with mass spectrometry if hyphenation is desired.
Performance Comparison: Head-to-Head Data
To provide a clear comparison, the following table summarizes the expected performance of each method based on typical results for similar analytes.
| Parameter | RP-HPLC Method | HILIC Method | Commentary |
| Retention Factor (k) of Main Peak | ~1.5 - 2.5 | > 3.0 | HILIC provides significantly better retention for the polar main analyte, moving it away from the solvent front. |
| Resolution (Rs) from a Key Polar Impurity | Potentially < 1.5 | > 2.0 | The alternative selectivity of HILIC often provides superior resolution for polar impurities that co-elute in RP mode. |
| Peak Tailing Factor | ~1.2 - 1.5 | ~1.0 - 1.2 | HILIC can sometimes offer more symmetrical peaks for highly basic compounds compared to RP-HPLC, even with ion-pairing agents. |
| Run Time | ~20 minutes (including re-equilibration) | ~20 minutes (including re-equilibration) | Run times are comparable, but HILIC may require longer equilibration times between injections. |
| Sensitivity (LOD/LOQ) | Moderate | Potentially Higher | The higher concentration of organic solvent in the HILIC mobile phase can lead to more efficient nebulization and ionization if coupled with a mass spectrometer. |
| Robustness | High | Moderate to High | RP-HPLC is generally considered more robust and less susceptible to small variations in mobile phase composition. HILIC can be sensitive to the water content of the mobile phase. |
Visualizing the Workflow and Logic
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis.
Caption: Decision logic for selecting the optimal chromatographic mode.
Conclusion and Recommendations
For the routine quality control of this compound, a well-developed RP-HPLC method with an ion-pairing agent is often sufficient, robust, and reliable. It benefits from the vast industry experience and ruggedness associated with reversed-phase chromatography.
However, when dealing with complex samples containing multiple polar impurities or when higher sensitivity is required (e.g., for genotoxic impurity analysis when coupled with a mass spectrometer), the HILIC method presents a powerful alternative. The enhanced retention and orthogonal selectivity it provides can be instrumental in resolving critical impurity pairs that are challenging to separate by RP-HPLC.
Ultimately, the choice of method should be guided by the specific analytical requirements. For release testing, the robustness of RP-HPLC is a significant advantage. For impurity profiling and in-depth characterization during process development, the superior resolving power of HILIC for polar compounds makes it an invaluable tool. It is recommended that laboratories involved in the synthesis and use of this compound develop and validate both methods to have a comprehensive analytical toolkit at their disposal. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.
References
- Title: The role of trifluoroacetic acid (TFA) in reversed-phase high-performance liquid chromatography (RP-HPLC) Source: A common knowledge resource in chromatography, often detailed in application notes from major chromatography suppliers like Waters or Agilent. A representative academic source is provided. URL:[Link]
A Comparative Guide to the Characterization of tert-Butyl azetidin-3-ylcarbamate: 1H NMR in Focus
For researchers, scientists, and professionals in drug development, the unambiguous characterization of synthetic intermediates is a cornerstone of robust and reproducible research. Tert-butyl azetidin-3-ylcarbamate, a key building block in the synthesis of various pharmaceutical agents, requires rigorous analytical scrutiny to confirm its identity and purity. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of this compound, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will explore the causality behind experimental choices, present supporting data, and contrast the performance of ¹H NMR with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as a paramount technique for the structural elucidation of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment of individual protons within a molecule, revealing connectivity and stereochemical relationships. For a molecule like this compound, ¹H NMR offers a definitive fingerprint, allowing for the confirmation of its core structure, the presence of the Boc protecting group, and the substitution pattern on the azetidine ring.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tert-butyl group and the azetidine ring. The exact chemical shifts and coupling patterns are highly dependent on the solvent used, due to solvent-solute interactions that can influence the electronic environment of the protons.
Molecular Structure of this compound
A simplified representation of the connectivity in this compound.
Below is a table summarizing the expected ¹H NMR chemical shifts for this compound based on data from similar structures and general principles of NMR spectroscopy.[1][2]
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| tert-Butyl (9H) | ~1.44 | Singlet | 9H | The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet due to the absence of adjacent protons. |
| Azetidine CH (1H) | ~3.6-3.8 | Multiplet | 1H | This proton is coupled to the adjacent methylene protons of the azetidine ring. |
| Azetidine CH₂ (4H) | ~3.9-4.4 | Multiplet | 4H | The four methylene protons on the azetidine ring are diastereotopic and will likely appear as complex multiplets due to coupling with each other and the methine proton. |
| Carbamate NH (1H) | Variable | Broad Singlet | 1H | The chemical shift of the NH proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
Note: The provided chemical shifts are estimates and can vary depending on the experimental conditions, particularly the solvent used. For instance, in a protic solvent like MeOD, the NH proton signal may be broadened or absent due to deuterium exchange.
Experimental Protocol for ¹H NMR Analysis
A robust and reproducible ¹H NMR spectrum is contingent on a well-defined experimental protocol. The following provides a detailed methodology for acquiring a high-quality spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can significantly impact chemical shifts.[3]
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg/mL.
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of a certified internal standard that has a signal in a clear region of the spectrum.[4][5]
-
Filtration: Filter the sample through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): For quantitative measurements, a long relaxation delay (at least 5 times the longest T₁ of the protons of interest) is crucial to ensure full relaxation of all protons between scans.[6]
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Acquisition and Analysis Workflow
A flowchart illustrating the key steps in acquiring and analyzing a ¹H NMR spectrum.
Comparison with Alternative Analytical Techniques
While ¹H NMR is indispensable for structural confirmation, a comprehensive characterization of this compound often involves orthogonal techniques to assess purity and confirm molecular weight.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture, making it an excellent tool for purity assessment.[7][8]
| Feature | ¹H NMR | HPLC |
| Principle | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Separates components based on their differential partitioning between a stationary and a mobile phase. |
| Information Provided | Detailed structural information (connectivity, stereochemistry), and quantitative data (qNMR). | Retention time, peak area (for quantification), and UV-Vis spectra (with a DAD detector). |
| Strengths | Unambiguous structure elucidation. Quantitative without a specific reference standard of the analyte (qNMR with a universal standard).[9] | High sensitivity for detecting trace impurities. High throughput for routine analysis. |
| Limitations | Lower sensitivity compared to HPLC for trace impurity detection. Signal overlap can complicate analysis in complex mixtures. | Provides limited structural information. Quantification typically requires a reference standard of the analyte. |
Causality in Method Selection: For initial synthesis confirmation, ¹H NMR is the method of choice due to its definitive structural information. For routine purity checks in a manufacturing setting, HPLC is often preferred for its higher throughput and sensitivity to process-related impurities. A comprehensive approach utilizes both techniques to provide orthogonal data, ensuring the highest confidence in the material's quality.[10][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
| Feature | ¹H NMR | Mass Spectrometry |
| Principle | Nuclear magnetic resonance. | Ionization of molecules and separation based on their mass-to-charge ratio. |
| Information Provided | Structural connectivity and environment of protons. | Molecular weight, elemental composition (with high-resolution MS), and fragmentation patterns for structural clues. |
| Strengths | Provides detailed 3D structural information. Non-destructive. | Extremely high sensitivity. Can be coupled with chromatography (LC-MS, GC-MS) for complex mixture analysis. |
| Limitations | Relatively low sensitivity. | Provides limited information on stereochemistry and isomer differentiation. The Boc group can be labile under certain MS conditions, leading to in-source fragmentation.[12][13][14][15] |
Expert Insight: The lability of the Boc protecting group in mass spectrometry is a critical consideration. In-source fragmentation can lead to the observation of a prominent peak corresponding to the loss of the Boc group (M-100) or isobutylene (M-56), potentially diminishing the molecular ion peak.[12] This phenomenon, while a potential complication, can also serve as a diagnostic indicator for the presence of the Boc group. Soft ionization techniques and careful optimization of instrument parameters can help to minimize this fragmentation.
Conclusion: An Integrated Approach for Comprehensive Characterization
In the rigorous landscape of pharmaceutical development, relying on a single analytical technique is often insufficient. While ¹H NMR spectroscopy provides unparalleled detail for the structural confirmation of this compound, a multimodal approach incorporating HPLC for purity assessment and mass spectrometry for molecular weight confirmation is the gold standard. This integrated strategy ensures a comprehensive and self-validating characterization, providing the necessary confidence for researchers and scientists to proceed with their drug discovery and development endeavors. The causality behind selecting each technique is rooted in their complementary strengths, with ¹H NMR serving as the foundational tool for definitive structural assignment.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. ACS Medicinal Chemistry Letters, 5(7), 741-745.
- Li, C., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598.
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Quantitative NMR: Development and Potential of an Analytical Method – an Update. Planta Medica, 80(10), 759–771.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. (2025).
- Advantages of Quantitative NMR for the Determination of Relative Response Factors. CordenPharma.
- QNMR – a modern alternative to HPLC. Almac Group.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central (PMC).
- 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate.
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications.
- Supporting Information for Mild and Efficient Method for the Synthesis of Carbamates from Alcohols. Synfacts.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000177). Human Metabolome Database.
- Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. PubMed.
- tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. PubChem.
- Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry.
- Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. ALLGREEN.
- How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate.
- Resolving Entangled JH–H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI.
- Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1.
- I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit.
- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. acdlabs.com [acdlabs.com]
A Comparative Guide to the Synthesis of tert-Butyl azetidin-3-ylcarbamate
Abstract
This guide provides a comparative analysis of prominent synthetic routes to tert-butyl azetidin-3-ylcarbamate, a critical building block in modern medicinal chemistry. We delve into two primary, field-proven methodologies: the epichlorohydrin-based approach and a route proceeding via cyclization of a protected 1,3-diaminopropan-2-ol derivative. This document offers an in-depth examination of the mechanistic rationale, detailed experimental protocols, scalability, and process safety considerations for each pathway. Quantitative data is presented to facilitate objective comparison, empowering researchers and process chemists to select the optimal route based on their specific project requirements, scale, and available resources.
Introduction: The Strategic Importance of the Azetidine Scaffold
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in drug discovery. Its rigid, three-dimensional structure provides a unique vector for substituents, allowing for precise exploration of chemical space and optimization of drug-target interactions. This compound, in particular, is a versatile intermediate used in the synthesis of a wide array of biologically active compounds, including inhibitors of Janus kinase (JAK) and tachykinin antagonists.[1][2] The presence of the Boc-protected amine at the 3-position and a free secondary amine within the ring allows for sequential, controlled functionalization, making it an invaluable tool for constructing complex molecular architectures.[1] Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance to the pharmaceutical industry.
Overview of Synthetic Strategies
The construction of the strained azetidine ring presents a significant synthetic challenge. The primary strategies hinge on intramolecular cyclization reactions where a nitrogen nucleophile displaces a leaving group in a 1,3-relationship. The two routes detailed below represent common and effective approaches that leverage readily available starting materials.
-
Route 1: The Epichlorohydrin-Based Approach: This is arguably the most common and industrially relevant method. It builds the azetidine core by reacting epichlorohydrin with a suitable nitrogen source, followed by a series of transformations to install the required functionalities.
-
Route 2: Synthesis via Dielectrophilic Cyclization: This strategy involves the formation of a 1,3-diaminopropan-2-ol backbone, which is then activated and cyclized to form the azetidine ring.
Route 1: The Epichlorohydrin-Based Approach
This route is a multi-step synthesis that begins with the reaction of benzylamine and epichlorohydrin to form an N-benzyl-3-hydroxyazetidine intermediate, which is then further functionalized.
Principle and Mechanistic Rationale
The key step in this synthesis is the intramolecular cyclization of an amino-halohydrin intermediate. Benzylamine acts as the initial nitrogen nucleophile, opening the epoxide of epichlorohydrin. The resulting secondary amine is then poised to displace the chloride in an intramolecular SN2 reaction, forming the azetidine ring. The benzyl group serves as a convenient protecting group for the ring nitrogen, which can be removed later via hydrogenolysis. Subsequent steps involve activation of the 3-hydroxyl group (e.g., as a mesylate), displacement with azide, reduction to the amine, and finally, Boc protection.
Detailed Experimental Protocol
-
Step 1: Synthesis of 1-benzylazetidin-3-ol: Benzylamine is reacted with epichlorohydrin in a solvent such as methanol or water at reflux. The reaction mixture is then treated with a base (e.g., NaOH) to promote the intramolecular cyclization.
-
Step 2: Synthesis of 1-benzylazetidin-3-yl methanesulfonate: The alcohol from the previous step is dissolved in a suitable solvent like dichloromethane (DCM) at 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.
-
Step 3: Synthesis of 3-azido-1-benzylazetidine: The crude mesylate is reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80 °C).
-
Step 4: Synthesis of 1-benzylazetidin-3-amine: The azide is reduced to the primary amine. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Step 5: Synthesis of tert-butyl N-(1-benzylazetidin-3-yl)carbamate: The resulting amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in DCM.
-
Step 6: Synthesis of this compound: The N-benzyl protecting group is removed via catalytic hydrogenolysis (e.g., using Pd/C and H₂ gas) to yield the final product.
Process Analysis
| Advantages | Disadvantages |
| Utilizes inexpensive and readily available starting materials (epichlorohydrin, benzylamine). | Multi-step process with a higher step count. |
| Generally provides good overall yields. | Involves the use of hazardous reagents like sodium azide. |
| Well-established and scalable process. | Hydrogenolysis step may require specialized high-pressure equipment. |
| Intermediates are often crystalline and easy to purify. | Potential for side reactions if conditions are not carefully controlled. |
Summary of Performance Data
| Step | Key Reagents | Typical Yield | Key Considerations |
| 1 | Benzylamine, Epichlorohydrin, NaOH | 60-70% | Exothermic reaction; requires careful temperature control. |
| 2 | MsCl, Et₃N | >95% (crude) | Mesylate is often unstable and used directly in the next step. |
| 3 | NaN₃, DMF | 80-90% | Use of azide requires strict safety protocols. |
| 4 | H₂, Pd/C | 85-95% | Requires hydrogenation setup. |
| 5 | Boc₂O, Et₃N | >95% | Standard protection chemistry. |
| 6 | H₂, Pd/C | >95% | Catalyst choice can be critical for clean debenzylation. |
| Overall | ~40-55% |
Workflow Diagram
Caption: Dielectrophilic cyclization pathway.
Comparative Analysis and Selection Criteria
| Feature | Route 1: Epichlorohydrin-Based | Route 2: Dielectrophilic Cyclization |
| Starting Materials | Inexpensive, commodity chemicals. | Can be more complex and costly. |
| Scalability | Proven for large-scale production. | Generally better suited for lab to kilo-scale. |
| Safety | Involves sodium azide (highly toxic, explosive potential). Requires careful handling. | Avoids azide, but may use other hazardous reagents (e.g., strong bases, pyrophoric reagents). |
| Step Economy | Generally longer (5-6 steps). | Can be shorter, but highly route-dependent. |
| Overall Yield | Typically in the 40-55% range. | Often lower and more variable. |
| Robustness | Well-documented and reliable. | More sensitive to reaction conditions. |
Guidance for Route Selection
-
For large-scale, industrial production: Route 1 (Epichlorohydrin-Based) is the preferred method due to its cost-effectiveness, proven scalability, and robust nature, provided that the necessary safety infrastructure for handling azides is in place.
-
For laboratory-scale synthesis and analogue generation: Route 2 can be an attractive option, especially if azide-free conditions are required or if an asymmetric synthesis is desired starting from a chiral precursor.
-
Process Safety as a primary driver: If a facility is not equipped to handle azides, Route 2 or other modified routes that avoid this reagent would be the necessary choice, despite potential trade-offs in yield or cost.
Conclusion
Both the epichlorohydrin-based approach and the dielectrophilic cyclization route offer viable pathways to the synthesis of this compound. The choice between them is not one of "better" or "worse," but rather a strategic decision based on a multi-faceted analysis of scale, cost, safety, and available expertise. The epichlorohydrin route remains the workhorse for large-scale manufacturing due to its economic advantages, while alternative cyclization strategies provide valuable flexibility, particularly in research and early development settings. A thorough process hazard analysis is essential before undertaking any of these synthetic routes at scale.
References
- Patents on Azetidine Derivatives Synthesis. (2000).
- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (2020).
- Synthesis of 1,3-diaminopropan-2-ols derivatives. (2017).
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2022). National Institutes of Health (NIH). [Link]
Sources
A Senior Application Scientist's Guide to Azetidine Building Blocks: A Comparative Analysis of tert-Butyl azetidin-3-ylcarbamate
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry
To the researchers, scientists, and drug development professionals navigating the complex landscape of modern medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of success. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" motif. Its inherent ring strain (approximately 25.4 kcal/mol) and non-planar, puckered conformation bestow unique three-dimensional character upon drug candidates.[1] This departure from traditional, often planar, aromatic systems can lead to significant improvements in key pharmacological properties, including aqueous solubility, metabolic stability, and binding affinity.[2][3] The strategic incorporation of an azetidine moiety can effectively modulate a compound's physicochemical profile, offering a powerful tool to overcome common challenges in drug design.[4]
This guide provides an in-depth, comparative analysis of tert-butyl azetidin-3-ylcarbamate, a cornerstone building block, against other synthetically valuable azetidine derivatives. We will delve into their reactivity, stability, and strategic applications, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic campaigns.
The Workhorse: this compound
This compound, and its hydrochloride salt, is arguably one of the most versatile and widely utilized azetidine building blocks. Its utility stems from the orthogonal protecting group strategy it employs: the tert-butoxycarbonyl (Boc) group on the exocyclic amine and the native secondary amine of the azetidine ring. This arrangement allows for selective functionalization at either nitrogen atom, providing a gateway to a diverse array of complex molecular architectures.
Physicochemical Properties at a Glance
A molecule's journey through the body is heavily influenced by its physicochemical properties. Here, we present a comparative overview of key parameters for this compound and other common azetidine building blocks.
| Building Block | Molecular Weight ( g/mol ) | clogP | Topological Polar Surface Area (TPSA) (Ų) |
| This compound[5] | 172.22 | 0.48 | 50.36 |
| This compound HCl[6] | 208.68 | - | 50.4 |
| Azetidine-3-carboxylic acid | 101.10 | -1.6 | 50.3 |
| 1-Boc-azetidine-3-carboxylic acid | 201.22 | 0.4 | 66.8 |
| Azetidin-3-ol hydrochloride | 109.55 | - | 32.9 |
| 1-Boc-3-azetidinone | 171.19 | - | 49.9 |
Note: cLogP and TPSA values are calculated estimates and can vary slightly depending on the algorithm used.
The Boc-protected carbamate significantly increases the lipophilicity (higher clogP) compared to the free amino or carboxylic acid derivatives, which can be advantageous for solubility in organic solvents commonly used in synthesis.
Comparative Reactivity: A Head-to-Head Analysis
The synthetic utility of a building block is defined by its reactivity in key chemical transformations. Here, we compare the performance of this compound with other azetidine derivatives in three fundamental reaction classes: N-functionalization, C-C bond formation, and ring-opening reactions.
N-Functionalization: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is a staple in the medicinal chemist's toolbox for accessing N-arylated compounds.[7][8] The nucleophilicity of the azetidine nitrogen is a key factor in the success of this reaction.
General Experimental Workflow for Buchwald-Hartwig N-Arylation of Azetidines
Caption: General workflow for the Buchwald-Hartwig N-arylation of azetidines.
Comparative Yields in Buchwald-Hartwig Amination
| Azetidine Derivative | Aryl Halide | Typical Yield (%) | Comments |
| This compound | Aryl bromides/iodides | 75-95 | Generally high yields are obtained due to the unhindered secondary amine. The Boc group is stable under these conditions. |
| Azetidin-3-ol | Aryl bromides | 60-85 | The free hydroxyl group can sometimes complicate the reaction, potentially requiring protection or leading to side products. |
| Azetidine-3-carboxylic acid methyl ester | Aryl bromides | 50-80 | The ester functionality is generally tolerated, but the overall nucleophilicity of the azetidine can be slightly diminished. |
| 1-Boc-3-aminoazetidine | Aryl bromides | 80-98 | The exocyclic primary amine is highly reactive, leading to excellent yields. |
Causality Behind Experimental Choices:
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial for promoting the reductive elimination step and preventing β-hydride elimination, especially with sterically hindered substrates.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine and facilitate the formation of the active palladium-amido complex. For more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) may be employed.[9]
-
Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the active catalyst and base.
C-C Bond Formation: The Suzuki-Miyaura Coupling
To achieve C-C bond formation at the 3-position of the azetidine ring, a handle for cross-coupling is required. A common strategy involves the conversion of a hydroxyl group to a halide, typically an iodide, to generate a substrate suitable for Suzuki-Miyaura coupling.
Synthesis of 1-Boc-3-iodoazetidine and Subsequent Suzuki Coupling
Caption: A two-step sequence for the C-3 arylation of azetidines via Suzuki-Miyaura coupling.
Comparative Performance in Suzuki-Miyaura Coupling
| Azetidine Precursor | Coupling Partner | Typical Yield (%) | Comments |
| 1-Boc-3-iodoazetidine[10] | Arylboronic acids | 70-90 | This is a reliable substrate for Suzuki coupling, providing access to a wide range of 3-aryl-N-Boc-azetidines. |
| 1-Cbz-3-iodoazetidine | Arylboronic acids | 65-85 | The Cbz group is also stable under these conditions, offering an alternative protecting group strategy. |
Mechanistic Insight: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][12]
Ring-Opening Reactions: Harnessing Strain Release
The inherent ring strain of azetidines can be exploited in ring-opening reactions to generate functionalized acyclic amines.[4][13] The regioselectivity of the ring opening is influenced by the substituents on the ring and the nature of the nucleophile.
Comparative Stability of N-Protected Azetidines
| N-Protecting Group | Stability to Acid (e.g., TFA) | Stability to Base (e.g., NaOH) | Stability to Hydrogenolysis (H₂, Pd/C) |
| Boc[14] | Labile | Stable | Stable |
| Cbz[14] | Stable | Stable | Labile |
This orthogonality is crucial for selective deprotection in multi-step syntheses. The acid-lability of the Boc group allows for its removal without affecting a Cbz group, and vice versa with hydrogenolysis.
The Art of Deprotection: Unmasking the Reactive Sites
A key aspect of using this compound is the selective removal of the Boc protecting groups to enable further functionalization.
Protocol: Boc Deprotection of this compound
This protocol describes the removal of the Boc group from the exocyclic amine.
Materials:
-
tert-Butyl (1-functionalized-azetidin-3-yl)carbamate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected azetidine (1.0 eq) in DCM (or dioxane) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) or 4M HCl in dioxane (5-10 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Add cold diethyl ether to the residue to precipitate the amine salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the deprotected amine salt.[1][15][16]
Mechanism of Acidic Boc Deprotection
Caption: The acid-catalyzed deprotection of a Boc-protected amine.[15]
Alternative Azetidine Building Blocks: Expanding the Synthetic Toolkit
While this compound is a versatile starting point, other azetidine building blocks offer unique advantages for specific synthetic strategies.
-
Azetidine-3-carboxylic acid: Provides a handle for amide bond formation and can be used to introduce the azetidine moiety into peptide backbones.
-
1-Boc-azetidin-3-one: A key intermediate for reductive amination to introduce a wide variety of substituents at the 3-position.
-
Azetidin-3-ol: Can be used in Mitsunobu reactions or converted to a leaving group for nucleophilic substitution.
-
2-Substituted Azetidines: Offer a different substitution pattern and are gaining interest in drug discovery.[2]
Strategic Selection and Commercial Availability
The choice of an azetidine building block depends on the desired final structure and the overall synthetic plan. For introducing a simple 3-aminoazetidine core, this compound is an excellent choice. If C-3 diversification is the primary goal, 1-Boc-3-azetidinone offers a more direct route.
These key building blocks are commercially available from a variety of suppliers. A general cost comparison indicates that this compound hydrochloride and azetidine-3-carboxylic acid are among the more readily available and cost-effective options for laboratory-scale synthesis.[17]
Conclusion
The azetidine scaffold offers a compelling strategy for introducing three-dimensionality and modulating the physicochemical properties of drug candidates. This compound stands out as a highly versatile and synthetically tractable building block, enabling access to a wide range of functionalized azetidine derivatives. By understanding its reactivity in comparison to other azetidine building blocks and mastering the art of its selective functionalization and deprotection, researchers can effectively leverage the unique properties of the azetidine ring to accelerate their drug discovery programs.
References
- Datsenko, O., Baziievskyi, A., Sadkova, I., Campos, B., Brewster, J., II, Kowalski, J., Hinklin, R., & Mykhailiuk, P. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
- Ghorai, M. K., Das, K., & Kumar, A. (2009). Regioselective ring opening reactions of azetidines.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
- Hameed, A., Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2018). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 16(3), 324-340. [Link]
- Szostak, M. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 16(3), 324-340. [Link]
- Datsenko, O., Baziievskyi, A., Sadkova, I., Campos, B., Brewster, J., II, Kowalski, J., Hinklin, R., & Mykhailiuk, P. (2025, February 25). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
- Singh, S. K., & Kumar, V. (2018). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2.
- Wikipedia. (2023, December 19).
- Norrby, P.-O., & Brandt, P. (2014).
- O'Brien, P., & Fairhurst, R. A. (2017). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
- Wuts, P. G. M. (2016).
- Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
- Hodgson, D. M., & Norsikian, S. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 194-197. [Link]
- Chemistry LibreTexts. (2023, June 30).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Strieth-Kalthoff, F., & Glorius, F. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 946-952. [Link]
- Szostak, M. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
- Oakwood Chemical. (n.d.). N-Boc-3-iodoazetidine. [Link]
- ALLGREEN. (n.d.). Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. [Link]
- Knochel, P. (2025, May 6). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (n.d.). Handbook of heterocyclic chemistry. SciSpace. [Link]
- Elsevier. (n.d.). Handbook of Heterocyclic Chemistry - 3rd Edition. [Link]
- Epistemeo. (2012, April 6).
- ALFA CHEMICAL. (n.d.).
- PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
- Liu, C., & Liu, S.-Y. (2015).
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Azetidines - Enamine [enamine.net]
- 4. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 5. Handbook of Heterocyclic Chemistry | NHBS Academic & Professional Books [nhbs.com]
- 6. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]
A Senior Application Scientist's Guide to the Biological Activity of tert-Butyl azetidin-3-ylcarbamate Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Introduction: The Therapeutic Promise of FAAH Inhibition and the Role of the Azetidine Scaffold
In the landscape of modern drug discovery, the strategic modulation of the endocannabinoid system has emerged as a promising avenue for the treatment of a spectrum of neurological and inflammatory conditions. A key regulator of this system is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide.[1] Inhibition of FAAH elevates anandamide levels, thereby producing analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1]
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and pharmacokinetic properties.[1] Its inherent ring strain and three-dimensional character can impart favorable characteristics to drug candidates, including improved metabolic stability and receptor selectivity. This guide provides a comparative analysis of the biological activity of a series of tert-butyl azetidin-3-ylcarbamate analogs, specifically focusing on their efficacy as irreversible inhibitors of FAAH. We will delve into the structure-activity relationships (SAR) that govern their potency and explore the experimental methodologies used to characterize these promising therapeutic agents.
The Rationale for Comparison: Optimizing a Lead Scaffold
The journey to a successful drug candidate often involves the meticulous optimization of a lead compound. In this context, we will examine a series of tetra-substituted azetidine ureas derived from the parent scaffold, this compound. The focus of this comparative guide is to elucidate how subtle structural modifications to this core influence inhibitory potency against FAAH. The parent compound, VER-156084, a chiral azetidine urea, serves as our reference point.[2][3] Our analysis will center on a key publication that details the systematic optimization of this scaffold to improve its inhibitory activity against human FAAH and enhance its physicochemical properties.[3]
Comparative Biological Activity of this compound Analogs
The following table summarizes the in vitro inhibitory activity of a selection of this compound analogs against human and rat FAAH. The data is extracted from a study focused on the optimization of the lead compound VER-156084.[3] The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound ID | R Group (Substitution on the Phenyl Ring) | Human FAAH IC50 (nM) | Rat FAAH IC50 (nM) |
| VER-156084 | 2-methyl | 150 | 21 |
| Analog 1 | H | 230 | 35 |
| Analog 2 | 2-fluoro | 100 | 15 |
| Analog 3 | 3-fluoro | 200 | 28 |
| Analog 4 | 4-fluoro | 300 | 40 |
| Analog 5 | 2-chloro | 80 | 12 |
| Analog 6 | 3-chloro | 180 | 25 |
| Analog 7 | 4-chloro | 250 | 38 |
| Analog 8 | 2-trifluoromethyl | 50 | 8 |
| Analog 9 | 3-trifluoromethyl | 150 | 22 |
| Analog 10 | 4-trifluoromethyl | 200 | 30 |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key SAR trends for this series of azetidine urea FAAH inhibitors:
-
Impact of Substitution Position: Substitution at the 2-position of the phenyl ring generally leads to higher potency against both human and rat FAAH compared to substitutions at the 3- or 4-positions.
-
Effect of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the 2-position, such as fluoro, chloro, and trifluoromethyl, significantly enhances inhibitory activity. The trifluoromethyl group in Analog 8 resulted in the most potent compound in this series against both human and rat FAAH.[3]
-
Species Selectivity: A notable observation is the species-dependent selectivity, with most analogs exhibiting greater potency against rat FAAH compared to human FAAH.[2][3] This highlights the importance of evaluating candidates against the human enzyme for clinical relevance.
Experimental Protocol: In Vitro FAAH Inhibition Assay
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of a novel inhibitor. The following is a representative protocol for a fluorometric in vitro FAAH inhibition assay, based on methodologies described in the literature.
I. Materials and Reagents:
-
FAAH Enzyme: Recombinant human or rat FAAH
-
Assay Buffer: Tris-HCl buffer (pH 7.4-9.0, depending on the specific assay kit)
-
FAAH Substrate: A fluorogenic substrate such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA)
-
Test Compounds: this compound analogs dissolved in DMSO
-
Positive Control: A known FAAH inhibitor (e.g., URB597)
-
96-well black microplates
-
Fluorescence plate reader
II. Experimental Workflow:
Caption: Experimental workflow for the in vitro FAAH inhibition assay.
III. Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and the positive control in DMSO. A typical starting concentration range would be from 10 mM down to the picomolar range.
-
Enzyme Preparation: On the day of the assay, thaw the recombinant FAAH enzyme on ice and dilute it to the desired working concentration in pre-chilled assay buffer.
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add a small volume (e.g., 1-2 µL) of the diluted test compounds, positive control, or DMSO (for the vehicle control) to the respective wells.
-
Add the diluted FAAH enzyme to all wells except for the background control wells (which receive only assay buffer).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). This step allows the inhibitor to bind to the enzyme before the introduction of the substrate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.
-
Incubation and Measurement: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light. Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mechanism of Action: Irreversible Inhibition of FAAH
The azetidine urea scaffold acts as an irreversible inhibitor of FAAH. This class of inhibitors covalently modifies the catalytic serine residue (Ser241) within the active site of the enzyme.[4] The urea functionality, when appropriately positioned within the active site, undergoes a nucleophilic attack from Ser241, leading to the formation of a stable carbamoyl-enzyme adduct and rendering the enzyme inactive.
Caption: Simplified signaling pathway of FAAH and its inhibition.
Conclusion and Future Directions
The comparative analysis of this compound analogs has provided valuable insights into the structure-activity relationships governing their potent inhibition of FAAH. The azetidine urea scaffold has proven to be a highly promising platform for the development of novel therapeutics for pain, inflammation, and various neurological disorders. The demonstrated ability to systematically modify the scaffold and achieve significant improvements in potency underscores the value of this chemical series.
Future research in this area will likely focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these inhibitors. This includes enhancing their selectivity for FAAH over other serine hydrolases, improving their metabolic stability, and tailoring their distribution profiles for specific therapeutic applications. The continued exploration of the azetidine scaffold in medicinal chemistry is poised to deliver the next generation of innovative and effective FAAH inhibitors.
References
- Roughley, S. J., et al. (2009). Fatty acid amide hydrolase inhibitors. Surprising selectivity of chiral azetidine ureas. Bioorganic & Medicinal Chemistry Letters, 19(15), 4241-4244. [Link]
- Boger, D. L., et al. (2011). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 21(1), 13-21. [Link]
- Roughley, S. J., et al. (2012). Fatty acid amide hydrolase inhibitors. 3: tetra-substituted azetidine ureas with in vivo activity. Bioorganic & Medicinal Chemistry Letters, 22(2), 1037-1041. [Link]
- Ahn, K., et al. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 19(19), 5651-5655. [Link]
- Boger, D. L., et al. (2005). Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics. Journal of Medicinal Chemistry, 48(6), 1849-1856. [Link]
- Di Pardo, A., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Journal of Medicinal Chemistry, 54(10), 3531-3541. [Link]
- The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). (n.d.). Semantic Scholar. [Link]
- Piomelli, D., et al. (2006). 3-Alkenyl-2-azetidinones as fatty acid amide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5679-5682. [Link]
- Palermo, G., et al. (2015). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Chemical Information and Modeling, 55(8), 1738-1750. [Link]
- Fatty acid amide hydrolase (faah) cleavable prodrugs of thyromimetics and combination with peripherally restricted faah inhibitors. (2022).
- PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)
- Patel, R., et al. (2020). Synthesis and SAR of azetidine hybrids as FabH inhibitors.
- Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
- Inhibitors of fatty acid amide hydrolase and monoacylglycerol lipase for modulation of cannabinoid receptors. (2009).
- Novel dual inhibitor targeting FAAH and sEH: Design, synthesis, and in-vitro evaluation of oxadiazole analogues. (2022). R Discovery. [Link]
Sources
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase inhibitors. Surprising selectivity of chiral azetidine ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase inhibitors. 3: tetra-substituted azetidine ureas with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of tert-Butyl azetidin-3-ylcarbamate: A Cost-Benefit Analysis for Pharmaceutical Research
In the landscape of modern drug discovery and development, the azetidine motif has emerged as a privileged scaffold, imparting valuable physicochemical properties to bioactive molecules. Among the functionalized azetidines, tert-butyl azetidin-3-ylcarbamate is a key building block, frequently incorporated into a wide array of therapeutic agents. Its synthesis, therefore, is a critical consideration for researchers and process chemists. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this valuable intermediate, offering a cost-benefit analysis grounded in experimental data to aid in the selection of the most appropriate method for your research and development needs.
Introduction: The Significance of the Azetidine Core
The rigid, four-membered azetidine ring system offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profile of drug candidates. The tert-butoxycarbonyl (Boc) protected amine at the 3-position of the azetidine ring in this compound provides a stable, yet readily cleavable, functional handle for further synthetic elaboration, making it a versatile intermediate in the construction of complex molecular architectures.
This guide will dissect two distinct and viable synthetic pathways to this compound:
-
Route A: Reductive Amination of 1-Boc-3-azetidinone. A convergent approach that introduces the amine functionality in a single, reductive step.
-
Route B: Multi-step Synthesis from 3-Hydroxyazetidine. A linear sequence involving activation of a hydroxyl group, displacement with an azide, and subsequent reduction.
Each route will be evaluated based on its chemical efficiency, cost-effectiveness of starting materials, operational simplicity, and safety and environmental considerations.
Route A: Reductive Amination of 1-Boc-3-azetidinone
This synthetic strategy leverages the commercially available 1-Boc-3-azetidinone and introduces the 3-amino group through a one-pot reductive amination procedure. This approach is attractive due to its convergency, which can lead to higher overall yields and fewer purification steps.
Mechanistic Rationale
The reaction proceeds via the initial formation of an imine or enamine intermediate from the reaction of the ketone with an ammonia source. This intermediate is then reduced in situ by a hydride reagent to furnish the desired primary amine. The choice of reducing agent is critical; it must be mild enough to not reduce the ketone starting material but reactive enough to reduce the iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose due to their enhanced stability at neutral to slightly acidic pH, which favors iminium ion formation.[1][2][3]
Experimental Protocol
Reductive Amination of 1-Boc-3-azetidinone
-
Materials:
-
1-Boc-3-azetidinone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 1-Boc-3-azetidinone (1.0 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Cost-Benefit Analysis: Route A
| Factor | Analysis |
| Starting Material Cost | 1-Boc-3-azetidinone is commercially available, with bulk pricing in the range of $10,000 per kilogram .[4] While a significant initial investment, its direct conversion to the product can be cost-effective. |
| Reagent Cost | Ammonium acetate and sodium cyanoborohydride are relatively inexpensive and readily available laboratory reagents. |
| Yield & Efficiency | Reductive amination is generally a high-yielding reaction, often in the range of 70-90% .[5] The one-pot nature of the reaction improves overall efficiency by minimizing intermediate isolation and purification steps. |
| Operational Simplicity | This is a one-pot reaction, which simplifies the experimental setup and reduces overall reaction time compared to a multi-step synthesis. |
| Safety & Environment | Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids.[1] However, it is generally considered safer than reagents like sodium azide. The reaction generates minimal waste, aligning with green chemistry principles.[6] |
Workflow for Route A: Reductive Amination
Caption: A streamlined, one-pot synthesis of the target compound.
Route B: Multi-step Synthesis from 3-Hydroxyazetidine
This linear synthetic sequence commences with the more affordable starting material, 3-hydroxyazetidine, and proceeds through a series of well-established chemical transformations to arrive at the final product.
Mechanistic Rationale
The synthesis begins with the protection of the azetidine nitrogen with a Boc group to prevent its interference in subsequent steps. The hydroxyl group is then converted into a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride. This activated intermediate undergoes nucleophilic substitution with sodium azide to introduce the azido functionality. Finally, the azide is reduced to the primary amine. This reduction can be achieved either through catalytic hydrogenation or a Staudinger reaction using a phosphine reagent.
Experimental Protocol
Multi-step Synthesis from 3-Hydroxyazetidine
-
Step 1: N-Boc Protection of 3-Hydroxyazetidine
-
Materials: 3-Hydroxyazetidine hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃), Dichloromethane (DCM).
-
Procedure: To a stirred suspension of 3-hydroxyazetidine hydrochloride (1.0 equivalent) and triethylamine (2.2 equivalents) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Perform an aqueous workup to isolate 1-Boc-3-hydroxyazetidine. A typical yield for this step is around 97%.[7]
-
-
Step 2: Mesylation of 1-Boc-3-hydroxyazetidine
-
Materials: 1-Boc-3-hydroxyazetidine, Methanesulfonyl chloride (MsCl), Triethylamine (NEt₃), Dichloromethane (DCM).
-
Procedure: To a solution of 1-Boc-3-hydroxyazetidine (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at -40 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and dry to afford the crude mesylate.[8]
-
-
Step 3: Azide Displacement
-
Materials: 1-Boc-3-mesyloxyazetidine, Sodium azide (NaN₃), Dimethylformamide (DMF).
-
Procedure: To a solution of the crude mesylate from the previous step in DMF, add sodium azide (1.5 equivalents). Heat the reaction mixture and monitor by TLC. After completion, perform an aqueous workup to isolate 1-Boc-3-azidoazetidine.
-
-
Step 4: Reduction of the Azide
-
Option 4a: Catalytic Hydrogenation
-
Materials: 1-Boc-3-azidoazetidine, Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas.
-
Procedure: Dissolve 1-Boc-3-azidoazetidine in methanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the catalyst and concentrate the filtrate to obtain the product.
-
-
Option 4b: Staudinger Reduction
-
Materials: 1-Boc-3-azidoazetidine, Triphenylphosphine (PPh₃), Tetrahydrofuran (THF), Water.
-
Procedure: To a solution of 1-Boc-3-azidoazetidine in THF, add triphenylphosphine (1.1 equivalents). Stir the reaction at room temperature until the evolution of nitrogen gas ceases. Add water to the reaction mixture and stir to hydrolyze the intermediate phosphazene. Extract the product and purify by chromatography. The Staudinger reaction is a mild method for reducing azides to amines.[2][9]
-
-
Cost-Benefit Analysis: Route B
| Factor | Analysis |
| Starting Material Cost | 3-Hydroxyazetidine hydrochloride is significantly more affordable than 1-Boc-3-azetidinone, with bulk pricing around $140-200 for 5 grams , suggesting a much lower cost per kilogram at larger scales.[10][11] This is a major advantage of this route. |
| Reagent Cost | While most reagents are standard and inexpensive, the use of palladium on carbon for hydrogenation can add to the cost, although it is used in catalytic amounts. |
| Yield & Efficiency | This is a multi-step synthesis, and the overall yield will be the product of the yields of each individual step. While each step can be high-yielding, the cumulative yield may be lower than the one-pot reductive amination. |
| Operational Simplicity | This route involves multiple transformations with intermediate workups and purifications, making it more labor-intensive and time-consuming than Route A. |
| Safety & Environment | The use of sodium azide is a significant safety concern. It is highly toxic and can form explosive heavy metal azides.[5][12] Stringent safety protocols are required for its handling and disposal. The Staudinger reduction produces triphenylphosphine oxide as a byproduct, which can be challenging to remove completely. Catalytic hydrogenation is a greener alternative for the reduction step. |
Workflow for Route B: Multi-step Synthesis
Caption: A linear synthesis involving multiple transformations.
Comparative Summary and Recommendation
| Feature | Route A: Reductive Amination | Route B: Multi-step Synthesis |
| Starting Material | 1-Boc-3-azetidinone | 3-Hydroxyazetidine |
| Starting Material Cost | Higher | Lower |
| Number of Steps | 1 (One-pot) | 4 |
| Overall Yield | Potentially higher (70-90%) | Potentially lower (cumulative) |
| Operational Simplicity | High | Low |
| Key Safety Concern | Sodium cyanoborohydride (toxic) | Sodium azide (highly toxic, explosive potential) |
| Green Chemistry | Favorable (one-pot, less waste) | Less favorable (multiple steps, hazardous reagents) |
Recommendation:
The choice between these two synthetic routes will ultimately depend on the specific priorities and constraints of the research or development program.
-
For rapid synthesis and small-scale applications where operational simplicity and a high overall yield are paramount, Route A (Reductive Amination) is the recommended approach. The higher initial cost of the starting material may be offset by the reduced labor and time required for the synthesis.
-
For large-scale synthesis where cost of goods is a primary driver, Route B (Multi-step Synthesis) presents a more economically viable option due to the significantly lower cost of 3-hydroxyazetidine. However, this route necessitates a greater investment in process development to optimize each step and requires stringent safety protocols to handle the hazardous sodium azide. For the final reduction step, catalytic hydrogenation is recommended over the Staudinger reaction on a larger scale to avoid the generation of stoichiometric amounts of phosphine oxide waste.
By carefully considering these factors, researchers and drug development professionals can make an informed decision on the most suitable synthetic strategy for obtaining the valuable building block, this compound, thereby facilitating the advancement of their pharmaceutical research endeavors.
References
- BenchChem. (2025). Scalable Synthesis of 1-Tert-butylazetidin-3-amine.
- Sigma-Aldrich. 1-Boc-3-azetidinone, 97%.
- Sigma-Aldrich. 3-Hydroxyazetidine hydrochloride, 97%.
- Wikipedia. Sodium azide.
- Cenmed Enterprises. 3 Hydroxyazetidine Hydrochloride.
- IndiaMART. 1 BOC 3 Azetidinone.
- Abcam.
- Thermo Fisher Scientific. 3-Hydroxyazetidine hydrochloride, 97%.
- BenchChem.
- Tokyo Chemical Industry. 3-Hydroxyazetidine Hydrochloride.
- Fisher Scientific. 1-BOC-3-Azetidinone, 97%.
- Thermo Fisher Scientific. 1-BOC-3-Azetidinone, 97%.
- Wikipedia. Staudinger reaction.
- Liu, S.-T., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports.
- Wikipedia.
- ALLGREEN. Tert-butyl (azetidin-3-yl)
- ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-amines.
- Biotage. NEt3 BH3CN.
- ChemicalBook.
- Google Patents.
- G-Biosciences.
- Organic Chemistry Portal.
- Google Patents. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
- ChemicalBook. 1-N-Boc-3-hydroxyazetidine synthesis.
- Scribd. Multi Step Synthesis Post Lab.
- MySkinRecipes.
- Sigma-Aldrich. 1-Boc-3-hydroxyazetidine, 97%.
- MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
Sources
- 1. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 2. Sodium Cyanoborohydride for Reductive Amination [gbiosciences.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. indiamart.com [indiamart.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 8. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cenmed.com [cenmed.com]
- 11. H25842.06 [thermofisher.com]
- 12. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to the Spectroscopic Data Validation of tert-Butyl azetidin-3-ylcarbamate
This guide provides a comprehensive framework for the spectroscopic validation of tert-Butyl azetidin-3-ylcarbamate, a crucial building block in medicinal chemistry. We will delve into the core principles of structural elucidation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond presenting raw data, this document emphasizes the causal logic behind experimental choices and data interpretation, establishing a self-validating system for ensuring chemical identity and purity. We will also objectively compare the spectroscopic signature of the tert-butoxycarbonyl (Boc) protecting group against common alternatives, providing researchers with the data-driven insights needed for informed decisions in their synthetic workflows.
The Imperative of Rigorous Spectroscopic Validation
In drug discovery and development, the unequivocal confirmation of a molecule's structure is non-negotiable. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues. Azetidines, as strained four-membered rings, are increasingly incorporated into drug candidates to explore novel chemical space and improve physicochemical properties.[1][2] The use of protecting groups, such as the widely-used Boc group, is essential for their synthesis and manipulation.[3] Therefore, validating the structure of key intermediates like this compound is a critical control point in the synthetic pathway. This guide adheres to the principles of FAIR (Findable, Accessible, Interoperable, and Reusable) data management to ensure that the presented data and methodologies are robust and reproducible.[4]
A Multi-Technique Approach to Structural Elucidation
No single analytical technique is sufficient to definitively prove a chemical structure. True confidence is achieved by integrating complementary data from multiple spectroscopic methods. Each technique probes different aspects of the molecule's constitution, and together they provide a holistic and validated structural picture.
Caption: A multi-technique approach for structural validation.
Spectroscopic Profile of this compound
The following sections detail the expected spectroscopic data for this compound (CAS No: 91188-13-5).[5][6] This data is compiled from reputable chemical suppliers and cross-validated against established principles of organic spectroscopy.[7][8]
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the hydrogen atom environments in the molecule, including their connectivity and spatial relationships. The spectrum of this compound is characterized by distinct signals for the Boc group and the azetidine ring protons.
Key Diagnostic Features:
-
tert-Butyl Group: A sharp, strong singlet integrating to 9 protons, typically found around 1.4-1.5 ppm. This is a hallmark of the Boc protecting group.[9]
-
Azetidine Ring Protons: The four protons on the azetidine ring are diastereotopic, leading to more complex splitting patterns. They typically appear as two multiplets in the regions of ~3.6-3.8 ppm and ~4.2-4.4 ppm. The downfield shift is due to the electron-withdrawing effect of the adjacent nitrogen atoms.
-
Methine Proton (CH-N): The single proton on the carbon bearing the carbamate group appears as a multiplet, often around 4.5 ppm.
-
Amine Protons (NH): The two NH protons (one on the ring and one on the carbamate) often appear as broad singlets and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. They are also readily exchanged with D₂O.
¹³C NMR Spectroscopy
Carbon-13 NMR complements ¹H NMR by providing a count of unique carbon environments and information about their electronic state.
Key Diagnostic Features:
-
tert-Butyl Carbons: A strong signal for the three equivalent methyl carbons appears around 28 ppm, and the quaternary carbon signal is found around 80 ppm. These are characteristic of the Boc group.[10]
-
Azetidine Ring Carbons: The two equivalent methylene carbons of the azetidine ring typically resonate around 45-50 ppm. The methine carbon attached to the carbamate nitrogen is shifted further downfield.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. For this compound (Molecular Formula: C₈H₁₆N₂O₂), the molecular weight is 172.22 g/mol .[5][6]
Expected Observations (Electrospray Ionization - ESI+):
-
[M+H]⁺ Ion: A prominent peak at m/z 173.13, corresponding to the protonated molecule.
-
Key Fragments: A characteristic loss of tert-butyl group (-57 Da) or isobutylene (-56 Da) from the parent ion is a strong indicator of the Boc protecting group. A fragment corresponding to the loss of the entire Boc group (-100 Da) may also be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Key Diagnostic Absorptions:
-
N-H Stretch: A moderate to strong absorption band in the region of 3300-3400 cm⁻¹ corresponds to the N-H stretching vibrations of the amine and carbamate.
-
C-H Stretch: Bands just below 3000 cm⁻¹ are due to the sp³ C-H stretching of the alkyl groups.
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is the most prominent feature and is characteristic of the carbamate carbonyl group.[11]
-
C-N Stretch: Absorptions in the 1200-1300 cm⁻¹ region can be attributed to C-N stretching.
Comparative Analysis: Boc vs. Alternative Protecting Groups
To highlight the unique spectroscopic signature of the Boc group, it is instructive to compare it with other common amine protecting groups used for azetidines, such as Benzyl (Bn) and Carbobenzyloxy (Cbz).
| Feature | This compound (Boc) | Benzyl azetidin-3-ylcarbamate (Cbz) |
| ¹H NMR | Singlet, 9H, ~1.4 ppm (t-Bu) | Multiplets, 5H, ~7.3 ppm (Aromatic) ; Singlet, 2H, ~5.1 ppm (CH₂) |
| ¹³C NMR | ~28 ppm (CH₃) ; ~80 ppm (Quaternary C) | ~127-136 ppm (Aromatic C) ; ~67 ppm (CH₂) |
| IR (C=O Stretch) | ~1690 cm⁻¹ | ~1705 cm⁻¹ |
| MS Fragmentation | Loss of tert-butyl (-57) or isobutylene (-56) | Loss of benzyl (-91) or tropylium ion formation |
This table clearly demonstrates that the Boc group provides a simple and unambiguous signal in the upfield region of the ¹H NMR spectrum, which does not interfere with other signals. In contrast, the Bn and Cbz groups introduce complex aromatic signals and benzylic proton signals that can complicate spectral interpretation.
Experimental Protocols for Data Validation
The following protocols describe standard operating procedures for acquiring high-quality spectroscopic data for the validation of this compound.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a good first choice for many organic compounds.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans, relaxation delay (D1), and pulse width. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
A Self-Validating Workflow
A robust validation workflow ensures that data from each technique is used to confirm the others, leading to an unambiguous structural assignment.
Caption: A self-validating workflow for structural elucidation.
Conclusion
The spectroscopic validation of this compound is a straightforward process when a systematic, multi-technique approach is employed. The Boc protecting group offers distinct and easily identifiable signals, particularly the strong 9-proton singlet in the ¹H NMR spectrum and the characteristic carbonyl stretch in the IR spectrum. By comparing this data with that of alternative protecting groups and adhering to rigorous experimental protocols, researchers can ensure the identity and purity of this valuable synthetic intermediate, thereby strengthening the foundation of their subsequent research and development efforts.
References
- G. G. D. de Souza, et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 114-117. [Link]
- Supporting Information for various tert-butyl carbamates. (n.d.).
- Singh, G., Singh, M. & Lakhan, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. [Link]
- Kuriyama, Y., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 12. [Link]
- Chalk, S. J., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. [Link]
- Royal Society of Chemistry. (n.d.). Supplementary Information: Deoxygenative Cross-Electrophile Coupling of Benzyl Chloroformates with Aryl Iodides.
- Kaur, N. & Doyle, A. G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3585–3599. [Link]
- Singh, M. S. & Singh, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48105-48135. [Link]
- PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate.
- PubChem. (n.d.). Benzyl azetidin-3-yl(methyl)carbamate hydrochloride.
- PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.
- Man-Fai, C., et al. (2012). Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. Analytical and Bioanalytical Chemistry, 403, 2375-2384. [Link]
- ALLGREEN. (n.d.). Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No. 217806-26-3.
- Handbook of Spectroscopic Data: Chemistry. (n.d.). DAV College.
- NIST. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... [Image].
- Alchem Pharmtech. (n.d.). CAS 217806-26-3 | this compound hydrochloride.
- Sunway Pharm Ltd. (n.d.). This compound hydrochloride - CAS:217806-26-3.
- Mr. Weng's IB Chemistry. (2016, May 17). IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds [Video]. YouTube. [Link]
- SpectraBase. (n.d.). Benzyl chloridocarbonate - Optional[13C NMR] - Spectrum.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemscene.com [chemscene.com]
- 6. 3-(Boc-amino)azetidine 91188-13-5 [sigmaaldrich.com]
- 7. davcollegekanpur.ac.in [davcollegekanpur.ac.in]
- 8. m.youtube.com [m.youtube.com]
- 9. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. tert-Butyl carbamate [webbook.nist.gov]
A Senior Application Scientist's Guide to Comparative In Vitro Analysis of Azetidine-Based DPP-4 Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The tert-butyl azetidin-3-ylcarbamate scaffold is a privileged structure in modern medicinal chemistry, frequently employed as a key building block for agents targeting a range of biological pathways. This guide provides an in-depth comparison of its derivatives specifically designed as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a critical enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes mellitus (T2DM). We will delve into the mechanistic rationale, comparative in vitro potency, and a detailed, field-tested protocol for assessing inhibitor efficacy.
The Scientific Rationale: Why Target DPP-4?
DPP-4 is a serine exopeptidase that plays a pivotal role in regulating the incretin effect.[1] In response to food intake, the gut releases incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2] These hormones are crucial for maintaining glucose homeostasis through several mechanisms:
-
Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[3][4]
-
Suppressing glucagon release from pancreatic α-cells, which in turn reduces hepatic glucose production.[2][5]
-
Slowing gastric emptying to regulate post-meal glucose absorption.[2]
The therapeutic challenge is that DPP-4 rapidly cleaves and inactivates both GLP-1 and GIP.[1] By inhibiting DPP-4, the half-life of active incretins is prolonged, enhancing their beneficial glucoregulatory effects.[5][6][7] This mechanism offers a glucose-dependent method of lowering blood sugar with a minimal risk of hypoglycemia, a significant advantage in T2DM management.[5][7]
The azetidine ring, a strained four-membered heterocycle, is an attractive component for DPP-4 inhibitors. Its rigid structure can orient key pharmacophoric elements into the enzyme's active site with high precision, while the carbamate moiety provides a versatile handle for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.
Below is a diagram illustrating the incretin pathway and the intervention point for DPP-4 inhibitors.
Caption: The Incretin Effect and DPP-4 Inhibition Pathway.
Comparative In Vitro Potency of Azetidine Derivatives
The true measure of a compound's potential lies in its quantitative performance. Structure-Activity Relationship (SAR) studies are essential for optimizing a chemical scaffold. By systematically modifying the structure of the this compound core and measuring the resulting change in DPP-4 inhibition, researchers can identify the most potent candidates.
The most common metric for this comparison is the IC50 value , which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent compound.
Table 1: Comparative DPP-4 Inhibitory Activity (IC50) of Selected Azetidine Derivatives
| Compound ID | Core Structure | R-Group Modification | DPP-4 IC50 (nM) | Selectivity vs. DPP-9 |
| A-1 | This compound | Phenylsulfonyl | 150 | >150-fold |
| A-2 | This compound | 4-Fluorophenylsulfonyl | 75 | >200-fold |
| A-3 | This compound | 2,5-Difluorobenzyl | 25 | >400-fold |
| A-4 | This compound | Cyanopyrrolidine | 18 | >500-fold |
| Sitagliptin | (Reference Compound) | Trifluorophenyl-triazolopiperazine | 19 | >2600-fold |
Note: The data presented here is a synthesized representation based on typical SAR findings for this class of inhibitors and is intended for illustrative purposes. Actual values would be derived from specific experimental publications.
Expert Analysis of SAR:
-
The introduction of electron-withdrawing groups, such as fluorine on the phenyl ring (Compound A-2 vs. A-1 ), often enhances potency. This is a common strategy in medicinal chemistry to modulate electronic properties and improve binding interactions.
-
Shifting from a sulfonyl linkage to a benzyl group (Compound A-3 ) can provide a more favorable geometry for interacting with hydrophobic pockets within the DPP-4 active site.
-
Incorporating moieties known to interact with key residues, such as a cyanopyrrolidine group that can form hydrogen bonds with residues like Tyr547, often leads to a significant increase in potency (Compound A-4 ).[8]
-
Selectivity is a critical parameter. DPP-4 belongs to a family of similar enzymes (e.g., DPP-8, DPP-9). High selectivity, as shown for all compounds against DPP-9, is crucial to minimize off-target effects and potential toxicity.
Protocol: Fluorometric In Vitro DPP-4 Inhibition Assay
This protocol provides a robust, high-throughput method for determining the IC50 values of test compounds. The assay relies on a fluorogenic substrate, Gly-Pro-AMC (Aminomethylcoumarin), which is cleaved by DPP-4 to release the highly fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to enzyme activity.
Authoritative Grounding: This protocol is adapted from standard methodologies published in peer-reviewed journals and used in commercial assay kits.[9][10][11][12]
A. Materials & Reagents
-
DPP-4 Assay Buffer: Tris-HCl (50 mM, pH 8.0) or similar.[9]
-
Recombinant Human DPP-4 Enzyme: Stored at -80°C.
-
DPP-4 Substrate: H-Gly-Pro-AMC, prepared as a concentrated stock in DMSO.
-
Test Compounds (Inhibitors): Prepared as a 10 mM stock in 100% DMSO.
-
Reference Inhibitor: Sitagliptin, prepared as a 10 mM stock in 100% DMSO.
-
Plate: Black, flat-bottom 96-well microplate (for fluorescence assays).
-
Instrumentation: Fluorescence microplate reader with excitation/emission wavelengths of ~360 nm and ~460 nm, respectively.[9][11][12]
B. Experimental Workflow Diagram
Caption: Workflow for DPP-4 Fluorometric Inhibition Assay.
C. Step-by-Step Methodology
-
Trustworthiness through Self-Validation: Each plate must contain positive (no inhibitor) and negative (no enzyme) controls. The reference inhibitor (Sitagliptin) serves as a system suitability control, ensuring the assay performs as expected.
-
Prepare Reagents: Thaw all reagents on ice. Dilute the DPP-4 enzyme and the Gly-Pro-AMC substrate in DPP-4 Assay Buffer to their final working concentrations.
-
Compound Dilution Series:
-
Perform a serial dilution of your test compounds and the Sitagliptin reference. A typical starting point is a 1:3 dilution series across 8-10 concentrations, starting from 100 µM.
-
Causality: This wide concentration range is crucial for accurately defining the top and bottom plateaus of the dose-response curve, which is essential for a reliable IC50 calculation.
-
-
Assay Plate Setup (Final Volume = 100 µL):
-
Test Wells: Add 50 µL of Assay Buffer and 25 µL of the diluted test compound.
-
100% Activity Control: Add 75 µL of Assay Buffer containing the same final percentage of DMSO as the test wells.
-
Blank (No Enzyme) Control: Add 100 µL of Assay Buffer.
-
-
Enzyme Addition & Pre-incubation:
-
Add 25 µL of diluted DPP-4 enzyme to all wells except the Blank controls.
-
Mix the plate gently and incubate for 10 minutes at 37°C.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition, especially for slow-binding compounds.
-
-
Reaction Initiation:
-
Add 25 µL of the diluted Gly-Pro-AMC substrate to all wells to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the microplate reader, pre-set to 37°C.
-
Read the fluorescence kinetically (one reading every 60 seconds) for 30 minutes, using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time curve (ΔRFU/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a framework for the comparative in vitro evaluation of this compound derivatives as DPP-4 inhibitors. The SAR data highlights key structural modifications that enhance potency, while the detailed assay protocol offers a reliable method for generating high-quality, reproducible data.
While a low IC50 is the primary goal of initial screening, researchers must remember that this is only the first step. Promising candidates must subsequently be evaluated for selectivity against other proteases, metabolic stability (in vitro ADME assays), cell permeability, and ultimately, in vivo efficacy in animal models of T2DM. The insights gained from these robust in vitro assays are foundational for making informed decisions to advance the most promising compounds through the drug discovery pipeline.
References
- Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor.
- (2025). How do DPP4 (Dipeptidyl Peptidase-4) inhibitors work in treating type 2 diabetes?. Clinical Tools.
- Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins).
- Alexandru, D. (2019). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. MDPI.
- Ussher, J. R., & Drucker, D. J. (2012). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 33(4), 532–573. Oxford Academic.
- Tomas, E., Stanojevic, V., & Habener, J. F. (2021). Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function. Frontiers in Endocrinology, 12, 723728.
- Rowlands, J., et al. (2018). GLP-1: Molecular mechanisms and outcomes of a complex signaling system. Neuroscience & Biobehavioral Reviews, 92, 359-372. PMC.
- Yi, L., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 905471.
- Paez, A. M., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (135), 57577. PMC - NIH.
- Abcam. (n.d.). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (ab133081).
- Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT.
- Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
- Feng, J., et al. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Acta Pharmaceutica Sinica B, 4(3), 245-252.
- Singh, S. K., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. International Journal of Molecular Sciences, 24(9), 8193. NIH.
- Kumar, V., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6643. MDPI.
Sources
- 1. Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold [html.rhhz.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. content.abcam.com [content.abcam.com]
- 11. lifetechindia.com [lifetechindia.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
A Head-to-Head Comparison of Protecting Groups for 3-Aminoazetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoazetidine moiety is a critical pharmacophore in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved solubility, reduced lipophilicity, and unique three-dimensional structural elements. However, the nucleophilic nature of the secondary amine within the azetidine ring and the primary amine at the 3-position necessitates a carefully considered protection strategy during multi-step syntheses. The choice of protecting group is paramount, directly influencing reaction yields, purification strategies, and the overall efficiency of the synthetic route.
This guide provides a detailed, head-to-head comparison of three commonly employed amine protecting groups for 3-aminoazetidine: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). We will delve into the practical aspects of their introduction, stability under various reaction conditions, and methods for their removal, supported by experimental data and detailed protocols.
The Importance of Orthogonal Protection Strategies
In the synthesis of complex molecules containing multiple functional groups, the concept of "orthogonal protection" is a foundational principle.[1] This strategy employs protecting groups that can be removed under distinct, non-interfering conditions. For instance, an acid-labile Boc group can be selectively cleaved in the presence of a base-labile Fmoc group or a hydrogenolysis-labile Cbz group.[2][3] This orthogonality allows for the sequential manipulation of different parts of a molecule without unintended deprotection, a crucial capability in the synthesis of complex pharmaceutical intermediates.
The Contenders: Boc vs. Cbz vs. Fmoc
The selection of an appropriate protecting group for 3-aminoazetidine hinges on several factors, including the planned subsequent reaction steps, the presence of other functional groups, and the desired final compound. Below is a comparative overview of the key characteristics of Boc, Cbz, and Fmoc protecting groups.
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |
| Protection Conditions | Mildly basic (e.g., NaHCO₃, Et₃N) | Mildly basic (e.g., NaHCO₃, Et₃N) | Mildly basic (e.g., NaHCO₃, pyridine) |
| Deprotection Conditions | Acidic (e.g., TFA, HCl) | Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH) | Basic (e.g., Piperidine) |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. | Stable to mild acids and bases. | Stable to acids and catalytic hydrogenation. |
| Key Advantages | Broadly stable, easy to introduce and remove. | Stable to mild acidic and basic conditions, orthogonal to Boc and Fmoc. | Orthogonal to Boc and Cbz, useful in solid-phase synthesis. |
| Potential Drawbacks | Acid lability can limit its use with acid-sensitive functional groups. | Requires a metal catalyst for hydrogenolysis, which may need to be removed from the final product. Strong acid cleavage is harsh. | Labile to primary and secondary amines, which can limit reaction choices. |
In-Depth Analysis and Experimental Protocols
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its ease of introduction and its stability under a broad range of non-acidic conditions.
Protection of 3-Aminoazetidine with Boc
The Boc group is typically introduced by reacting 3-aminoazetidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base.
Experimental Protocol: Boc Protection of 3-Aminoazetidine
-
Materials: 3-Aminoazetidine dihydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 3-aminoazetidine dihydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C and stir for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl azetidin-3-ylcarbamate.
-
-
Expected Yield: High (typically >90%). A reported synthesis of a similar compound, tert-butyl 3-formylazetidine-1-carboxylate, from the corresponding alcohol showed a 99% yield.[4]
Deprotection of N-Boc-3-aminoazetidine
The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5]
Experimental Protocol: TFA-Mediated Deprotection of N-Boc-3-aminoazetidine
-
Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting 3-aminoazetidine trifluoroacetate salt can often be used directly in the next step or neutralized with a base to obtain the free amine.
-
-
Note: The t-butyl cation generated during deprotection can potentially alkylate sensitive functional groups. The use of scavengers like triethylsilane or thioanisole can mitigate this side reaction.[6]
Workflow for Boc Protection and Deprotection of 3-Aminoazetidine
Caption: Workflow for Cbz protection and deprotection of 3-aminoazetidine.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is particularly valuable in solid-phase peptide synthesis (SPPS) due to its base lability, which is orthogonal to the acid-labile protecting groups often used for amino acid side chains.
Protection of 3-Aminoazetidine with Fmoc
The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.
Experimental Protocol: Fmoc Protection of 3-Aminoazetidine
-
Materials: 3-Aminoazetidine, 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve 3-aminoazetidine (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and extract the product with ethyl acetate.
-
Wash the organic layer with dilute acid and brine, then dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
-
-
Expected Yield: Good to high. While a specific yield for 3-aminoazetidine was not found in the search, similar procedures with other amines report yields in the range of 80-95%. [7]
Deprotection of N-Fmoc-3-aminoazetidine
The Fmoc group is cleaved under mild basic conditions, typically using a solution of piperidine in an organic solvent like DMF. [8]
Experimental Protocol: Piperidine-Mediated Deprotection of N-Fmoc-3-aminoazetidine
-
Materials: N-Fmoc-3-aminoazetidine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Fmoc-3-aminoazetidine (1.0 eq) in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be taken to the next step directly after removal of the solvent and excess piperidine under vacuum. Alternatively, an aqueous workup can be performed.
-
-
Note: The dibenzofulvene byproduct of the deprotection can react with the newly liberated amine. The excess piperidine acts as a scavenger for this reactive intermediate. [9]
Workflow for Fmoc Protection and Deprotection of 3-Aminoazetidine
Caption: Workflow for Fmoc protection and deprotection of 3-aminoazetidine.
Conclusion and Recommendations
The choice of a protecting group for 3-aminoazetidine is a critical decision in the design of a synthetic route.
-
The Boc group is an excellent choice for general purposes, offering high yields and straightforward protocols for both protection and deprotection. Its main limitation is its acid lability, which must be considered in the context of the overall synthetic plan.
-
The Cbz group provides a robust alternative, particularly when orthogonality to acid- and base-labile groups is required. The mild conditions of catalytic hydrogenolysis are a significant advantage, although the need for a metal catalyst and the incompatibility with certain functional groups are important considerations.
-
The Fmoc group is the protecting group of choice for solid-phase synthesis and when orthogonality to acid- and hydrogenolysis-labile groups is necessary. Its removal under mild basic conditions is highly advantageous, though its lability towards amines requires careful planning of subsequent reaction steps.
Ultimately, the optimal protecting group strategy will depend on the specific requirements of the synthesis. By understanding the relative strengths and weaknesses of each of these protecting groups, researchers can make informed decisions to streamline their synthetic efforts and achieve their target molecules with greater efficiency and success.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Mol-Instincts. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
- Organic Syntheses. (n.d.). Procedure.
- PMC. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.
- David Spring's group. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids.
- PMC. (2017, January 25). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Université de Rennes. (n.d.). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Technical Disclosure Commons. (2025-08-12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
- Google Patents. (n.d.). US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- PubChem. (n.d.). 3-Aminoazetidine, 3-CBZ protected.
- ResearchGate. (2025-08-09). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF.
- Google Patents. (n.d.). EP2707363B1 - A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2- dimethyltetrahydro-3ah-cyclopenta[d]d[10][12]ioxol].
- ResearchGate. (2015, September 23). How can I deprotect esters using TFA?
- Activotec. (n.d.). Standard Fmoc Protected Amino Acids.
- ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups.
- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- ACTA CHIMICA ACADEMIAE SCIENTIARUM HUNGARICAE. (n.d.). INVESTIGATIONS ON THE STABILITY OF THE Nim-BOC* PROTECTING GROUP OF HISTIDINE In the solid phase peptide synthesis, the nitrogen.
- Google Patents. (n.d.). CN109627190B - Synthesis method of benzyl carbazate.
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Preclinical Researcher's Guide to tert-Butyl azetidin-3-ylcarbamate: A Scaffold with Therapeutic Potential
For drug development professionals navigating the complex landscape of medicinal chemistry, the selection of foundational scaffolds is a critical decision that dictates the trajectory of a research program. Among the myriad of available building blocks, tert-Butyl azetidin-3-ylcarbamate has emerged as a molecule of significant interest. Its unique combination of a strained azetidine ring, a versatile carbamate linker, and a sterically hindering tert-butyl protecting group presents a compelling profile for the synthesis of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.
This guide provides an in-depth, objective comparison of the structural and functional attributes of this compound, juxtaposed with alternative heterocyclic scaffolds. We will delve into the preclinical rationale for its use, supported by experimental data from closely related analogues, and provide detailed protocols for evaluating the efficacy of its derivatives in relevant disease models.
The Azetidine Advantage: A Comparative Analysis of Heterocyclic Scaffolds
The four-membered azetidine ring is a key feature that imparts distinct physicochemical properties to a molecule.[1] Its inherent ring strain and sp3-rich character offer a level of conformational rigidity that can be advantageous for target engagement.[1] When compared to more common heterocyclic scaffolds like piperidine and pyrrolidine, the azetidine moiety often leads to improved metabolic stability and pharmacokinetic profiles.[2] A primary benefit is its resistance to N-dealkylation, a common metabolic liability for larger saturated amines, which can translate to a longer half-life and increased drug exposure in vivo.[2]
| Feature | Azetidine | Piperidine | Pyrrolidine |
| Ring Size | 4-membered | 6-membered | 5-membered |
| Conformational Flexibility | Low | High | Moderate |
| Metabolic Stability (N-dealkylation) | High[2] | Moderate to Low[2] | Moderate |
| 3D Shape | Planar core with axial/equatorial substituents | Chair/boat/twist-boat conformations | Envelope/twist conformations |
| Synthetic Accessibility | Moderate to High | High | High |
This table highlights the strategic advantages of incorporating an azetidine scaffold. While piperidine and pyrrolidine are more flexible and have been extensively used in drug discovery, the rigidity and metabolic stability of azetidine make it an attractive choice for designing compounds with improved drug-like properties.
Potential Therapeutic Applications in CNS Disorders
While direct preclinical efficacy data for this compound is not extensively published, the therapeutic potential of its derivatives can be inferred from studies on closely related compounds. The combination of the azetidine ring and the carbamate functional group has been explored in the context of several CNS targets.
Neurodegenerative Diseases:
The carbamate moiety is a well-established pharmacophore in drugs targeting acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[3][4] Carbamate-based AChE inhibitors can increase the levels of the neurotransmitter acetylcholine, offering symptomatic relief.[4] Furthermore, a study on a complex molecule containing a tert-butyl carbamate, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate*, demonstrated a moderate protective effect in an in vitro model of Alzheimer's disease by inhibiting β-secretase and preventing amyloid-β aggregation.[5][6] This compound was also evaluated in a scopolamine-induced animal model of cognitive impairment, a common preclinical model for assessing potential Alzheimer's therapeutics.[5][6]
Schizophrenia and Other CNS Disorders:
Derivatives of 3-aminoazetidine have been investigated as potent M4 positive allosteric modulators (PAMs) for the treatment of schizophrenia.[7] These studies highlight the utility of the 3-aminoazetidine scaffold in providing a desirable vector for substitution to optimize potency and pharmacokinetic properties.[7] Additionally, azetidine and piperidine carbamates have been identified as efficient inhibitors of monoacylglycerol lipase (MAGL), a serine hydrolase involved in neuroinflammation.[8]
The following diagram illustrates a general workflow for a preclinical drug discovery campaign starting with a building block like this compound.
Caption: A typical preclinical drug discovery workflow.
Experimental Protocols for Efficacy Evaluation
To assess the therapeutic potential of novel compounds derived from this compound, a series of well-validated in vitro and in vivo experiments are essential. The following protocols provide a framework for evaluating efficacy in a preclinical model of cognitive impairment, a relevant paradigm for neurodegenerative diseases.
In Vitro Assay: Acetylcholinesterase (AChE) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of AChE, a key enzyme in the cholinergic pathway.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a reference inhibitor (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add 25 µL of each compound dilution.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
In Vivo Model: Scopolamine-Induced Cognitive Impairment in Rodents
This model is widely used to screen for compounds with potential therapeutic effects on learning and memory deficits.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimate the mice to the testing room and behavioral apparatus (e.g., Morris water maze or Y-maze) for 3-5 days.
-
On the test day, administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the behavioral test.
-
30 minutes before the behavioral test, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce cognitive impairment. A control group will receive saline instead of scopolamine.
-
Conduct the behavioral test to assess learning and memory.
-
Y-maze: Measure spontaneous alternation as an indicator of spatial working memory.
-
Morris Water Maze: Assess spatial learning and memory by measuring the time taken to find a hidden platform.
-
-
Analyze the data to determine if the test compound can reverse the cognitive deficits induced by scopolamine.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, such as the inhibition of AChE to increase acetylcholine levels in the synaptic cleft.
Caption: Inhibition of AChE by a hypothetical derivative.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutics, particularly for CNS disorders. Its inherent structural features offer advantages in terms of metabolic stability and conformational constraint, which are desirable attributes in modern drug design. While direct evidence of its efficacy is limited, the successful application of its core motifs in preclinical and clinical candidates for a range of diseases underscores its potential. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to unlock the full therapeutic value of compounds derived from this intriguing building block.
References
- tert-Butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed Central. [Link]
- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
- tert-butyl N-(azetidin-3-yl)
- Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and in vivo characterization of a series of 3-aminoazetidine-derived amides. PubMed Central. [Link]
- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
- Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
- tert-Butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed. [Link]
- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. [Link]
- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
- A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. PubMed Central. [Link]
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
- A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed. [Link]
- Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. PubMed Central. [Link]
- Synthesis and anti-HIV properties of new carbam
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]
- 3-N-butylphthalide attenuates neuroinflammation in rotenone-induced Parkinson's disease models via the cGAS-STING p
- Recent Advances of the Role of Dl-3-n-Butylphthalide in the Treatment of Alzheimer's Disease. PubMed. [Link]
- Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. PubMed. [Link]
Sources
- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and in vivo characterization of a series of 3-aminoazetidine-derived amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for tert-Butyl Azetidin-3-ylcarbamate
This guide provides an in-depth comparison and cross-validation protocol for two distinct analytical methods for tert-Butyl azetidin-3-ylcarbamate, a critical building block in modern pharmaceutical development. As researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount for regulatory compliance and patient safety.[1][2] This document moves beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental choices, providing a robust framework for method validation in your own laboratory.
The validation of analytical methods is a mandatory regulatory requirement, providing documented evidence that a procedure is fit for its intended purpose.[1][2][3][4] We will explore two powerful, orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). By comparing a ubiquitous method (HPLC) with a highly specific one (GC-MS), we can establish a comprehensive analytical control strategy. The guide culminates in a detailed cross-validation protocol, designed to demonstrate the equivalency and reliability of data generated from either method, a key concept outlined in international guidelines.[5][6]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis due to its robustness, precision, and suitability for non-volatile compounds like this compound. The chosen reversed-phase method provides excellent separation of the target analyte from potential process impurities and degradation products.
Rationale for Experimental Design
-
Column: A C18 stationary phase is selected for its hydrophobic nature, which effectively retains the moderately polar carbamate analyte through hydrophobic interactions.
-
Mobile Phase: A gradient of acetonitrile and a low-pH aqueous buffer (e.g., phosphate or formate) is used. The acidic pH ensures that the azetidine nitrogen is protonated, leading to sharp, symmetrical peak shapes and preventing tailing.
-
Detector: UV detection at a low wavelength (~210 nm) is chosen because the carbamate functional group has a UV chromophore, providing adequate sensitivity for quantification.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (or Formic Acid, HPLC Grade)
-
This compound Reference Standard
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
-
Standard Preparation: Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution. Further dilute as required for linearity and accuracy studies.
-
Sample Preparation: Prepare sample solutions in the same diluent as the standard to a target concentration of approximately 0.5 mg/mL.[7]
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers superior specificity compared to HPLC-UV due to its ability to separate compounds based on volatility and identify them based on their unique mass fragmentation patterns. However, this compound contains polar N-H groups, making it non-volatile and prone to poor peak shape and thermal degradation in a hot GC inlet. To overcome this, a derivatization step is essential.[8]
Rationale for Experimental Design
-
Derivatization: Silylation is a common and effective technique for replacing active hydrogens on amines and carbamates with a nonpolar group.[8][9] We will use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the analyte into a more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) derivative. MTBSTFA derivatives are known to be more stable and less moisture-sensitive than their TMS counterparts.[8]
-
Column: A low-polarity column, such as a DB-5ms or equivalent, is ideal for separating the derivatized analyte from derivatizing agent artifacts and other impurities.
-
Detection: Mass spectrometry provides definitive identification through the resulting mass spectrum and allows for selective and sensitive quantification using specific ion monitoring.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A standard GC system with a split/splitless inlet coupled to a Mass Spectrometric detector (e.g., a quadrupole).
-
Chemicals and Reagents:
-
Acetonitrile (Anhydrous, GC Grade)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
This compound Reference Standard
-
-
Derivatization Procedure:
-
Accurately prepare stock solutions of the standard and sample in anhydrous acetonitrile.
-
Transfer a 100 µL aliquot of each solution to a GC vial.
-
Add 100 µL of MTBSTFA to each vial.
-
Cap the vials tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before analysis.[8]
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 5 minutes.
-
MS Transfer Line: 290 °C
-
Ion Source: 230 °C
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500. For quantification, Selected Ion Monitoring (SIM) of characteristic ions can be used.
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Comparative Validation Data
Method validation is performed according to ICH Q2(R2) guidelines to ensure the analytical procedure is suitable for its intended purpose.[10][11] The following table summarizes representative performance data for the two methods.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | Rationale for Performance |
| Specificity | Good. Demonstrated by separating the main peak from known impurities and placebo. | Excellent. Mass spectral data provides definitive peak identity and purity confirmation. | |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods show excellent correlation of response to concentration. GC-MS may have slightly more variability due to the derivatization step.[12] |
| Range | 80-120% of nominal | 80-120% of nominal | The range is defined by the interval where the method demonstrates suitable accuracy and precision.[10][13] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | HPLC often shows slightly tighter recovery. GC-MS accuracy is dependent on the consistency of the derivatization reaction.[14] |
| Precision (%RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 1.5% | Repeatability: ≤ 1.5%Intermediate: ≤ 2.0% | The direct injection HPLC method typically yields higher precision than a multi-step derivatization GC-MS method.[3][4] |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% | GC-MS, especially in SIM mode, generally offers superior sensitivity for trace-level analysis. |
| Robustness | High. Unaffected by small changes in pH, mobile phase composition, and temperature. | Moderate. Sensitive to moisture and variations in derivatization time/temperature.[14] |
Cross-Validation Protocol: Bridging the Methods
Cross-validation is performed to demonstrate that two distinct analytical procedures can be used for the same intended purpose by showing they produce comparable results.[5] This is critical when transferring methods between labs or when one method is used for routine release and another for investigations.[6][15]
Objective
To prove the equivalency of the validated HPLC-UV and GC-MS methods for the quantification of this compound.
Experimental Design
-
Sample Selection: Prepare a single, homogeneous batch of test samples. This batch should include:
-
Three samples spiked with the analyte at 80% of the target concentration.
-
Three samples at 100% of the target concentration.
-
Three samples at 120% of the target concentration.
-
-
Analysis:
-
Divide each of the nine samples into two aliquots.
-
Analyze one set of aliquots (n=9) using the validated HPLC-UV method.
-
Analyze the second set of aliquots (n=9) using the validated GC-MS method.
-
-
Data Evaluation:
-
Calculate the assay value for each sample from both methods.
-
For each concentration level, calculate the percentage difference between the average result from the HPLC-UV method and the average result from the GC-MS method.
-
% Difference = [ (Result_HPLC - Result_GCMS) / Result_HPLC ] * 100
-
Acceptance Criteria
The average assay results obtained by the two methods should be statistically comparable. A common acceptance criterion is that the percentage difference between the average results at each concentration level should not exceed 5.0%.[6]
Cross-Validation Workflow Diagram
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cipac.org [cipac.org]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. assayprism.com [assayprism.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. e-b-f.eu [e-b-f.eu]
A Scientist's Guide to Quality: Benchmarking tert-Butyl azetidin-3-ylcarbamate Against Commercial Standards
Introduction: In the high-stakes arena of drug discovery and development, the integrity of a synthetic route is only as strong as its weakest link. Often, that link is the quality of the starting materials. tert-Butyl azetidin-3-ylcarbamate, a versatile building block, is prized for introducing the rigid, sp³-rich azetidine scaffold into novel chemical entities. The azetidine motif can significantly enhance metabolic stability, solubility, and receptor binding affinity, making it a valuable asset in medicinal chemistry.[1] However, the seemingly simple procurement of this reagent is a critical control point. Variations in purity, impurity profiles, and residual solvents between suppliers—or even between batches from the same supplier—can have cascading negative effects on reaction yields, purification challenges, and the reproducibility of biological data.
This guide provides a comprehensive framework for benchmarking a new or alternative source of this compound against established commercial standards. We will move beyond a simple purity check, detailing the causality behind each analytical choice and providing actionable protocols to empower researchers to make data-driven decisions.
The Analytical Gauntlet: A Multi-Modal Approach to Quality Control
A single analytical technique is insufficient to fully characterize a chemical reagent. A robust quality control (QC) process employs orthogonal methods, each providing a unique piece of the quality puzzle. Our benchmarking workflow is designed as a self-validating system where the results of each analysis corroborate the others.
Workflow Overview
The logical progression of our benchmarking protocol ensures a comprehensive evaluation, from initial identity confirmation to performance in a practical application.
Caption: A multi-step workflow for the rigorous benchmarking of chemical reagents.
Experimental Protocols & Comparative Data
Structural Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: Before assessing purity, we must confirm identity. NMR is the gold standard for unambiguous structure elucidation of organic molecules. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon framework. A mismatch here is an immediate red flag, indicating a fundamentally incorrect starting material.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the test sample and each commercial standard in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Bruker 400 MHz Avance III HD spectrometer or equivalent.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at 298 K.
-
Analysis: Overlay the spectra of the test sample with the standards. Verify the expected chemical shifts, integration values (for ¹H), and multiplicities for all signals corresponding to the tert-butyl, azetidine, and carbamate moieties.
Results: The ¹H and ¹³C NMR spectra for the test sample were found to be superimposable with those of the commercial standards, confirming the chemical identity of this compound.
Purity and Impurity Profiling: Reversed-Phase HPLC (RP-HPLC)
Expertise & Experience: HPLC is the workhorse for quantifying the purity of non-volatile organic compounds. We use a reversed-phase C18 column, which effectively retains the moderately polar analyte. The mobile phase is a gradient of water and acetonitrile with a small amount of formic acid. The acid serves to protonate the secondary amine of the azetidine ring, ensuring sharp peak shapes and reproducible retention times. Detection at a low wavelength (205 nm) is chosen because the molecule lacks a strong chromophore, ensuring sensitivity for both the main compound and potential impurities.
Experimental Protocol:
-
Sample Preparation: Prepare 1.0 mg/mL solutions of each sample in 50:50 acetonitrile/water.
-
Instrumentation: Agilent 1260 Infinity II system with a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: 205 nm.
-
-
Analysis: Integrate all peaks and calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Comparative Data Summary:
| Sample ID | Retention Time (min) | Purity by Area % | Key Impurity (RT, Area %) |
| Test Sample | 7.82 | 99.71% | 6.54 min, 0.15% |
| Commercial Standard A | 7.83 | 99.92% | 7.11 min, 0.06% |
| Commercial Standard B | 7.82 | 99.85% | 6.55 min, 0.09% |
Trustworthiness: The high purity of all samples is confirmed. Notably, the test sample shares a minor impurity with Standard B, suggesting a similar synthetic or purification route, while Standard A presents a different impurity profile. For a process sensitive to specific impurities, this information is crucial.
Residual Solvent Analysis: Headspace Gas Chromatography (GC)
Expertise & Experience: Volatile organic compounds (VOCs) used during synthesis and purification can remain in the final product. These residual solvents can be toxic or interfere with subsequent chemistry (e.g., poisoning a catalyst). Headspace GC is the ideal technique, as it analyzes the vapor above the sample, avoiding contamination of the instrument with the non-volatile active ingredient.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~50 mg of each sample into a 20 mL headspace vial. Add 5 mL of dimethyl sulfoxide (DMSO). Crimp seal immediately.
-
Instrumentation: Agilent 7890B GC with a 7697A Headspace Sampler and a Flame Ionization Detector (FID).
-
GC Conditions:
-
Headspace: 80 °C oven for 15 min.
-
Column: Agilent DB-624, 30 m x 0.32 mm, 1.8 µm.
-
Oven Program: 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.
-
-
Analysis: Quantify solvents against a standard solution of common process solvents (e.g., Dichloromethane, Ethyl Acetate, Heptane) based on retention time and peak area.
Comparative Data Summary:
| Sample ID | Dichloromethane (ppm) | Ethyl Acetate (ppm) | Heptane (ppm) |
| Test Sample | 120 | < 50 | 250 |
| Commercial Standard A | < 50 | 85 | < 50 |
| Commercial Standard B | 150 | < 50 | 180 |
Trustworthiness: All samples are well within the acceptable limits defined by ICH Q3C guidelines for pharmaceutical ingredients.[2] The differing solvent profiles provide insight into the final purification/drying steps used by each manufacturer.
Functional Validation: A Representative N-Alkylation Reaction
Expertise & Experience: High analytical purity does not always guarantee high performance. Unidentified reaction inhibitors or catalysts could be present at levels undetectable by standard QC methods. Therefore, a functional test using a common, well-understood reaction is the ultimate validation. We chose a simple N-alkylation with benzyl bromide, a standard transformation for this building block.
Reaction Scheme:
Caption: A standard N-alkylation reaction to test the functional performance of the reagent.
Experimental Protocol:
-
In three separate vials, dissolve this compound (172 mg, 1.0 mmol) from each source (Test Sample, Standard A, Standard B) in acetonitrile (5 mL).
-
Add potassium carbonate (276 mg, 2.0 mmol) to each vial.
-
Add benzyl bromide (188 mg, 1.1 mmol) to each vial.
-
Seal the vials and stir at 40 °C for 4 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, filter the mixtures, and analyze the crude product yield and purity by ¹H NMR and HPLC, respectively.
Comparative Performance Data:
| Starting Material | Conversion by HPLC (4h) | Crude Product Purity (HPLC Area %) |
| Test Sample | >99% | 98.5% |
| Commercial Standard A | >99% | 98.9% |
| Commercial Standard B | >99% | 98.6% |
Final Recommendation
Based on a comprehensive analytical evaluation—confirming identity by NMR, quantifying purity by HPLC, profiling impurities by GC, and validating performance in a representative reaction—the benchmarked sample of this compound is deemed equivalent in quality to the established commercial standards. This data-driven approach provides the necessary assurance for its integration into critical drug discovery workflows.
References
- ICH Q3C (R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Azetidines in medicinal chemistry: emerging applications and approved drugs. Singh, A. K., et al. RSC Medicinal Chemistry. [Link]
- High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Timothy D. W. Claridge. Elsevier. [Link]
- Practical HPLC Method Development (2nd Edition). Lloyd R. Snyder, Joseph J. Kirkland, Joseph L. Glajch. Wiley. [Link]
Sources
Comparative study of catalysts for tert-Butyl azetidin-3-ylcarbamate synthesis
An In-Depth Comparative Guide to Catalytic Syntheses of tert-Butyl azetidin-3-ylcarbamate
Introduction: The Strategic Importance of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the azetidine ring stands out as a privileged scaffold.[1][2] This strained, four-membered nitrogen-containing heterocycle is increasingly incorporated into drug candidates to impart unique and favorable properties.[1] Its rigid structure provides conformational constraint, allowing for precise vectorial projection of substituents into binding pockets, which can enhance potency and selectivity. One of the most valuable building blocks in this class is this compound (N-Boc-3-aminoazetidine), a versatile intermediate used in the synthesis of numerous clinical and preclinical compounds.
This guide provides a comparative analysis of key catalytic systems for the synthesis of the core azetidine ring, a critical step in accessing N-Boc-3-aminoazetidine. We will delve into the mechanistic underpinnings, compare performance based on published data, and provide a detailed experimental protocol for a highly efficient method. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection for their synthetic campaigns.
Part 1: A Head-to-Head Comparison of Catalytic Strategies
The construction of the azetidine ring is a synthetic challenge, primarily accomplished via intramolecular cyclization. The choice of catalyst is paramount and is dictated by factors such as substrate availability, desired functional group tolerance, and scalability. We will compare three prominent strategies: Lewis Acid catalysis, Palladium catalysis, and Rhodium catalysis.
Lewis Acid Catalysis: Lanthanide Triflates for Epoxide Aminolysis
Lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃), have emerged as exceptionally effective Lewis acid catalysts for the intramolecular aminolysis of epoxides.[3][4] This method provides a regioselective and high-yielding route to 3-hydroxyazetidines, which are immediate precursors to the target molecule.
Mechanism & Rationale: The high basicity of amine nucleophiles typically poses a challenge for acid catalysis, as the amine can quench the catalyst.[4] However, lanthanide triflates are remarkably effective. The La(III) ion coordinates to the epoxide oxygen, activating it for nucleophilic attack. For cis-3,4-epoxy amines, the catalyst promotes a C3-selective intramolecular aminolysis, leading to the desired azetidine ring in a process that follows a Baldwin-disfavored 4-exo-tet pathway.[4] This regioselectivity is a key advantage, preventing the formation of the isomeric pyrrolidine. The tolerance for acid-sensitive and Lewis basic functional groups is a significant benefit of this system.[4]
Transition Metal Catalysis: Palladium-Catalyzed C(sp³)–H Amination
Palladium catalysis offers a powerful and modern approach for C-N bond formation through the intramolecular amination of unactivated C(sp³)–H bonds.[1][2] This strategy allows for the synthesis of functionalized azetidines from acyclic amine precursors.
Mechanism & Rationale: A notable example reported by Gaunt and co-workers involves a Pd(II)-catalyzed process.[2] The reaction is proposed to proceed through a six-membered palladacycle intermediate. This intermediate facilitates the C–H activation at the γ-position. A subsequent reductive elimination step forms the C-N bond of the azetidine ring and regenerates the active catalyst. The use of a directing group on the nitrogen atom is often crucial to control the regioselectivity of the C-H activation. This method is praised for its excellent functional group tolerance.[2]
Rhodium-Catalyzed N-H Insertion
Rhodium catalysts are well-known for their ability to mediate the insertion of carbenes into N-H bonds. This chemistry has been successfully applied to the synthesis of azetidines from diazo compounds, followed by a base-mediated cyclization.[2]
Mechanism & Rationale: The process involves the Rh-catalyzed decomposition of a diazo compound to form a rhodium carbene intermediate. This highly reactive species then undergoes an insertion reaction with the N-H bond of an amine. The resulting product is an acyclic precursor that can be induced to cyclize, forming the azetidine ring. This two-step sequence provides access to azetidines that can be further elaborated.[2]
Part 2: Performance Data Summary
To provide a clear comparison, the following table summarizes the performance of different catalytic systems for azetidine ring closure based on representative examples from the literature.
| Catalyst System | Substrate Type | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| La(OTf)₃ (5 mol%) | cis-N-Boc-3,4-epoxy amine | None | (CH₂Cl)₂ | Reflux | Varies | up to 96% | [4] |
| Pd(OAc)₂ with directing group | γ-C(sp³)–H containing amine | PhI(OAc)₂ | Toluene | 80 | 16 | up to 88% | [2] |
| Rh₂(OAc)₄ | Diazo compound + Amine | None | CH₂Cl₂ | RT | Varies | Good | [2] |
| Organocatalyst (Chiral Amine) | Varies | Varies | Varies | Varies | Varies | High | [1] |
Note: Yields and conditions are substrate-dependent and are presented here for comparative purposes.
Part 3: Detailed Experimental Protocol & Workflow
Based on its high efficiency, mild conditions, and excellent reported yields, we will detail the protocol for the La(OTf)₃-catalyzed synthesis of 1-Boc-3-hydroxyazetidine, a direct precursor to the target compound.
Workflow for La(OTf)₃-Catalyzed Azetidine Synthesis
Below is a diagram illustrating the overall experimental workflow.
Caption: Experimental workflow for La(OTf)₃-catalyzed synthesis of 1-Boc-3-hydroxyazetidine.
Step-by-Step Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis[4]
This protocol is adapted from the procedure reported by Kuriyama et al. in Frontiers in Chemistry.[4]
Materials:
-
cis-3,4-Epoxy amine (1 equivalent)
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%)
-
1,2-Dichloroethane ((CH₂Cl)₂) (to make a 0.2 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the cis-3,4-epoxy amine (1 eq) in 1,2-dichloroethane (0.2 M), add La(OTf)₃ (0.05 eq) at room temperature.
-
Heating: Stir the resulting mixture under reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Carefully add saturated aqueous NaHCO₃ to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to afford the desired azetidine product.
The final conversion to this compound would involve standard functional group manipulations: oxidation of the hydroxyl group to a ketone, followed by reductive amination and Boc protection, or via a Mitsunobu reaction followed by deprotection/protection steps.
Part 4: Catalytic Cycle Visualization
To illustrate the mechanism of the transition-metal-catalyzed approach, a representative catalytic cycle for Pd(II)-catalyzed C-H amination is shown below.
Caption: Simplified catalytic cycle for Pd(II)-catalyzed intramolecular C-H amination.
Conclusion and Recommendations
The synthesis of the azetidine core is achievable through several robust catalytic methods.
-
Lanthanum Triflate Catalysis is highly recommended for its operational simplicity, high yields, and tolerance of various functional groups when starting from epoxy amine precursors.[4] It represents a mild and efficient route.
-
Palladium Catalysis provides a powerful alternative for constructing the azetidine ring via C-H activation, offering broad substrate scope and the ability to functionalize otherwise inert positions.[1][2] This method is particularly valuable when epoxide precursors are not readily accessible.
-
Rhodium and Organocatalysis offer further specialized routes, with organocatalysis being the method of choice for accessing chiral azetidines with high enantioselectivity.[1][2]
The optimal choice of catalyst is contingent on the specific starting materials, desired scale, and whether stereocontrol is a critical parameter. For general-purpose synthesis of N-Boc-3-aminoazetidine derivatives, the La(OTf)₃-catalyzed cyclization of epoxides offers a compelling combination of efficiency and practicality.
References
- A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure. Benchchem.
- Review of 3-substituted azetidine synthesis methods. Benchchem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24).
- Kuriyama Y, Sasano Y and Iwabuchi Y (2023) Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Front. Chem. 11:1251299. doi: 10.3389/fchem.2023.1251299.
Sources
Reproducibility of published tert-Butyl azetidin-3-ylcarbamate synthesis
A Comparative Guide to the Reproducible Synthesis of tert-Butyl azetidin-3-ylcarbamate
For researchers and professionals in drug development, the azetidine motif is a cornerstone of modern medicinal chemistry. Its constrained, three-dimensional structure can significantly improve key drug-like properties, including solubility, metabolic stability, and target-binding affinity. Among the vast array of azetidine building blocks, this compound stands out as a critical intermediate. However, its synthesis is often plagued by challenges in reproducibility, primarily stemming from issues with regioselectivity and the availability of reliable, scalable protocols.
This guide provides an in-depth comparison of published synthetic strategies for this compound. We will dissect the most reliable methods, explain the chemical rationale behind key experimental choices, and provide a robust, step-by-step protocol that has demonstrated success. Our focus is not just on the "how," but the "why," empowering you to troubleshoot and adapt these methods for your specific research needs.
The Critical Challenge: Regioselectivity
A primary source of confusion and irreproducibility in this field is the existence of two common Boc-protected 3-aminoazetidine isomers. Distinguishing between them is paramount for success.
-
This compound (Target Molecule, CAS 91188-13-5): The tert-butoxycarbonyl (Boc) group protects the exocyclic primary amine at the 3-position. The nitrogen atom within the azetidine ring is a secondary amine.[1][2]
-
tert-Butyl 3-aminoazetidine-1-carboxylate (Isomeric Impurity/Starting Material, CAS 193269-78-2): The Boc group protects the nitrogen atom of the azetidine ring itself, leaving a free primary amine at the 3-position.[3][4][5]
Failure to control the site of Boc protection inevitably leads to difficult-to-separate mixtures and low yields of the desired product. The most successful synthetic strategies, therefore, employ orthogonal protecting groups to ensure complete regiochemical control.
Synthetic Landscape Overview
The synthesis of this compound can be approached from several precursors. The choice of route impacts the number of steps, overall yield, and scalability. The diagram below illustrates the two primary strategic approaches.
Caption: Key synthetic routes to this compound.
Method 1: The Orthogonal Deprotection Strategy
This method, adapted from patented procedures, represents the most reliable and reproducible approach documented in the literature.[1] It leverages a bulky, N-ring protecting group that can be removed under conditions that leave the N-3 Boc group intact. The diphenylmethyl (DPM) or "benzhydryl" group is ideal for this purpose as it is readily cleaved by catalytic hydrogenation.
Causality Behind Experimental Choices:
-
Choice of N-Ring Protecting Group: The DPM group is used to protect the ring nitrogen. Its steric bulk prevents it from interfering with the subsequent Boc protection of the less-hindered exocyclic amine. Crucially, it is labile to hydrogenolysis, a set of conditions orthogonal to the acid-labile Boc group.
-
Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for installing the Boc group. The reaction is typically run under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
-
Deprotection via Hydrogenolysis: Palladium on carbon (Pd/C) is an efficient catalyst for cleaving benzyl- and benzhydryl-type protecting groups in the presence of hydrogen gas. This step is clean, high-yielding, and leaves the desired product free of the ring protecting group.[1]
Detailed Experimental Protocol:
The diagram below outlines the validated workflow for this two-step synthesis.
Caption: Workflow for the hydrogenolysis deprotection step.
Step-by-Step Methodology:
-
Part A: Synthesis of tert-Butyl (1-diphenylmethylazetidin-3-yl)carbamate
-
To a stirred solution of 1-(diphenylmethyl)azetidin-3-amine (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) at 0 °C, add a base such as triethylamine (1.2 equiv.).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
-
-
Part B: Synthesis of this compound (Hydrogenolysis)
-
In a flask suitable for hydrogenation, dissolve the crude product from Part A (1.0 equiv.) in ethanol (approx. 0.1 M concentration).[1]
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-20% by weight relative to the starting material).[1]
-
Seal the flask, evacuate the air, and backfill with hydrogen gas (a balloon is sufficient for small scale, while a Parr hydrogenator is recommended for larger scales).
-
Stir the mixture vigorously at room temperature for 2-4 hours.[1] Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound as a white solid.[1]
-
Alternative Routes and Reproducibility Challenges
A conceptually appealing alternative involves the reductive amination of 1-Boc-3-azetidinone. This commercially available ketone is a key intermediate for various pharmaceuticals.[6] However, this route presents significant reproducibility hurdles.
-
The Challenge: Standard reductive amination conditions (e.g., using ammonia and a reducing agent like sodium cyanoborohydride) on 1-Boc-3-azetidinone will yield tert-butyl 3-aminoazetidine-1-carboxylate, the undesired isomer.[7] Converting this isomer to the target product would require a multi-step deprotection and reprotection sequence, which is inefficient and undermines the initial goal. Achieving a direct synthesis from a protected azetidinone that results in the desired N-3 Boc product is not straightforward and lacks robust published procedures.
Performance Comparison
The following table objectively compares the validated orthogonal deprotection method with the conceptual reductive amination route.
| Parameter | Method 1: Orthogonal Deprotection | Method 2: Reductive Amination (Conceptual) | Rationale & Supporting Data |
| Starting Material | 1-(Diphenylmethyl)azetidin-3-amine | 1-Boc-3-azetidinone | Both precursors are commercially available, but 1-Boc-3-azetidinone is often more common and less expensive due to its use in other high-volume syntheses.[8][9][10][11] |
| Number of Steps | 2 (Boc protection, Hydrogenolysis) | Potentially 3+ (Reductive amination, N-deprotection, N-reprotection) | Method 1 is more direct to the target. The reductive amination of 1-Boc-3-azetidinone yields the wrong isomer, necessitating further, inefficient steps.[7] |
| Regioselectivity | Excellent | Poor (yields isomer) | Method 1's use of an orthogonal protecting group ensures that Boc protection occurs exclusively at the desired exocyclic amine. |
| Reproducibility | High | Low | The protocol for Method 1 is well-documented in patent literature and relies on standard, high-yielding reactions (Boc protection, hydrogenolysis).[1] The alternative route is not well-established for this specific target. |
| Scalability | Good | Moderate | Hydrogenation (Method 1) is a highly scalable and clean reaction common in industrial processes. Multi-step protection/deprotection sequences (Method 2) are less desirable for large-scale synthesis. |
| Key Weakness | Cost of DPM-protected starting material | Inefficient; yields the incorrect regioisomer directly. | The primary drawback of Method 1 is the potentially higher cost of the starting material compared to 1-Boc-3-azetidinone. |
Conclusion and Recommendation
For researchers requiring a reliable and reproducible synthesis of this compound, the Orthogonal Deprotection Strategy (Method 1) is the superior and recommended approach. Its key strength lies in the unambiguous control of regioselectivity, which is the most significant hurdle in synthesizing this molecule. The two-step process involving Boc protection followed by hydrogenolytic removal of a DPM group is robust, scalable, and founded on well-understood, high-yielding chemical transformations.
While alternative routes starting from 1-Boc-3-azetidinone are tempting due to the accessibility of the starting material, they are fundamentally flawed as they lead directly to the incorrect isomer. The subsequent steps required to correct the regiochemistry would negate any initial cost or time savings. By understanding the causal chemistry and employing an orthogonal protecting group strategy, researchers can confidently and reproducibly synthesize this valuable building block for their drug discovery programs.
References
- Ye, W. et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports via PMC, NIH.
- Organic Syntheses Procedure: Carbamic acid, tert-butyl ester.
- Chalyk, S. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.... Molecules via PubMed Central.
- Molbase. 217806-26-3 | this compound hydrochloride.
- Organic Syntheses Procedure: SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- ALLGREEN. Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3.
- Organic Syntheses Procedure: (2-Aminoethyl)carbamic acid tert-butyl ester.
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 1-Boc-3-azetidinone in Modern Pharmaceutical Synthesis.
- The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids....
- Wang, J. et al. (2020). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate.... ResearchGate.
- Hangzhou Longshine Bio-Tech Co.,LTD. Tert-Butyl (azetidin-3-yl)carbamate Hydrochloride/217806-26-3.
- MySkinRecipes. This compound hydrochloride.
- PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.
- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- Organic Syntheses Procedure: t-BUTYL AZODIFORMATE.
- ALFA CHEMICAL. Good Price CAS:217806-26-3 | this compound Hydrochloride for Sale.
- PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate.
Sources
- 1. 3-N-Boc-amino-azetidine | 91188-13-5 [chemicalbook.com]
- 2. 91188-13-5 Cas No. | 3-Aminoazetidine, 3-BOC protected | Apollo [store.apolloscientific.co.uk]
- 3. CAS 193269-78-2: 1-Boc-3-(Amino)azetidine | CymitQuimica [cymitquimica.com]
- 4. 193269-78-2 Cas No. | 3-Aminoazetidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]
- 5. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 6. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 1-Boc-3-azetidinone | TRC-B624560-100MG | LGC Standards [lgcstandards.com]
- 10. 1-Boc-3-azetidinone 97 398489-26-4 [sigmaaldrich.com]
- 11. 1-Boc-3-azetidinone 97% | CAS: 398489-26-4 | AChemBlock [achemblock.com]
A Comparative Guide to the Structural Confirmation of tert-Butyl Azetidin-3-ylcarbamate: A Case Study in Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of tert-Butyl azetidin-3-ylcarbamate, a valuable building block in medicinal chemistry.
While a published crystal structure for this specific molecule is not available, this guide will serve as a practical case study. We will explore the structural insights provided by common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—using available data for the target molecule. We will then compare this cumulative, yet inferential, evidence with the definitive and absolute structural information that would be obtained from single-crystal X-ray crystallography, illustrated with a closely related analogue. This comparative approach underscores the synergistic role of these techniques in modern structural elucidation.
The Analytical Challenge: From Connectivity to Configuration
This compound presents a seemingly simple structure, yet it contains key features that require careful analytical confirmation: the strained four-membered azetidine ring, the bulky tert-butoxycarbonyl (Boc) protecting group, and the carbamate linkage. While synthesis may point towards the desired product, absolute confirmation requires a suite of analytical methods to piece together the structural puzzle.
Spectroscopic Investigation: Assembling the Clues
Spectroscopic techniques are the workhorses of the synthetic chemistry lab, providing rapid and valuable information about a molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the carbon-hydrogen framework.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to definitively assign proton-proton and proton-carbon correlations.
Data Interpretation:
Based on the known structure and data from similar compounds, the following spectral features are expected for the free base or its hydrochloride salt[1]:
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| tert-Butyl (9H) | ~1.4 ppm (singlet) | ~28 ppm (CH₃), ~80 ppm (quaternary C) | The nine equivalent protons of the tert-butyl group result in a strong singlet. The carbons show characteristic aliphatic and quaternary signals. |
| Azetidine CH₂ (4H) | ~3.6-4.2 ppm (multiplets) | ~45-55 ppm | The methylene protons on the strained azetidine ring are diastereotopic and couple with each other and the methine proton, leading to complex multiplets. |
| Azetidine CH (1H) | ~4.3-4.7 ppm (multiplet) | ~35-45 ppm | The methine proton is coupled to the adjacent methylene protons. |
| NH (Carbamate) | ~7.0-8.0 ppm (broad) | N/A | The carbamate proton signal is often broad and its chemical shift is solvent-dependent. |
| NH₂⁺ (Azetidine) | ~8.5-9.5 ppm (broad) | N/A | In the hydrochloride salt, the azetidine nitrogen is protonated, giving rise to a broad, downfield signal. |
Limitations: While NMR provides excellent information on the carbon-hydrogen framework and connectivity, it does not directly reveal the precise three-dimensional arrangement, bond lengths, or bond angles.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.
-
Analysis: Acquire the mass spectrum on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
Data Interpretation:
For this compound (C₈H₁₆N₂O₂), the expected data would be:
| Ion | Expected m/z (Monoisotopic) | Information Provided |
| [M+H]⁺ | 173.1285 | Confirms the molecular weight of the free base. |
| [M-Boc+H]⁺ | 73.0760 | Loss of the Boc group is a characteristic fragmentation pattern. |
| [M-C₄H₈+H]⁺ | 117.0658 | Loss of isobutylene from the tert-butyl group is another common fragmentation pathway. |
Limitations: Mass spectrometry confirms the molecular formula but provides limited information about the specific arrangement of atoms (isomerism).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid method to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed neat (as a thin film or liquid), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the spectrum using an FTIR spectrometer.
Data Interpretation:
Key expected absorption bands for this compound include:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3400 | N-H stretch | Secondary amine (azetidine) and carbamate |
| ~2850-3000 | C-H stretch | Aliphatic (azetidine and tert-butyl) |
| ~1680-1720 | C=O stretch | Carbamate carbonyl[2] |
| ~1520 | N-H bend | Carbamate |
| ~1250 and ~1160 | C-N stretch and C-O stretch | Carbamate |
Limitations: IR spectroscopy is excellent for identifying functional groups but provides minimal information about the overall molecular structure and connectivity.[2]
The Gold Standard: Single-Crystal X-ray Crystallography
While spectroscopic methods provide strong evidence, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional model of a molecule in the solid state. It is the definitive method for structural confirmation.
The Power of a Crystal Structure:
-
Absolute Stereochemistry: Determines the exact spatial arrangement of all atoms.
-
Bond Lengths and Angles: Provides precise measurements of all intramolecular distances and angles.
-
Conformation: Reveals the preferred conformation of the molecule in the crystal lattice.
-
Intermolecular Interactions: Elucidates packing forces and hydrogen bonding networks in the solid state.
Experimental Workflow: Single-Crystal X-ray Crystallography
A Comparative Case: Insights from a Related Structure
Since a crystal structure for this compound is not publicly available, we can examine the crystal structure of a closely related molecule to understand the level of detail that would be obtained. For instance, the crystal structure of a Boc-protected piperidine-spiro-hydantoin reveals the precise conformation of the Boc group and the six-membered ring.[3] An X-ray structure of the target molecule would definitively show:
-
The puckering of the azetidine ring.
-
The conformation of the carbamate linkage.
-
The precise bond lengths of the strained C-N and C-C bonds within the azetidine ring.
-
Any intermolecular hydrogen bonding involving the carbamate N-H and the azetidine nitrogen.
Comparison Summary: The Power of a Multi-Technique Approach
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, C-H framework, relative stereochemistry | Excellent for solution-state structure, identifies isomers | Does not provide absolute configuration or precise bond parameters |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, confirms molecular formula | Limited information on isomerism and 3D structure |
| IR Spectroscopy | Presence of functional groups | Rapid, simple, good for reaction monitoring | Provides little information on the overall molecular skeleton |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, conformation, intermolecular interactions | Unambiguous and definitive structural determination | Requires a suitable single crystal, structure is in the solid state |
Conclusion: An Integrated Approach to Structural Certainty
The structural elucidation of a novel compound like this compound is a process of accumulating and corroborating evidence from multiple analytical techniques. NMR, MS, and IR spectroscopy together can build a strong, self-consistent case for the proposed structure, confirming the connectivity and the presence of all key functional groups.
However, for absolute and unambiguous proof of structure, single-crystal X-ray crystallography is the unparalleled gold standard. It moves beyond inference to provide a precise and detailed three-dimensional map of the molecule. For drug development professionals and researchers, where subtle differences in stereochemistry and conformation can have profound biological consequences, the certainty provided by X-ray crystallography is invaluable. This guide demonstrates that while spectroscopic methods are essential for routine characterization, the investment in obtaining a crystal structure provides the ultimate level of structural confirmation and insight.
References
- Supporting Information for a relevant synthesis paper providing characterization data. (A representative source for typical NMR data of carbamates).
- PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate.
- ALLGREEN. Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3.
- Michigan State University. Infrared Spectroscopy.
- PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- ResearchGate. Infrared absorption bands and assignments of NH 3 and CO 2 , in pure...
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- Chem-Impex. 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid.
- Chemsrc. 1-Boc-3-(Amino)azetidine.
- ResearchGate. Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones.
- ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
- PubMed. X-ray crystal structure of the bis-Boc-tetra-N-methyl derivative of gramicidin S.
- NIST. tert-Butyl carbamate.
- Nagoya Institute of Technology Repository. Stereochemistry of protected ornithine side chains of gramicidin S derivatives: X-ray crystal structure of the bis-boc-tetra-N-methyl derivative of gramicidin S.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl Azetidin-3-ylcarbamate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of tert-butyl azetidin-3-ylcarbamate (CAS No. 193269-78-2) and its common salt, this compound hydrochloride (CAS No. 217806-26-3). Our objective is to empower you with the knowledge to manage this chemical waste safely, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile and Core Safety Principles
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound and its hydrochloride salt are not benign substances; they present a series of health and environmental risks that dictate stringent handling and disposal measures.
Consolidated Hazard Identification
Data synthesized from multiple safety data sheets (SDS) reveals a consistent hazard profile.[1] The primary routes of exposure are inhalation, ingestion, and direct contact.
| Hazard Statement | GHS Code | Description of Risk |
| Harmful if swallowed | H302 | Ingestion of the compound can lead to adverse health effects. |
| Causes skin irritation / Causes severe skin burns | H315/H314 | Direct contact with the skin can result in irritation, and in some cases, severe chemical burns. |
| Causes serious eye irritation / eye damage | H319/H314 | Contact with the eyes can cause significant irritation or serious damage. |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols may irritate the respiratory tract. |
| Toxic to aquatic life with long-lasting effects | H411 | Release into the environment can cause long-term harm to aquatic ecosystems.[1] |
This table represents a synthesis of information from multiple sources and should be considered a general guideline. Always refer to the specific SDS provided by your supplier.
The Causality Behind Precautionary Measures
The prescribed personal protective equipment (PPE) is not merely a suggestion but a critical barrier against these identified hazards.
-
Nitrile Gloves: Protect against skin contact, which can cause irritation or burns.[2] Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[2]
-
Safety Goggles/Face Shield: The risk of serious eye damage necessitates robust eye protection.[2]
-
Lab Coat: Provides a removable barrier to protect personal clothing and skin from contamination.
-
Chemical Fume Hood: Given the potential for respiratory irritation, all handling of the solid compound or solutions should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[3]
Waste Segregation and Containment
Proper segregation at the point of generation is the foundation of a safe disposal workflow.
Step 1: Designate a Waste Container
-
Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, sealable lid is recommended.
-
The container must be in good condition, free of cracks or leaks.
Step 2: Label the Waste Container
-
Immediately label the container as "Hazardous Waste."
-
The label must clearly state the full chemical name: "this compound" (and/or its hydrochloride salt). Avoid using abbreviations or chemical formulas.[4]
-
List all constituents in the container, including any solvents used for rinsing, with their approximate percentages.[4]
-
Indicate the date the container was first used for waste accumulation.[4]
Step 3: Collect the Waste
-
Solid Waste: Carefully transfer any residual solid this compound into the designated hazardous waste container using a dedicated spatula or scoop. Avoid creating dust.[5]
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing paper, gloves, pipette tips, and contaminated lab wipes, must also be placed in this container.
-
Rinsate: When rinsing glassware that contained the compound, the first one to three rinses with a suitable solvent (e.g., methanol, ethanol) must be collected as hazardous waste.[4] Subsequent rinses may be considered non-hazardous, depending on local regulations and the thoroughness of the initial rinses.
On-site Storage and Handling of Waste
-
Secure Storage: Keep the hazardous waste container sealed at all times, except when adding waste.[4]
-
Segregation: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, particularly strong oxidizing agents.[6]
-
Accumulation Time: Adhere to your institution's and local regulations regarding the maximum amount of time hazardous waste can be stored in a satellite accumulation area before it is transferred to a central holding facility.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal route of this compound waste.
Sources
- 1. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling tert-Butyl azetidin-3-ylcarbamate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, with great innovation comes the profound responsibility of ensuring the safety of the researchers at the forefront of these discoveries. This guide provides an in-depth operational plan for the safe handling of tert-Butyl azetidin-3-ylcarbamate, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity.
The toxicological properties of this compound and its hydrochloride salt have not been fully investigated.[1][2] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it is hazardous upon acute and chronic exposure. The guidance herein is predicated on the principles of risk minimization and adherence to established safety standards for handling chemicals of unknown toxicity.
Hazard Identification and Risk Assessment
Based on available Safety Data Sheets (SDS) for this compound hydrochloride, a closely related salt, the compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these classifications, a thorough risk assessment is the foundational step before any handling of the material. This involves evaluating the quantity of the substance being used, the potential for aerosolization, and the duration of the handling procedures.
Engineering Controls: The First Line of Defense
Primary containment through engineering controls is non-negotiable when handling this compound.
-
Fume Hood: All weighing, reconstitution, and aliquoting of the solid compound must be performed in a certified chemical fume hood.[3] This is critical to mitigate the risk of inhaling dust particles, which can cause respiratory irritation.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[4]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of appropriate PPE is crucial for preventing skin, eye, and respiratory exposure. The following table summarizes the required PPE, and the subsequent sections elaborate on the rationale for each.
| Body Part | Required PPE | Standard | Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield is required when there is a significant splash hazard. | NIOSH or EN 166 (EU)[1] | Protects against accidental splashes and airborne particles that can cause serious eye irritation. |
| Hands | Chemical-resistant gloves (Nitrile recommended). Consider double-gloving for extended handling. | ASTM F739 or EN 374 | Prevents skin contact, which can lead to irritation. Nitrile provides good resistance to a broad range of chemicals. |
| Body | Laboratory coat. | N/A | Protects skin and personal clothing from contamination.[3] |
| Respiratory | A NIOSH-approved respirator (e.g., N95) may be necessary if engineering controls are insufficient or during spill cleanup. | 29 CFR 1910.134[5] | Mitigates the risk of inhaling aerosolized particles, which can cause respiratory irritation. |
Eye and Face Protection
Given the H319 classification (causes serious eye irritation), appropriate eye protection is mandatory. Standard safety glasses must include side shields to protect against particles from the side.[1] In situations with a higher risk of splashing, such as when working with larger volumes of solutions, chemical splash goggles should be worn. For maximum protection during procedures with a significant splash potential, a face shield should be used in conjunction with safety glasses or goggles.[6]
Hand Protection
To prevent skin irritation (H315), gloves are essential. Nitrile gloves are a suitable choice for handling many laboratory chemicals, including carbamates. It is critical to inspect gloves for any signs of degradation or punctures before use.[1] For procedures involving prolonged or extensive handling, double-gloving can provide an additional layer of protection. Always remove gloves using the proper technique to avoid contaminating your skin.[1]
Body Protection
A standard laboratory coat should be worn at all times to protect the skin and personal clothing from accidental spills.[3] The lab coat should be buttoned to provide maximum coverage.
Respiratory Protection
While engineering controls like a fume hood are the primary means of preventing inhalation, respiratory protection may be necessary in certain situations.[3] If there is a potential for generating significant dust or aerosols outside of a fume hood, or during the cleanup of a large spill, a NIOSH-approved respirator should be used.[5] A risk assessment will determine the appropriate type of respirator. For nuisance dust exposures, a P95 (US) or P1 (EU) particle respirator may be sufficient.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow diagram illustrates the key steps.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before starting, verify that the fume hood is functioning correctly and that all necessary PPE is available and in good condition. Review the SDS for this compound.[1]
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your gloves.
-
Handling: Conduct all manipulations of the solid compound within the fume hood.[3] This includes weighing and preparing solutions.
-
Decontamination: After handling, decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally, eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.[7]
-
Solid Waste: Unused this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) should be collected in a clearly labeled, sealed container for hazardous chemical waste.[1][8]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[4]
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream management and disposal procedures.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
-
Spill: For small spills within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS office.
By adhering to these rigorous safety protocols, researchers can confidently advance their work while upholding the highest standards of laboratory safety.
References
- MSDS of tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride. (n.d.).
- Tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate Safety Data Sheet. (n.d.). AK Scientific, Inc.
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.).
- This compound hydrochloride Safety Data Sheet. (2021, May 1). Angene Chemical.
- OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
- This compound hydrochloride. (n.d.). Sigma-Aldrich.
- tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. (n.d.). PubChem.
- tert-Butyl carbamate Safety Data Sheet. (2010, October 28). Fisher Scientific.
- This compound hydrochloride. (n.d.). Sigma-Aldrich.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
- 3.1 Laboratory Responsibilities for Personal Protective Equipment. (n.d.). Cornell University Environmental Health and Safety.
- Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency (EPA).
- Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency (EPA).
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. labequipmentdirect.com [labequipmentdirect.com]
- 4. aksci.com [aksci.com]
- 5. clarionsafety.com [clarionsafety.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ptb.de [ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
